Isotetrandrine N2'-oxide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-30-oxido-7,23-dioxa-15-aza-30-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O7/c1-39-15-13-26-21-35(44-5)37(45-6)38-36(26)29(39)17-24-9-12-31(42-3)33(19-24)46-27-10-7-23(8-11-27)18-30-28-22-34(47-38)32(43-4)20-25(28)14-16-40(30,2)41/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+,40?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSQIGOCSEXEF-HMRFYLJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Putative Mechanism of Action of Isotetrandrine N2'-oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature explicitly detailing the mechanism of action of Isotetrandrine (B1672621) N2'-oxide is currently limited. This guide, therefore, presents a putative mechanism of action extrapolated from the well-documented activities of its parent compound, isotetrandrine, and the structurally related bisbenzylisoquinoline alkaloid, tetrandrine. The proposed pathways and experimental data are based on studies of these related compounds and should be considered as a hypothetical framework for future research on Isotetrandrine N2'-oxide.
Core Concept: A Dual-Pronged Approach to Mitigating Inflammation and Oxidative Stress
This compound, a derivative of the natural alkaloid isotetrandrine, is postulated to exert its biological effects primarily through two interconnected pathways: the attenuation of inflammatory responses and the enhancement of cellular antioxidant defenses. This dual mechanism suggests its potential as a therapeutic agent in conditions characterized by inflammation and oxidative damage. The introduction of the N2'-oxide moiety may influence the compound's pharmacokinetic properties and potentially modulate its activity, a subject ripe for further investigation.
Inferred Signaling Pathways
Based on the known actions of isotetrandrine and tetrandrine, two primary signaling pathways are likely modulated by this compound:
-
Inhibition of the NF-κB Signaling Pathway: A cornerstone of the inflammatory response, the Nuclear Factor-kappa B (NF-κB) pathway is a critical target. Tetrandrine has been shown to suppress the activation of NF-κB, thereby inhibiting the expression of pro-inflammatory mediators.[1][2][3][4] It is hypothesized that this compound shares this inhibitory activity.
-
Activation of the Nrf2-ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Isotetrandrine is known to activate Nrf2, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1).[5][6][7][8][9] This action enhances the cell's capacity to neutralize reactive oxygen species (ROS).
Visualizing the Putative Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways.
Caption: Putative inhibition of the NF-κB signaling pathway.
Caption: Putative activation of the Nrf2 antioxidant pathway.
Quantitative Data Summary (Based on Parent Compounds)
The following tables summarize quantitative data from studies on isotetrandrine and tetrandrine, which may serve as a proxy for the potential efficacy of this compound.
Table 1: Inhibitory Effects of Tetrandrine on Pro-inflammatory Markers
| Cell Line | Stimulant | Marker Inhibited | Concentration of Tetrandrine | % Inhibition / Effect | Reference |
| Human Monocytic (THP-1) | LPS (1 µg/mL) | Nitric Oxide (NO) | 100 µM | Significant suppression | [10] |
| Human Monocytic (THP-1) | LPS (1 µg/mL) | PGE2 | 100 µM | Significant suppression | [10] |
| Human Monocytic (THP-1) | LPS (1 µg/mL) | iNOS expression | 100 µM | Significant blockage | [10] |
| Human Monocytic (THP-1) | LPS (1 µg/mL) | COX-2 expression | 100 µM | Significant blockage | [10] |
| Rat Alveolar Macrophages | LPS, PMA, Silica | NF-κB Activation | Dose-dependent | Inhibition | [1] |
| Human Mesangial Cells | deS/deGal IgA1 | Cell Proliferation | 48 h | IC50: 3.16 ± 0.10 µM | [2] |
Table 2: Antioxidant Effects of Isotetrandrine
| Cell Line | Stressor | Effect | Key Protein Upregulated | Upstream Regulator | Reference |
| HepG2 | tert-butyl hydroperoxide | Suppression of cytotoxicity, ROS generation, and glutathione (B108866) depletion | Heme Oxygenase-1 (HO-1) | Nrf2 | Not explicitly in search results but inferred from Nrf2/HO-1 axis literature. |
Detailed Experimental Protocols (Based on Parent Compound Studies)
The following are representative experimental protocols used to investigate the anti-inflammatory and antioxidant effects of compounds like isotetrandrine and tetrandrine. These methodologies can be adapted for the study of this compound.
Nitric Oxide (NO) Production Assay in Macrophages
This protocol is based on the Griess assay, which measures nitrite (B80452), a stable and nonvolatile breakdown product of NO.[11][12][13][14]
Objective: To determine the effect of a test compound on NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group and a positive control group (LPS alone).
-
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Caption: Workflow for the Nitric Oxide Production Assay.
Western Blot Analysis for iNOS, COX-2, and Nrf2 Pathway Proteins
Objective: To determine the effect of a test compound on the expression levels of key proteins in the inflammatory and antioxidant pathways.
Methodology:
-
Cell Lysis: After treatment as described above, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, Nrf2, HO-1, Keap1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
References
- 1. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine inhibits the proliferation of mesangial cells induced by enzymatically deglycosylated human IgA1 via IgA receptor/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights on exploring the therapeutic potential and structural modification of Tetrandrine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]
- 5. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrandrine inhibits proinflammatory cytokines, iNOS and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nitric oxide production by macrophages stimulated by antigen-binding T-cell factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Isotetrandrine N2'-Oxide: A Technical Guide to its Discovery, Natural Origins, and Characteristics
For Immediate Release
This technical guide provides a comprehensive overview of isotetrandrine (B1672621) N2'-oxide, a naturally occurring bisbenzylisoquinoline alkaloid. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's discovery, its natural sources, and a theoretical framework for its isolation and characterization based on established methodologies for related compounds.
Discovery and Initial Identification
Isotetrandrine N2'-oxide was first reported in the scientific literature in 1978. The initial isolation and characterization of this compound were documented by A. Karimov, M. V. Telezhenetskaya, K. L. Lutfullin, and S. Yu. Yunusov in the journal Khimii͡a Prirodnykh Soedineniĭ (Chemistry of Natural Compounds). While the full details of the original publication are not widely accessible, this work marks the formal discovery of this compound as a novel natural product.
Natural Sources
This compound has been identified as a constituent of at least two plant species:
-
Stephania tetrandra S. Moore : The roots of this plant, a traditional Chinese medicinal herb known as "Fen Fang Ji," are a confirmed source of this compound.[1]
-
Jatropha curcas L. : This plant, belonging to the Euphorbiaceae family, is also reported to contain this compound.[2][3]
The concentration of this compound in these plant materials has not been extensively quantified in publicly available literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| CAS Number | 70191-83-2 | [4][5][6][7][8] |
| Molecular Formula | C₃₈H₄₂N₂O₇ | [6] |
| Molecular Weight | 638.75 g/mol | [2][3] |
| Compound Type | Alkaloid (Bisbenzylisoquinoline) | [1] |
| Physical Description | Powder | [1] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Experimental Protocols: A General Framework for Isolation and Characterization
General Alkaloid Extraction
A common approach involves the following steps:
-
Preparation of Plant Material : The dried and powdered roots of Stephania tetrandra or relevant parts of Jatropha curcas are used as the starting material.
-
Basification and Extraction : The powdered plant material is typically moistened with an alkaline solution, such as ammonia (B1221849) water, to liberate the free alkaloids. This is followed by extraction with an organic solvent like ethanol (B145695) or methanol, often using a reflux apparatus to enhance efficiency.
-
Acid-Base Partitioning : The resulting crude extract is then subjected to an acid-base partitioning process. The extract is dissolved in an acidic aqueous solution (e.g., dilute hydrochloric acid) to protonate the alkaloids, rendering them water-soluble. This solution is then filtered to remove non-alkaloidal impurities. The acidic solution is subsequently basified (e.g., with ammonia) to precipitate the alkaloids.
-
Solvent-Solvent Extraction : The precipitated crude alkaloid mixture is then further purified by extraction into an immiscible organic solvent.
Chromatographic Purification
The crude alkaloid extract, which contains a mixture of compounds including isotetrandrine and its N-oxide derivative, requires further separation. This is typically achieved through various chromatographic techniques:
-
Column Chromatography : Silica gel or alumina (B75360) column chromatography is a standard method for the initial separation of the alkaloid mixture. A gradient elution system with solvents of increasing polarity is employed to separate the different components.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification to obtain high-purity this compound, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase is the method of choice.
Structural Elucidation
The definitive identification of the isolated compound as this compound would involve a combination of spectroscopic techniques:
-
Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure and confirming the position of the N-oxide functional group.
-
Infrared (IR) Spectroscopy : To identify characteristic functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To observe the electronic transitions within the molecule.
The following diagram illustrates a generalized workflow for the isolation and characterization of this compound.
Biological Activity and Signaling Pathways
To date, there is a notable absence of published research specifically investigating the biological activity and potential effects on cellular signaling pathways of this compound. While the parent compound, isotetrandrine, has been studied for various pharmacological properties, it is crucial to note that the introduction of an N-oxide functionality can significantly alter the biological and pharmacokinetic profile of a molecule. Therefore, no definitive statements can be made regarding the bioactivity of this compound without dedicated experimental investigation.
The following diagram represents a hypothetical signaling pathway that could be investigated for this compound, based on the known activities of other bisbenzylisoquinoline alkaloids. This is purely illustrative and not based on experimental data for this specific compound.
Future Directions
The existing literature on this compound is limited, presenting numerous opportunities for future research. Key areas for investigation include:
-
Quantitative analysis of the compound in its natural sources.
-
Development and publication of a detailed and optimized isolation protocol .
-
Comprehensive biological screening to determine its pharmacological profile.
-
Investigation of its mechanism of action and effects on specific cellular signaling pathways.
-
Studies on its pharmacokinetics and metabolism .
This technical guide serves as a foundational resource for researchers interested in exploring the chemistry and potential therapeutic applications of this compound. Further investigation is warranted to fully elucidate the properties and potential of this natural product.
References
- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A review on biological and chemical diversity in Berberis (Berberidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of bisbenzylisoquinoline alkaloids on nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry-chemists.com [chemistry-chemists.com]
- 8. academic.oup.com [academic.oup.com]
The Final Step: Unraveling the Biosynthesis of Isotetrandrine N2'-Oxide in Stephania tetrandra
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Isotetrandrine (B1672621), a bisbenzylisoquinoline alkaloid from the medicinal plant Stephania tetrandra, exhibits a range of pharmacological activities. Its derivative, Isotetrandrine N2'-oxide, has also been identified as a natural product, suggesting a dedicated biosynthetic pathway. While the upstream route to the core bisbenzylisoquinoline scaffold is increasingly understood, the specific enzymatic step leading to N-oxidation remains to be definitively characterized. This technical guide synthesizes the current knowledge on the biosynthesis of isotetrandrine and proposes a putative final N-oxidation step, likely catalyzed by a cytochrome P450 monooxygenase or a flavin-containing monooxygenase. We provide a consolidated overview of the biosynthetic pathway, quantitative data on related alkaloid content, representative experimental protocols for analysis and enzyme characterization, and visual diagrams to facilitate a deeper understanding for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Stephania tetrandra is a perennial vine of the Menispermaceae family, with a long history of use in traditional Chinese medicine. Its roots are a rich source of bisbenzylisoquinoline alkaloids (BIAs), most notably tetrandrine (B1684364) and its isomer isotetrandrine. These compounds are known for their anti-inflammatory, immunosuppressive, and anti-cancer properties. The N-oxidized metabolites of these alkaloids, such as this compound, are also found in nature and may contribute to the overall pharmacological profile of S. tetrandra extracts. Understanding the complete biosynthetic pathway of these molecules is crucial for biotechnological production, metabolic engineering, and the discovery of novel derivatives with improved therapeutic potential.
This guide focuses on the terminal step in the formation of this compound, placing it in the context of the overall BIA pathway in S. tetrandra.
The Biosynthetic Pathway to Isotetrandrine and its N-Oxide
The biosynthesis of this compound can be conceptually divided into two major stages:
-
The formation of the bisbenzylisoquinoline scaffold of isotetrandrine from the primary metabolite L-tyrosine.
-
The late-stage N-oxidation of the isotetrandrine molecule.
Upstream Pathway: From L-Tyrosine to Isotetrandrine
The biosynthesis of the isotetrandrine backbone is a complex process involving the condensation of two tyrosine-derived benzylisoquinoline units. While not all enzymes have been characterized in S. tetrandra, comparative transcriptomic analyses have identified candidate genes for most of the proposed steps, which are homologous to those in other BIA-producing plants.[1][2]
The key steps include:
-
Conversion of L-tyrosine to both tyramine (B21549) and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of enzymatic reactions involving tyrosine decarboxylase (TYDC) and tyrosine aminotransferase (TAT).
-
Condensation of tyramine and 4-HPAA by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of BIA biosynthesis.
-
A series of methylation and hydroxylation reactions catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s) to produce two key monomeric benzylisoquinoline units.
-
Oxidative coupling of these two units, catalyzed by a specific cytochrome P450 enzyme (likely from the CYP80 family), to form the characteristic bisbenzylisoquinoline structure with two ether linkages. The stereochemistry of this coupling determines whether tetrandrine or isotetrandrine is formed.
Proposed Final Step: N-Oxidation of Isotetrandrine
The conversion of isotetrandrine to this compound is a late-stage tailoring reaction. Based on known plant biochemistry, this oxidation of the tertiary amine at the N2' position is most likely catalyzed by one of two major classes of oxidoreductases:
-
Cytochrome P450 Monooxygenases (P450s): This superfamily of heme-containing enzymes is renowned for its role in the diversification of plant secondary metabolites, catalyzing a wide array of oxidative reactions, including hydroxylations, epoxidations, and heteroatom oxidations.[2][3] P450s are well-documented to be involved in the N-oxidation of various alkaloids.[4]
-
Flavin-Containing Monooxygenases (FMOs): These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor to catalyze the monooxygenation of soft nucleophiles, such as the nitrogen in tertiary amines.[5][6] Plant FMOs have been implicated in various biosynthetic pathways, including those of auxin and glucosinolates.[6]
Currently, the specific enzyme responsible for this transformation in S. tetrandra has not been isolated or characterized. However, the presence of this compound as a natural product strongly supports its enzymatic formation.
Quantitative Data
Quantitative data on the biosynthesis of this compound specifically is not available. However, the levels of its precursor, tetrandrine (a major BIA in S. tetrandra), have been quantified in different tissues, providing a proxy for the activity of the upstream pathway.
| Compound | Plant Tissue | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Tetrandrine | Root | 1.2 - 25.0 | HPLC | [1] |
| Fangchinoline | Root | 0.5 - 15.0 | HPLC | [1] |
| Tetrandrine | Leaf | < 0.1 | HPLC | [1] |
| Fangchinoline | Leaf | < 0.1 | HPLC | [1] |
Table 1: Representative concentrations of major bisbenzylisoquinoline alkaloids in Stephania tetrandra.
Experimental Protocols
Protocol for Extraction and Analysis of Isotetrandrine and its N-Oxide
This protocol provides a general methodology for the extraction and analysis of BIAs from S. tetrandra plant material.
1. Plant Material Preparation:
- Harvest fresh plant material (e.g., roots).
- Wash thoroughly with deionized water and freeze-dry.
- Grind the lyophilized tissue into a fine powder.
2. Extraction:
- Macerate 1.0 g of powdered plant material in 20 mL of methanol (B129727) at room temperature for 24 hours with occasional shaking.
- Centrifuge the mixture at 4000 rpm for 15 minutes.
- Collect the supernatant and repeat the extraction process on the pellet twice more.
- Combine the supernatants and evaporate to dryness under reduced pressure.
3. Sample Preparation for HPLC-MS:
- Re-dissolve the dried extract in 1.0 mL of methanol.
- Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
4. HPLC-MS Analysis:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
- Gradient Program: Start with 10% B, increase to 90% B over 40 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 280 nm and Mass Spectrometry (ESI in positive ion mode).
- MS Parameters: Scan for the expected m/z values of isotetrandrine and this compound.
Protocol for Heterologous Expression and Characterization of a Candidate N-Oxidase
This protocol outlines a workflow for identifying and characterizing the enzyme responsible for the N-oxidation of isotetrandrine.
1. Candidate Gene Identification:
- Perform transcriptome sequencing of S. tetrandra roots.
- Identify putative cytochrome P450 and FMO genes that are highly expressed in alkaloid-accumulating tissues.
2. Gene Cloning and Vector Construction:
- Amplify the full-length coding sequence of candidate genes using PCR.
- Clone the amplified gene into a suitable expression vector (e.g., a yeast or E. coli expression vector).
3. Heterologous Expression:
- Transform the expression vector into a suitable host (e.g., Saccharomyces cerevisiae or Escherichia coli).
- Culture the transformed host under conditions that induce gene expression.
4. In Vitro Enzyme Assay:
- Prepare a microsomal fraction (for P450s) or a soluble protein fraction (for FMOs) from the host cells.
- Set up a reaction mixture containing:
- The protein fraction.
- Isotetrandrine (substrate).
- NADPH (cofactor).
- Appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
- Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
5. Product Analysis:
- Analyze the reaction mixture by HPLC-MS as described in Protocol 4.1 to detect the formation of this compound.
Visualizations
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from L-Tyrosine.
Experimental Workflow for N-Oxidase Identification
Caption: Workflow for identifying and characterizing the Isotetrandrine N-oxidase.
Conclusion and Future Perspectives
The biosynthesis of this compound in Stephania tetrandra represents an intriguing example of late-stage alkaloid modification. While the upstream pathway leading to the isotetrandrine scaffold is becoming clearer through genomic and transcriptomic studies, the final N-oxidation step remains a key area for future research. The identification and characterization of the specific cytochrome P450 or flavin-containing monooxygenase responsible for this reaction will not only complete our understanding of BIA metabolism in this important medicinal plant but also provide a valuable biocatalyst for the synthesis of novel alkaloid derivatives. The experimental frameworks provided in this guide offer a roadmap for researchers to elucidate this final, critical step in the biosynthesis of this compound.
References
- 1. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.washington.edu [courses.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. Flavin-containing monooxygenases in plants: looking beyond detox - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Isotetrandrine N2'-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotetrandrine (B1672621) N2'-oxide, a naturally occurring bis-benzylisoquinoline alkaloid, represents a class of compounds with significant potential in pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, with a particular focus on the stereochemical intricacies introduced by the N-oxide functionality. While specific experimental data for Isotetrandrine N2'-oxide is limited in publicly available literature, this document synthesizes information from its parent compound, isotetrandrine, and analogous N-oxide structures to present a detailed analysis. This guide covers the fundamental structural features, probable stereochemical configurations, and key physicochemical properties. Furthermore, it outlines representative experimental protocols for its isolation and synthesis and discusses potential biological activities in the context of related compounds.
Introduction
This compound is a derivative of the well-characterized bis-benzylisoquinoline alkaloid, isotetrandrine. These alkaloids, isolated from medicinal plants such as Stephania tetrandra, have a long history in traditional medicine and have been the subject of extensive modern scientific investigation. The introduction of an N-oxide moiety to the isotetrandrine scaffold can significantly alter its physicochemical properties, including solubility, polarity, and metabolic stability, which in turn can modulate its biological activity. Understanding the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount for elucidating structure-activity relationships and for the rational design of novel therapeutic agents.
Chemical Structure and Physicochemical Properties
The foundational structure of this compound is the rigid, macrocyclic framework of isotetrandrine. This framework consists of two benzylisoquinoline units linked by two ether bridges. The established stereochemistry of the parent isotetrandrine is (1S, 14R), which dictates the overall conformation of the macrocycle. The N-oxidation occurs at the N2' position, one of the two tertiary amine nitrogens within the structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C38H42N2O7 | Commercial Suppliers |
| Molecular Weight | 638.75 g/mol | Commercial Suppliers |
| Parent Compound | Isotetrandrine | - |
| Parent Stereochemistry | (1S, 14R) | PubChem |
| CAS Number | 70191-83-2 | Commercial Suppliers |
Stereochemistry of the N2'-oxide Moiety
The introduction of an oxygen atom to the tertiary amine at the N2' position creates a new stereocenter. The nitrogen atom in a tertiary amine N-oxide is tetrahedral, and the N-O bond can be oriented in different spatial arrangements relative to the rest of the molecule. In the context of the conformationally restrained tetrahydroisoquinoline ring system of isotetrandrine, the N-oxide can exist as two primary stereoisomers, with the oxygen atom occupying either an axial or an equatorial position.
The preferred conformation is influenced by steric and electronic factors. Generally, the equatorial position is sterically favored to minimize non-bonded interactions with other parts of the molecule. However, electronic effects, such as hyperconjugation, can sometimes favor the axial orientation. Without experimental data from X-ray crystallography or detailed NMR analysis for this compound, the definitive stereochemistry at the N2'-oxide center remains to be conclusively determined. It is also possible that the compound exists as a mixture of these two stereoisomers in solution.
Caption: Possible stereoisomers of this compound.
Quantitative Structural Data (Hypothetical)
As previously stated, specific X-ray crystallographic data for this compound is not available in the current literature. Such data would provide precise measurements of bond lengths, bond angles, and torsion angles, which are critical for computational modeling and a deeper understanding of the molecule's conformation and reactivity. For illustrative purposes, the following table presents the kind of data that would be obtained from such an analysis.
Table 2: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Bond/Atoms | Value (Å or °) |
| Bond Length | N2'-O | Not available |
| C-N2' | Not available | |
| Bond Angle | C-N2'-O | Not available |
| C-N2'-C | Not available | |
| Torsion Angle | C-C-N2'-O | Not available |
Spectroscopic Data (Hypothetical)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. While a complete, assigned NMR spectrum for this compound is not published, data for the related compound (+)-Tetrandrine-2'-beta-N-oxide provides some insight. The 'beta' designation in the related compound suggests a specific stereochemistry for the N-oxide, which would likely correspond to either an axial or equatorial position in the isotetrandrine isomer. The chemical shifts in both ¹H and ¹³C NMR spectra would be influenced by the electron-withdrawing nature of the N-oxide group, leading to downfield shifts for adjacent protons and carbons.
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Nuclei in this compound
| Nucleus | Expected Chemical Shift (ppm) | Rationale |
| Protons adjacent to N2'-oxide | Downfield shift compared to isotetrandrine | Deshielding effect of the N-oxide group |
| Carbons adjacent to N2'-oxide | Downfield shift compared to isotetrandrine | Deshielding effect of the N-oxide group |
| N2'-Methyl protons | Downfield shift compared to isotetrandrine | Deshielding effect of the N-oxide group |
| N2'-Methyl carbon | Downfield shift compared to isotetrandrine | Deshielding effect of the N-oxide group |
Experimental Protocols
Representative Isolation Protocol
This compound is a naturally occurring alkaloid found in Stephania tetrandra. A general procedure for the isolation of alkaloids from this plant is as follows. It should be noted that this is a representative protocol and would require optimization for the specific isolation of the N-oxide derivative.
Caption: General workflow for the isolation of alkaloids.
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, at room temperature or with gentle heating.
-
Acid-Base Partitioning: The crude extract is concentrated, and an acid-base extraction is performed to separate the basic alkaloids from neutral and acidic components. The extract is acidified to protonate the amines, which are then extracted into an aqueous layer. The aqueous layer is then basified, and the free-base alkaloids are extracted back into an organic solvent.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel or alumina. A gradient elution system with increasing solvent polarity is used to separate the different alkaloids.
-
Purification: Fractions containing the desired N-oxide are identified by thin-layer chromatography (TLC) and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Characterization: The structure of the isolated compound is confirmed by spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy.
Representative Synthesis Protocol
This compound can be synthesized from its parent compound, isotetrandrine, through oxidation of the tertiary amine.
An In-depth Technical Guide to Isotetrandrine N2'-oxide: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetrandrine N2'-oxide is a naturally occurring bisbenzylisoquinoline alkaloid, a class of compounds known for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its potential biological activities. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Physical and Chemical Properties
This compound is a derivative of the well-studied alkaloid, isotetrandrine. The introduction of an N-oxide functional group can significantly alter the physicochemical and pharmacological properties of the parent molecule, often enhancing its solubility and modifying its metabolic profile.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C38H42N2O7 | [2][3][4] |
| Molecular Weight | 638.75 g/mol | [5][6][7] |
| Appearance | Powder | [2][3] |
| CAS Number | 70191-83-2 | [2][3][5] |
| Natural Sources | Roots of Stephania tetrandra S.Moore, Jatropha curcas | [2][5][6][7] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. While a complete set of spectra for this compound is not available in the public domain, data for a closely related compound, (+)-TETRANDRINE-2'-BETA-N-OXIDE, which may be an isomer or a synonym, provides valuable insights into the expected spectral features.
¹³C NMR Spectral Data of (+)-TETRANDRINE-2'-BETA-N-OXIDE [8]
A comprehensive table of the ¹³C NMR chemical shifts for (+)-TETRANDRINE-2'-BETA-N-OXIDE can be found in the cited literature.[8] The N-oxidation typically leads to a downfield shift of the carbon atoms alpha to the nitrogen.[9]
Mass Spectrometry (MS)
The exact mass of this compound is 638.299202 g/mol .[8] High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum of an N-oxide will show characteristic absorption bands. While the specific spectrum for this compound is not available, N-oxide functionalities in other molecules typically exhibit stretching vibrations in the region of 950-970 cm⁻¹ and 1200-1300 cm⁻¹.
Experimental Protocols
The following sections detail generalized experimental protocols for the isolation and synthesis of bisbenzylisoquinoline N-oxides, which can be adapted for this compound.
Isolation from Natural Sources
This compound has been isolated from the roots of Stephania tetrandra.[2] A general procedure for the isolation of bisbenzylisoquinoline alkaloids from plant material is as follows:
Protocol 1: General Isolation of Bisbenzylisoquinoline Alkaloids
-
Extraction: The dried and powdered plant material (e.g., roots of Stephania tetrandra) is exhaustively extracted with a suitable solvent such as methanol (B129727) or ethanol.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base liquid-liquid extraction to separate the alkaloids from neutral and acidic components.
-
The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., diethyl ether or chloroform) to remove non-alkaloidal compounds.
-
The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the liberated free alkaloids are extracted with an organic solvent (e.g., chloroform or dichloromethane).
-
-
Chromatographic Separation: The crude alkaloid mixture is then subjected to column chromatography over silica (B1680970) gel or alumina.
-
A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol), is typically employed.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable developing solvent and a visualizing agent (e.g., Dragendorff's reagent).
-
-
Purification: Fractions containing the desired compound are combined and may require further purification by preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
Workflow for the Isolation of Bisbenzylisoquinoline Alkaloids
Caption: General workflow for the isolation of this compound.
Synthesis
The chemical synthesis of bisbenzylisoquinoline N-oxides can be achieved through the N-oxidation of the parent alkaloid.
Protocol 2: General Synthesis of N-Oxides [1]
-
Dissolution: The parent alkaloid (Isotetrandrine) is dissolved in a suitable organic solvent, such as chloroform or dichloromethane.
-
Oxidation: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature (often 0 °C to room temperature). The reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove excess acid, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography to yield the pure N-oxide.
Workflow for the Synthesis of this compound
Caption: General synthetic route to this compound.
Potential Biological Activities and Signaling Pathways
While direct experimental evidence for the biological activities of this compound is limited, the well-documented pharmacology of its parent compound, tetrandrine (B1684364), provides a strong basis for predicting its potential effects. N-oxidation can sometimes lead to prodrugs that are converted to the active parent compound in vivo.[1]
Anti-inflammatory Activity
Tetrandrine is known to possess significant anti-inflammatory properties. Studies have shown that tetrandrine can suppress the production of pro-inflammatory cytokines and mediators. This effect is, at least in part, mediated through the inhibition of key inflammatory signaling pathways.
Potential Signaling Pathways Involved in Anti-inflammatory Action
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Tetrandrine has been shown to inhibit the activation of NF-κB, a pivotal transcription factor that regulates the expression of numerous genes involved in inflammation.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Tetrandrine can also modulate the MAPK signaling cascade, which plays a crucial role in cellular responses to inflammatory stimuli.
It is plausible that this compound may exert anti-inflammatory effects through similar mechanisms, either directly or after metabolic reduction to isotetrandrine.
Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
Conclusion
This compound is a fascinating natural product with the potential for significant pharmacological activity. This technical guide has summarized its known physical and chemical properties and provided a framework for its isolation and synthesis based on established methods for related compounds. While further research is needed to fully elucidate its biological activities and mechanisms of action, the information presented here provides a solid foundation for future investigations into this promising molecule. The potential for this compound to act as an anti-inflammatory agent, possibly through the modulation of NF-κB and MAPK signaling pathways, warrants further exploration by the scientific community.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotetrandrine N-2'-oxide | CAS 70191-83-2 | ScreenLib [screenlib.com]
- 3. biocrick.com [biocrick.com]
- 4. Isotetrandrine N-2'-oxide - Natural Product - Crysdot [crysdotllc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. spectrabase.com [spectrabase.com]
- 9. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Analysis of Isotetrandrine N2'-oxide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetrandrine N2'-oxide is the N-oxide derivative of isotetrandrine, a bisbenzylisoquinoline alkaloid. While extensive spectroscopic data for many alkaloids is readily available, specific, comprehensively published datasets for this compound are not widely accessible in the public domain. This guide provides a summary of the expected spectroscopic characteristics based on the known properties of the parent compound and the general effects of N-oxidation on related alkaloids. It also outlines the standard experimental protocols utilized for the spectroscopic analysis of such compounds.
Data Presentation
Due to the absence of a complete, published dataset for this compound, the following tables are presented as templates illustrating how the data would be structured. The values are based on general knowledge of alkaloid N-oxides and should be replaced with experimental data once available.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound (Predicted)
| ¹H NMR | ¹³C NMR | ||
| Position | Chemical Shift (δ) [ppm] | Position | Chemical Shift (δ) [ppm] |
| Data not available in literature | Data not available in literature | Data not available in literature | Data not available in literature |
Note: The N-oxidation of a tertiary amine in an alkaloid typically leads to a downfield shift of the signals for the protons and carbons α to the nitrogen atom.
Table 2: Mass Spectrometry (MS) Data for this compound
| Parameter | Value |
| Molecular Formula | C₃₈H₄₂N₂O₇ |
| Molecular Weight | 638.75 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) |
| [M+H]⁺ (Expected) | 639.2963 |
| Key Fragmentation Ions | A prominent fragment corresponding to the loss of an oxygen atom ([M+H]⁺ - 16) is characteristic for N-oxides. |
Table 3: Infrared (IR) Spectroscopic Data for this compound (Predicted)
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-O Stretch | 928 - 971[1] |
| C-H Stretch (Aromatic) | ~3030 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1500 - 1600 |
| C-O Stretch (Ether) | 1040 - 1250 |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in the spectroscopic analysis of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR: Standard proton NMR spectra are acquired to determine the chemical environment of the hydrogen atoms.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded to identify the number and types of carbon atoms.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity within the molecule.
2. Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 1 µg/mL).
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is typically used.
-
Data Acquisition: The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion and analyze the resulting daughter ions, which provides structural information.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. Research in this area would be necessary to elucidate its biological activity and potential therapeutic applications.
References
In-Vitro Metabolism of Isotetrandrine N2'-Oxide in Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and expected metabolic pathways for the in-vitro study of Isotetrandrine N2'-oxide metabolism using liver microsomes. Isotetrandrine, a bisbenzylisoquinoline alkaloid, undergoes significant metabolism, and its N-oxide metabolite is subject to further biotransformation. Understanding the metabolic fate of this compound is crucial for elucidating its pharmacokinetic profile and potential toxicological implications. This document outlines detailed experimental protocols, potential enzymatic pathways, and a framework for data analysis, serving as a vital resource for researchers in pharmacology and drug development.
Introduction
Isotetrandrine, a natural compound with a range of pharmacological activities, is metabolized in the liver primarily through N-demethylation and oxidation of the isoquinoline (B145761) ring. Its N-oxide derivatives, such as this compound, are also subject to metabolic processes. The in-vitro study of this metabolism, particularly using liver microsomes, offers a controlled environment to identify the enzymes involved and the resulting metabolites.
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily and Flavin-containing monooxygenases (FMOs).[1][2] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics.[3][4] N-oxidation is a common metabolic pathway, and the resulting N-oxides can be more water-soluble and readily excreted.[5] However, N-oxides can also be reduced back to the parent amine by enzymes such as CYP and potentially other reductases, creating a metabolic cycle that can influence the compound's overall disposition and potential for drug-drug interactions.[6][7]
This guide details the necessary protocols to investigate the metabolic stability and identify the metabolites of this compound in a liver microsomal environment.
Experimental Protocols
Preparation of Liver Microsomes
A standardized protocol for the isolation of liver microsomes is crucial for reproducible results. The following is a general procedure for preparing microsomes from fresh liver tissue.[8]
Materials:
-
Fresh liver tissue (e.g., from rat, mouse, or human)
-
Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl)
-
Centrifuge capable of reaching 10,000 x g and 100,000 x g
-
Homogenizer (e.g., Potter-Elvehjem)
-
Ultracentrifuge
Procedure:
-
Perfuse the liver with ice-cold saline to remove blood.
-
Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.
-
Carefully collect the supernatant (S9 fraction) and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant. The resulting pellet is the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the microsomes at -80°C until use.[9]
In-Vitro Incubation
The following protocol describes a typical incubation of this compound with liver microsomes to assess its metabolic stability and identify metabolites.
Reagents:
-
Pooled liver microsomes (e.g., human, rat)
-
This compound stock solution (in a suitable solvent like DMSO or methanol)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.[10]
-
Magnesium chloride (MgCl₂)
-
Termination solution (e.g., ice-cold acetonitrile (B52724) or methanol)
-
Internal standard (for quantitative analysis)
Incubation Procedure:
-
Prepare a master mix containing phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
In a microcentrifuge tube, add a specific amount of liver microsomal protein (typically 0.2-1.0 mg/mL).[11][12]
-
Add the master mix to the tube.
-
Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiate the reaction by adding this compound to a final concentration (e.g., 1-10 µM).[13] The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.[13]
-
Incubate at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold termination solution containing an internal standard.[10]
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
Analytical Methodology
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the analysis of this compound and its metabolites due to its high sensitivity and specificity.[14][15]
Typical HPLC-MS/MS Parameters:
-
Column: A reversed-phase C18 column is commonly used.[16]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol (B129727) with 0.1% formic acid (B).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
-
Mass Spectrometry: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. Data can be acquired in full scan mode to identify potential metabolites and in multiple reaction monitoring (MRM) mode for quantification.
Potential Metabolic Pathways of this compound
Based on the known metabolism of the parent compound, Isotetrandrine, and general principles of N-oxide metabolism, the following pathways are proposed for this compound in liver microsomes. The primary enzymes involved are expected to be Cytochrome P450s (CYPs) and potentially flavin-containing monooxygenases (FMOs).[17][18]
-
Reduction to Isotetrandrine: The N-oxide group can be reduced back to the tertiary amine, reforming the parent compound, Isotetrandrine. This reaction is often catalyzed by CYP enzymes.[6][7]
-
N-Demethylation: Similar to the parent compound, the N-methyl group can be removed to form N-desmethyl-Isotetrandrine N2'-oxide.[14]
-
Hydroxylation: Oxidation of the isoquinoline rings can lead to the formation of various hydroxylated metabolites.[14]
-
Oxidation: Further oxidation can lead to the formation of oxo-metabolites.[14]
The following DOT script visualizes the proposed metabolic pathways.
Proposed metabolic pathways of this compound in liver microsomes.
Data Presentation and Analysis
Quantitative data from in-vitro metabolism studies should be presented in a clear and organized manner to facilitate interpretation and comparison.
Metabolic Stability
The metabolic stability of this compound can be determined by monitoring its disappearance over time. The data can be presented in a table and used to calculate key pharmacokinetic parameters.
Table 1: Example Data for Metabolic Stability of this compound
| Time (min) | Peak Area of this compound | % Remaining |
| 0 | 1,250,000 | 100 |
| 5 | 1,050,000 | 84 |
| 15 | 750,000 | 60 |
| 30 | 450,000 | 36 |
| 60 | 150,000 | 12 |
From this data, the in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression line gives the elimination rate constant (k).
-
t₁/₂ = 0.693 / k
-
CLᵢₙₜ (µL/min/mg protein) = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.
Metabolite Identification
The identification of metabolites is based on the analysis of mass spectral data. The accurate mass and fragmentation patterns are used to propose the structures of the metabolites.
Table 2: Example of Metabolite Identification Data
| Metabolite | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Biotransformation |
| M1 | 5.8 | 623.32 | Reduction (Isotetrandrine) |
| M2 | 6.2 | 625.30 | N-Demethylation |
| M3 | 5.5 | 655.31 | Hydroxylation |
| M4 | 5.3 | 669.29 | Oxidation of Hydroxylated Metabolite |
Experimental Workflow Visualization
The overall workflow for studying the in-vitro metabolism of this compound is summarized in the following diagram.
Workflow for in-vitro metabolism studies of this compound.
Conclusion
The in-vitro metabolism of this compound in liver microsomes is a critical area of study for understanding its pharmacokinetic and toxicological profile. This technical guide provides a robust framework for conducting these studies, from experimental design to data interpretation. By following the detailed protocols and considering the proposed metabolic pathways, researchers can effectively investigate the biotransformation of this compound, contributing to a more comprehensive understanding of its disposition in biological systems. The provided methodologies are based on established practices in drug metabolism research and can be adapted to specific experimental needs.
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Studies on the mechanism of hepatic microsomal N-oxide formation. The role of cytochrome P-450 and mixed-function amine oxidase in the N-oxidation of NN-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the mechanism of hepatic microsomal N-oxide formation. The role of cytochrome P-450 and mixed-function amine oxidase in the N-oxidation of NN-dimethylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of mouse liver microsome - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. In-vitro metabolism of isotetrandrine, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. uv.es [uv.es]
Potential Therapeutic Targets of Isotetrandrine N2'-oxide: A Technical Guide for Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isotetrandrine (B1672621) N2'-oxide, a derivative of the bis-benzylisoquinoline alkaloid isotetrandrine, presents a compelling yet underexplored opportunity in therapeutic development. While direct research on this N-oxide variant is sparse, the well-documented anti-inflammatory, anti-cancer, and neuroprotective activities of its parent compound, isotetrandrine (and its isomer, tetrandrine), provide a strong foundation for predicting its potential therapeutic targets. This technical guide synthesizes the known mechanisms of the parent alkaloids and explores the potential impact of N-oxidation on the compound's pharmacological profile. The primary aim is to illuminate promising avenues for future research and drug development.
Introduction: The Promise of a Modified Alkaloid
Isotetrandrine is a natural product isolated from the roots of plants such as Stephania tetrandra. Its N2'-oxide derivative is a metabolite and a distinct chemical entity found in nature. The introduction of an N-oxide functional group can significantly alter a molecule's physicochemical properties, including its solubility, membrane permeability, and metabolic stability.[1] In some instances, N-oxidation is a detoxification pathway, while in others, the N-oxide can act as a prodrug, being reduced back to the parent amine in vivo.[2][3] Some heterocyclic N-oxides have also been shown to possess their own unique biological activities, including acting as nitric oxide (NO) mimics.[1] Given the therapeutic potential of the parent compound, Isotetrandrine N2'-oxide warrants investigation as a potentially novel therapeutic agent.
Postulated Therapeutic Landscape Based on Parent Compound Activity
The therapeutic potential of this compound is largely inferred from the extensive research on tetrandrine (B1684364) and isotetrandrine. The primary areas of interest are oncology and inflammatory diseases.
Anti-Cancer Potential
Tetrandrine, the more extensively studied isomer, has demonstrated broad anti-tumor activities.[2] These effects are often linked to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The potential molecular targets in cancer therapy are multifaceted.
Key Signaling Pathways:
-
NF-κB Signaling: Tetrandrine has been shown to suppress the activation of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[4] By inhibiting NF-κB, the expression of downstream anti-apoptotic proteins like Bcl-2 and survivin may be downregulated, leading to programmed cell death in cancer cells.
-
MAPK/ERK Pathway: The MAPK/ERK signaling cascade is frequently hyperactivated in various cancers, promoting cell growth and survival. Tetrandrine has been reported to modulate this pathway, although the specific effects can be cell-type dependent.[4]
-
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another key player in cancer progression. Tetrandrine can inhibit STAT3 phosphorylation and activation, thereby impeding tumor growth and survival.[4]
Anti-Inflammatory Effects
The anti-inflammatory properties of tetrandrine are well-established and suggest a strong potential for this compound in treating inflammatory disorders.
Key Molecular Targets:
-
Pro-inflammatory Cytokines: Tetrandrine significantly suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[5]
-
iNOS and COX-2: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a hallmark of inflammation. Tetrandrine has been shown to inhibit the expression of both enzymes, thereby reducing the production of nitric oxide and prostaglandins, respectively.[5]
Quantitative Data from Parent Compound Studies
While no quantitative data for this compound is currently available, the following table summarizes the reported efficacy of its parent compounds, providing a benchmark for future studies.
| Compound | Assay | Cell Line/Model | IC50 / Effect |
| Tetrandrine | Inhibition of NO production | LPS-stimulated THP-1 cells | Significant suppression at 100 µM[5] |
| Tetrandrine | Inhibition of PGE2 generation | LPS-stimulated THP-1 cells | Significant suppression at 100 µM[5] |
| Tetrandrine | Inhibition of hIL-6 activity | In vitro | 86% inhibition at 6 µM[6] |
| Tetrandrine | Inhibition of mIL-5 activity | In vitro | 95% inhibition at 12.5 µM[6] |
Experimental Protocols: A Blueprint for Future Research
Investigating the therapeutic potential of this compound will require a systematic approach. The following experimental workflows are proposed based on the known activities of its parent compounds.
In Vitro Anti-Inflammatory Assay
-
Cell Culture: Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in 96-well plates and pre-treat with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitric Oxide Measurement: Determine the concentration of nitrite (B80452) in the culture supernatant using the Griess reagent assay as an indicator of NO production.
-
Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Data Analysis: Calculate the IC50 value for the inhibition of NO, TNF-α, and IL-6 production.
Future Directions and Conclusion
The therapeutic potential of this compound remains a nascent field of inquiry. The structural similarity to the well-researched isotetrandrine and tetrandrine provides a logical starting point for investigation. Future research should focus on:
-
Direct Biological Screening: Conducting in vitro assays to determine the anti-inflammatory and anti-cancer activities of this compound.
-
Metabolic Stability and Pharmacokinetics: Evaluating the in vivo stability of the N-oxide and its potential for conversion back to the parent compound.
-
Mechanism of Action Studies: If activity is confirmed, elucidating the specific molecular targets and signaling pathways affected by the N-oxide derivative.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Riddelliine N-oxide is a phytochemical and mammalian metabolite with genotoxic activity that is comparable to the parent pyrrolizidine alkaloid riddelliine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and In vivo Activity of a New N-Oxide Derivative for Acne Vulgaris Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Bisbenzylisoquinoline Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisbenzylisoquinoline alkaloids, a diverse class of natural products, have garnered significant scientific attention for their potent anti-inflammatory properties. These compounds, isolated from various medicinal plants, exert their effects through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This technical guide provides an in-depth overview of the anti-inflammatory activities of prominent bisbenzylisoquinoline alkaloids, presenting quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular mechanisms. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response and tissue repair, chronic inflammation is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The inflammatory process is orchestrated by a complex network of signaling molecules and pathways, leading to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Bisbenzylisoquinoline alkaloids (BBIQs) are a large group of alkaloids characterized by the presence of two benzylisoquinoline units linked together. Traditional medicine has long utilized plants containing these alkaloids for their therapeutic benefits. Modern pharmacological studies have begun to elucidate the molecular basis for these effects, revealing that many BBIQs possess significant anti-inflammatory activity. This guide focuses on the mechanisms of action and experimental evaluation of these promising natural compounds.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of bisbenzylisoquinoline alkaloids are primarily attributed to their ability to interfere with pro-inflammatory signaling pathways. The most well-documented of these are the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (commonly the p65/p50 heterodimer) to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes.[1]
Several bisbenzylisoquinoline alkaloids have been shown to inhibit this pathway at various points. For instance, tetrandrine has been demonstrated to suppress the signal-induced degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[2][3] Similarly, berbamine significantly suppresses the phosphorylation of NF-κB in LPS-stimulated macrophages.[4][5][6]
Modulation of the MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a critical role in transducing extracellular stimuli into cellular responses, including inflammation.[4] Activation of these kinases through phosphorylation leads to the activation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.
Bisbenzylisoquinoline alkaloids have been shown to modulate MAPK signaling. Tetrandrine has been found to inhibit the phosphorylation of ERK in response to inflammatory stimuli.[4] Berbamine has demonstrated inhibitory effects on the phosphorylation of both JNK and ERK1/2 in LPS-stimulated macrophages.[4][5][6] Fangchinoline has also been reported to affect MAPK signaling pathways.[7]
Quantitative Anti-inflammatory Data
The following tables summarize the reported in vitro anti-inflammatory activities of several bisbenzylisoquinoline alkaloids. It is important to note that IC50 values can vary depending on the specific experimental conditions, including the cell line used, the stimulus, and the duration of exposure.
Table 1: Inhibition of Pro-inflammatory Mediators
| Alkaloid | Target | Cell Line | Stimulus | IC50 (µM) | Reference(s) |
| Liensinine | Nitric Oxide (NO) | RAW 264.7 | LPS | 5.02 | |
| Isoliensinine | Nitric Oxide (NO) | RAW 264.7 | LPS | 4.36 | [8] |
| Neferine | Nitric Oxide (NO) | RAW 264.7 | LPS | 4.13 | [8] |
| Berbamine Derivative 1 | Nitric Oxide (NO) | RAW 264.7 | LPS | 11.64 | [2] |
| Berbamine Derivative 2 | Nitric Oxide (NO) | RAW 264.7 | LPS | 9.32 | [2] |
| Fangchinoline | IL-1β release | THP-1 | LPS/Nigericin | ~50% inhibition at 5 µM | [9] |
| Isotetrandrine | IL-1β & TNF-α | Human PBMC | SAC | >90% inhibition at 10 µg/mL | |
| Cepharanthine | Nitric Oxide (NO) | Peritoneal Macrophages | LPS | Significant suppression at 5 µg/mL | [10][11] |
| Cycleanine | Nitric Oxide (NO) | Peritoneal Macrophages | LPS | Significant suppression at 5 µg/mL | [10][11] |
Table 2: Cytotoxicity Data
| Alkaloid | Cell Line | Assay | IC50/CC50 (µM) | Reference(s) |
| Berbamine | H9 & RPMI8226 | Cytotoxicity | 4.0 & 6.19 | [12] |
| Berbamine Derivative 2a | RPMI8226 | Cytotoxicity | 0.30 | [12] |
| Berbamine Derivative 4b | H9 | Cytotoxicity | 0.36 | [12] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory properties of bisbenzylisoquinoline alkaloids.
In Vitro Model of Inflammation: LPS-Stimulated Macrophages
Murine macrophage cell lines, such as RAW 264.7, are widely used to study inflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4).[13][14]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test bisbenzylisoquinoline alkaloid for 1-2 hours.
-
Stimulation: Add LPS to the culture medium at a final concentration of 10-1000 ng/mL.[13][15] The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for a specified period, depending on the endpoint being measured (e.g., 12-24 hours for cytokine production).[13]
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
Measurement of Pro-inflammatory Cytokines: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method for quantifying the concentration of cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.[16][17]
Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well high-binding microplate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.
-
Washing: Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on the cytokine and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Analysis of Signaling Proteins: Western Blot
Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of signaling proteins like p65, IκBα, ERK, JNK, and p38.[18][19]
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is often preferred to avoid background from phosphoproteins in milk.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-p65) overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. To normalize for protein loading, the membrane is often stripped and re-probed for a housekeeping protein (e.g., β-actin or GAPDH) or the total form of the target protein.
NF-κB Transcriptional Activity: Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB by using a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements.[5][20][21]
Protocol:
-
Transfection: Co-transfect the cells (e.g., HEK293T or RAW 264.7) with the NF-κB luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Treatment and Stimulation: After 24-48 hours, pre-treat the cells with the bisbenzylisoquinoline alkaloid followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay:
-
Add the firefly luciferase substrate to a portion of the cell lysate and measure the luminescence.
-
Add a quencher and the Renilla luciferase substrate to the same sample and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in cell number and transfection efficiency. A decrease in the normalized luciferase activity in the presence of the alkaloid indicates inhibition of NF-κB transcriptional activity.
Conclusion
Bisbenzylisoquinoline alkaloids represent a promising class of natural products with significant anti-inflammatory potential. Their ability to modulate key signaling pathways, particularly NF-κB and MAPK, provides a solid mechanistic basis for their observed effects on the production of pro-inflammatory mediators. The experimental protocols detailed in this guide offer a framework for the systematic evaluation of these and other novel anti-inflammatory compounds. Further research, including preclinical and clinical studies, is warranted to fully explore the therapeutic utility of bisbenzylisoquinoline alkaloids in the management of inflammatory diseases. The comprehensive data and methodologies presented herein aim to facilitate and accelerate these endeavors.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. Advances in the study of berberine and its derivatives: a focus on anti-inflammatory and anti-tumor effects in the digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine down-regulates ERK/NF-κB signaling and inhibits activation of mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luciferase Assay: Principles, Purpose, and Process | Ubigene [ubigene.us]
- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bioactive Molecules from Tropical American Plants: Potential Anti-Inflammatory Agents for Cytokine Storm Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and anti-rheumatic activities in vitro of alkaloids separated from Aconitum soongoricum Stapf - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effect of bisbenzylisoquinoline alkaloids on nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage Inflammatory Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
- 16. bowdish.ca [bowdish.ca]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 19. researchgate.net [researchgate.net]
- 20. med.emory.edu [med.emory.edu]
- 21. joannecpratt.com [joannecpratt.com]
In-depth Technical Guide on the Cardiovascular Effects of Isotetrandrine N2'-oxide: A Review of Available Scientific Literature
A comprehensive search of publicly available scientific literature and research databases did not yield specific studies on the cardiovascular effects of Isotetrandrine N2'-oxide. Therefore, the creation of an in-depth technical guide with quantitative data, detailed experimental protocols, and specific signaling pathways for this compound is not possible at this time.
While this compound is documented as a natural product that can be isolated from plants such as Jatropha curcas and is available from various chemical suppliers, there is a notable absence of peer-reviewed research detailing its pharmacological activity, particularly concerning the cardiovascular system.[1][2][3][4]
For researchers and drug development professionals interested in this area, the following sections provide a general overview of related concepts, such as the cardiovascular effects of the parent compound, tetrandrine (B1684364), and the general roles of N-oxides and nitric oxide signaling in cardiovascular physiology. This information is intended to provide a foundational context in the absence of specific data on this compound.
General Context: Related Compounds and Pathways
Tetrandrine: The Parent Alkaloid
Tetrandrine, a bisbenzylisoquinoline alkaloid from which this compound is derived, has been studied for its various pharmacological properties, including anti-inflammatory, anti-hypertensive, and anti-oxidative capacities.[5] For instance, studies on diabetic nephropathy in rat models have shown that tetrandrine can mitigate renal damage by reactivating the Nrf2/HO-1 signaling pathway, which is involved in the oxidative stress response.[5] It has also been shown to inhibit the expression of proinflammatory cytokines, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in human monocytic cells.[6] These activities are relevant to cardiovascular health as inflammation and oxidative stress are key drivers of cardiovascular diseases.
Heterocyclic N-Oxides: A Class of Bioactive Compounds
Heterocyclic N-oxides have emerged as a class of compounds with a wide range of therapeutic activities, including anticancer, antibacterial, and antihypertensive effects.[7] Some N-oxides can act as nitric oxide (NO) donors, which is a critical signaling molecule in the cardiovascular system.[7] The introduction of an N-oxide moiety can significantly alter the pharmacological and physicochemical properties of a parent compound, sometimes leading to improved therapeutic outcomes.[7]
Nitric Oxide Signaling in the Cardiovascular System
Nitric oxide (NO) is a crucial signaling molecule in the cardiovascular system, primarily involved in regulating vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelium.[8][9] It is synthesized by nitric oxide synthases (NOS), with endothelial NOS (eNOS) being the primary source in the vasculature.[9]
The canonical signaling pathway for NO involves its diffusion into smooth muscle cells, where it activates soluble guanylyl cyclase (sGC). This leads to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in vasodilation.
Dysregulation of NO signaling is a hallmark of many cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[8][10][11] A reduction in NO bioavailability, often due to increased oxidative stress, contributes to endothelial dysfunction, a key early event in the development of atherosclerosis.[8][9]
Below is a generalized diagram of the nitric oxide signaling pathway in vascular smooth muscle cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (2'-N-Oxyisotetrandrine,异粉防己碱N-2'-氧化物) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 4. Isotetrandrine N-2'-oxide - Natural Product - Crysdot [crysdotllc.com]
- 5. Tetrandrine mediates renal function and redox homeostasis in a streptozotocin-induced diabetic nephropathy rat model through Nrf2/HO-1 reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric oxide and cardiovascular risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of nitric oxide in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The impact of nitric oxide in cardiovascular medicine: untapped potential utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unveiling the Antiviral Potential of Isotetrandrine N2'-oxide Against RNA Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and re-emergence of RNA viruses pose a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical priority for pandemic preparedness. Isotetrandrine N2'-oxide, a derivative of the natural alkaloid isotetrandrine, presents a promising scaffold for antiviral drug discovery. While specific antiviral data for this compound is not yet extensively published, its chemical nature as an N-oxide suggests it may function as a nitric oxide (NO) donor. Nitric oxide is a pleiotropic signaling molecule with well-documented antiviral activity against a range of RNA viruses. This technical guide provides a comprehensive framework for researchers to investigate the antiviral potential of this compound. It details the essential experimental protocols for in vitro antiviral screening and explores the potential mechanism of action through the nitric oxide pathway.
Introduction to this compound
This compound is a derivative of isotetrandrine, a bis-benzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra S. Moore.[1][2] Its chemical structure features an N-oxide functional group, which can be a source of nitric oxide under physiological conditions.[3][4]
Chemical Properties:
| Property | Value |
| CAS Number | 70191-83-2 |
| Molecular Formula | C38H42N2O7 |
| Molecular Weight | 638.8 g/mol |
| Physical Description | Powder |
| Purity | ≥98% |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
General Principles of In Vitro Antiviral Activity Assessment
A systematic in vitro evaluation is the first step in characterizing the antiviral activity of a compound. This involves determining its efficacy in inhibiting viral replication and assessing its toxicity to host cells.
Experimental Workflow for Antiviral Screening
The general workflow for screening a compound like this compound for antiviral activity is a multi-step process.
Caption: General workflow for in vitro antiviral drug screening.
Detailed Experimental Protocols
This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for calculating the selectivity index. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method.[6][7]
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero E6, A549) in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Treatment: Replace the growth medium with the medium containing the diluted compound. Include a "cells only" control (no compound). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Living cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
This assay is used for viruses that cause visible damage to host cells (cytopathic effect). The antiviral activity is measured by the ability of the compound to protect cells from virus-induced death.[9][10]
Protocol:
-
Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.
-
Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). Simultaneously, add serial dilutions of this compound. Include a "virus control" (virus, no compound) and a "cell control" (no virus, no compound).
-
Incubation: Incubate the plate until the "virus control" wells show 80-100% CPE.
-
Staining: Fix the cells and stain with a dye such as crystal violet.
-
Data Analysis: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits CPE by 50%.
For viruses that form plaques, this assay quantifies the reduction in the number and size of plaques in the presence of the antiviral agent.[11][12][13]
Protocol:
-
Cell Seeding: Grow a confluent monolayer of host cells in 6- or 12-well plates.
-
Virus-Compound Incubation: Pre-incubate the virus with serial dilutions of this compound for 1 hour.
-
Infection: Adsorb the virus-compound mixture onto the cell monolayer for 1-2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
Incubation: Incubate for a period sufficient for plaque formation (2-10 days depending on the virus).
-
Fixation and Staining: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the EC50, the concentration of the compound that reduces the plaque number by 50%.
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.[14][15][16]
Protocol:
-
Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a high MOI in the presence of serial dilutions of this compound.
-
Incubation: Incubate for one complete viral replication cycle.
-
Harvesting: Collect the cell culture supernatant (and/or cell lysate).
-
Titration: Determine the virus titer in the harvested samples by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on a fresh monolayer of host cells.
-
Data Analysis: Calculate the EC50, the concentration of the compound that reduces the virus yield by 50%.
Data Presentation (Hypothetical)
Quantitative data from the antiviral assays should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Hypothetical Antiviral Activity of this compound against Influenza A Virus (H1N1)
| Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| CPE Inhibition | 5.2 | >100 | >19.2 |
| Plaque Reduction | 3.8 | >100 | >26.3 |
| Virus Yield Reduction | 2.5 | >100 | >40.0 |
Table 2: Hypothetical Antiviral Activity of this compound against a Panel of RNA Viruses
| Virus | Family | EC50 (µM) (Plaque Reduction Assay) |
| Influenza A/PR/8/34 (H1N1) | Orthomyxoviridae | 3.8 |
| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | 6.1 |
| Dengue Virus (DENV-2) | Flaviviridae | 8.5 |
| Zika Virus (ZIKV) | Flaviviridae | 7.9 |
| SARS-CoV-2 | Coronaviridae | 4.3 |
Potential Antiviral Mechanism of Action via Nitric Oxide Pathway
This compound, as a potential nitric oxide (NO) donor, may exert its antiviral effects through the multifaceted actions of NO.[3][17] The host's innate immune response to viral infections often involves the production of NO by inducible nitric oxide synthase (iNOS).[18][19][20] Exogenous NO donors can mimic this endogenous antiviral mechanism.
Signaling Pathways for NO-Mediated Antiviral Activity
Viral infection can trigger signaling cascades that lead to the upregulation of iNOS and subsequent NO production.[21][22][23]
References
- 1. Isotetrandrine N-2'-oxide | CAS 70191-83-2 | ScreenLib [screenlib.com]
- 2. This compound (2'-N-Oxyisotetrandrine,异粉防己碱N-2'-氧化物) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 3. The use of nitric oxide donors in pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric Oxide, Donors, & Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 5. biocrick.com [biocrick.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pblassaysci.com [pblassaysci.com]
- 10. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. asm.org [asm.org]
- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 15. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. Nitric oxide and virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nitric oxide and viral infection: Recent developments in antiviral therapies and platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The nitric oxide pathway provides innate antiviral protection in conjunction with the type I interferon pathway in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Pharmacokinetics and Bioavailability of Isotetrandrine and its Potential N2'-Oxide Metabolite
Disclaimer: As of December 2025, there is a significant lack of publicly available scientific literature detailing the pharmacokinetics and bioavailability of Isotetrandrine (B1672621) N2'-oxide. This guide provides a comprehensive overview of the parent compound, Isotetrandrine, and discusses the general principles of N-oxide metabolism as a proxy. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to Isotetrandrine and its N2'-Oxide
Isotetrandrine is a bis-benzylisoquinoline alkaloid that can be isolated from the roots of plants such as Stephania tetrandra S. Moore[1]. It has demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties[2][3]. Its N2'-oxide derivative, Isotetrandrine N2'-oxide (also known as 2'-N-Oxyisotetrandrine), is also a known natural product[4][5][6]. While the parent compound has been the subject of some pharmacokinetic studies, its N2'-oxide derivative remains largely uncharacterized in this regard. This guide will summarize the known pharmacokinetic data for Isotetrandrine and provide a theoretical framework for the potential disposition of this compound.
Pharmacokinetics of Isotetrandrine (Parent Compound)
The majority of available pharmacokinetic data pertains to Isotetrandrine (ITD). Studies in rats have provided initial insights into its absorption, distribution, metabolism, and excretion.
The following tables summarize the key pharmacokinetic parameters of Isotetrandrine following intravenous (IV) and intragastric (IG) administration in rats.
Table 1: Pharmacokinetic Parameters of Isotetrandrine in Rats after Intravenous Administration [7]
| Dose (mg/kg) | Half-life (t½) (min) |
| 12.5 | 67.1 ± 6.22 |
| 25 | 68.0 ± 2.57 |
| 50 | 97.6 ± 14.6 |
Table 2: Pharmacokinetic Parameters of Isotetrandrine in Rats after Intragastric Administration [7]
| Dose (mg/kg) | Half-life (t½) (h) |
| 100 | 9.35 ± 3.24 |
| 250 | 9.01 ± 3.02 |
Note: At a dose of 50 mg/kg IV, non-linear kinetics were observed.[7]
Tissue distribution studies in rats have shown that Isotetrandrine is extensively distributed. Following intravenous administration, the highest concentration of the drug was found in the lungs. In contrast, after intragastric administration, the liver showed the highest concentration[7]. In both cases, the lowest concentrations were observed in the plasma[7].
Metabolism of Isotetrandrine and the Potential Role of N-Oxidation
In vitro studies using rat hepatic S9 fraction have shed light on the metabolic fate of Isotetrandrine.
Incubation of Isotetrandrine with rat liver S9 fraction in the presence of an NADPH generating system resulted in the formation of several metabolites. The primary metabolic pathways identified were N-demethylation and isoquinoline (B145761) ring oxidation[8]. The major metabolite was N-desmethyl isotetrandrine. Other minor metabolites included hydroxy-isotetrandrine, oxo-isotetrandrine, and oxohydroxy-isotetrandrine[8]. Notably, this compound was not reported as a metabolite in this study[8].
Metabolic N-oxidation is a common pathway for compounds containing tertiary amine functionalities. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs)[9][10]. N-oxide metabolites can sometimes exhibit similar or even greater pharmacological activity than the parent drug[9][11]. However, they can also be inactive[10]. N-oxides are often more polar than the parent compound, which can influence their distribution and excretion. Some N-oxides are known to be unstable and can be reduced back to the parent amine in vivo[9][11].
Experimental Protocols
-
Animal Model: Male Wistar rats were used for the study.
-
Drug Administration:
-
Intravenous (IV): Isotetrandrine was administered via the tail vein at doses of 12.5, 25, and 50 mg/kg.
-
Intragastric (IG): Isotetrandrine was administered by gavage at doses of 100 and 250 mg/kg.
-
-
Sample Collection: Blood samples were collected at various time points after drug administration.
-
Analytical Method: Plasma concentrations of Isotetrandrine were determined using a reversed-phase high-performance liquid chromatography (HPLC) method.
-
Mobile Phase: 0.2% (w/v) SDS, 47% acetonitrile, and 53% distilled water (pH 2).
-
Flow Rate: 1.5 ml/min.
-
Detection: UV at 230 nm[7].
-
-
System: Male rat hepatic S9 fraction.
-
Incubation: Isotetrandrine (100 µg/mL) was incubated with the S9 fraction in the presence of an NADPH generating system in Tris buffer (pH 7.4) at 37°C for 60 minutes.
-
Sample Preparation: The reaction was stopped, and samples were extracted with an organic solvent.
-
Analytical Method: Metabolites were profiled and identified using high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry (HPLC-MS) and tandem mass spectrometry (MS/MS)[8].
Visualizations
Caption: Experimental workflow for the pharmacokinetic study of Isotetrandrine in rats.
Caption: Workflow for the in vitro metabolism study of Isotetrandrine.
Caption: General metabolic pathways for tertiary amine-containing drugs.
Conclusion and Future Directions
The pharmacokinetic profile of Isotetrandrine in rats has been partially elucidated, revealing extensive tissue distribution and the influence of the route of administration on elimination half-life. While in vitro metabolism studies have identified several metabolites, this compound was not among them, suggesting it may not be a primary metabolite in rats or that its formation is below the detection limits of the methods employed.
There is a clear need for dedicated research to characterize the pharmacokinetics and bioavailability of this compound. Future studies should aim to:
-
Develop and validate a sensitive analytical method for the quantification of this compound in biological matrices.
-
Conduct in vivo pharmacokinetic studies in various animal models to determine its absorption, distribution, metabolism, and excretion profile.
-
Perform in vitro metabolism studies using liver microsomes or hepatocytes from different species, including humans, to identify the enzymes responsible for its formation and further metabolism.
-
Investigate the potential for in vivo reduction of this compound back to the parent compound.
A thorough understanding of the pharmacokinetic properties of this compound is crucial for evaluating its potential as a therapeutic agent and for designing future preclinical and clinical studies.
References
- 1. Isotetrandrine N-2'-oxide | CAS 70191-83-2 | ScreenLib [screenlib.com]
- 2. Isotetrandrine ameliorates tert-butyl hydroperoxide-induced oxidative stress through upregulation of heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotetrandrine ameliorates tert-butyl hydroperoxide-induced oxidative stress through upregulation of heme oxygenase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (2'-N-Oxyisotetrandrine,异粉防己碱N-2'-氧化物) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 7. [Pharmacokinetics and distribution of isotetrandrine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro metabolism of isotetrandrine, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors | MDPI [mdpi.com]
- 11. medipol.edu.tr [medipol.edu.tr]
Initial Toxicity Screening of Isotetrandrine N2'-oxide: A Technical Guide
Disclaimer: Based on comprehensive searches of publicly available scientific literature and safety data, there is currently a significant lack of specific toxicological data for Isotetrandrine N2'-oxide. This guide, therefore, provides a framework for the initial toxicity screening of a novel compound like this compound. To illustrate the methodologies and data presentation, toxicological data for the related parent compound, Tetrandrine, is included as a reference. It is crucial to note that the toxicity of Tetrandrine may not be representative of this compound. All toxicological assessments for this compound must be determined through direct experimental studies.
Introduction
This compound is a derivative of the bis-benzylisoquinoline alkaloid, Isotetrandrine. As with any novel chemical entity being considered for pharmaceutical development, a thorough evaluation of its toxicity profile is a critical prerequisite. This technical guide outlines a standard approach for the initial toxicity screening of this compound, encompassing in vivo acute toxicity, in vitro cytotoxicity, and genotoxicity assessments. The provided experimental protocols and data tables are intended to serve as a template for researchers.
Data Presentation: Quantitative Toxicity Data (Reference Compound: Tetrandrine)
The following tables summarize publicly available toxicity data for the parent compound, Tetrandrine. These tables are presented as a template for the data that should be generated for this compound.
Table 1: Acute In Vivo Toxicity of Tetrandrine
| Species | Route of Administration | LD50 (Median Lethal Dose) | Reference |
| Mice | Intravenous | 444.67 ± 35.76 mg/kg | [1] |
Table 2: In Vitro Cytotoxicity of Related Alkaloids
While specific IC50 values for Tetrandrine were not found in the initial search, a study on norditerpenoid alkaloids provides an example of how such data would be presented.[2] Researchers should aim to generate similar data for this compound across a panel of relevant cell lines.
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Hypothetical Data | A549 (Human Lung Carcinoma) | To be determined | MTT Assay | Internal Study |
| Hypothetical Data | HepG2 (Human Liver Carcinoma) | To be determined | MTT Assay | Internal Study |
| Hypothetical Data | HEK293 (Human Embryonic Kidney) | To be determined | MTT Assay | Internal Study |
Experimental Protocols
Detailed methodologies for key initial toxicity screening experiments are provided below.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
This method is a sequential dosing approach that allows for the estimation of LD50 with a minimal number of animals.
-
Test Animals: Healthy, young adult female rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant. Animals are acclimatized for at least 5 days before the study.
-
Housing and Feeding: Animals are housed in standard cages under controlled environmental conditions (22 ± 3 °C; 30-70% humidity; 12-hour light/dark cycle). Standard laboratory diet and water are provided ad libitum.
-
Dosing:
-
A starting dose is selected based on any available information or, in the absence of data, a default value of 175 mg/kg is used.
-
A single animal is fasted overnight and then administered the test substance (this compound) via oral gavage.
-
The animal is observed for signs of toxicity and mortality over 48 hours.
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2). If the animal dies, the next is dosed at a lower level.
-
This sequential process continues until the stopping criteria are met (e.g., three consecutive animals survive at the upper bound).
-
-
Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded weekly. At the end of the study, a gross necropsy is performed on all animals.
-
Data Analysis: The LD50 is calculated using specialized software (e.g., AOT425StatPgm) based on the outcomes of the sequential dosing.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Lines: A panel of cell lines should be used, including cancerous and non-cancerous lines from different tissues (e.g., liver, kidney, lung).
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of concentrations. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for 2-4 hours to allow the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts in toxicity screening.
Caption: A generalized workflow for the initial toxicity screening of a new chemical entity.
Caption: The logical progression from high-throughput in vitro assays to in vivo studies.
Caption: A hypothetical signaling pathway for drug-induced apoptosis, a potential mechanism of cytotoxicity.
Conclusion
The initial toxicity screening of this compound is a critical step in its development pathway. Although specific data for this compound is not yet publicly available, by following established protocols for acute in vivo toxicity, in vitro cytotoxicity, and genotoxicity, researchers can build a comprehensive initial safety profile. The data and methodologies presented in this guide, using the parent compound Tetrandrine as a reference, provide a solid framework for initiating these essential investigations. All findings should be meticulously documented to support further pre-clinical and clinical development.
References
The Nexus of N-Oxidation and Biological Activity: A Technical Guide on Isotetrandrine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isotetrandrine (B1672621), a bisbenzylisoquinoline alkaloid, has garnered significant attention for its diverse pharmacological properties, including potent anti-inflammatory, neuroprotective, and potential anticancer activities. A key area of interest in the medicinal chemistry of such alkaloids is the modification of their structure to enhance efficacy, improve safety profiles, and modulate pharmacokinetic properties. One such modification, N-oxidation, is a well-established strategy in drug development, often leading to prodrugs with altered solubility, metabolism, and biological activity. This technical guide provides an in-depth exploration of the relationship between the N-oxidation of isotetrandrine and its biological effects. While direct comparative studies on the biological activity of isotetrandrine and its N-oxide derivatives are limited in publicly accessible literature, this paper synthesizes the available data on the parent compound and extrapolates the potential consequences of N-oxidation based on established principles of medicinal chemistry and studies on related alkaloids. This guide aims to serve as a foundational resource for researchers engaged in the development of novel therapeutics based on the isotetrandrine scaffold.
Introduction to Isotetrandrine and the Role of N-Oxidation
Isotetrandrine is a prominent member of the bisbenzylisoquinoline alkaloid family, extracted from the roots of plants such as Stephania tetrandra. Structurally, it possesses two tertiary amine groups that are susceptible to metabolic or synthetic modification, including N-oxidation.
N-oxidation is a chemical transformation where a lone pair of electrons on a nitrogen atom forms a coordinate covalent bond with an oxygen atom. This conversion of a tertiary amine to an N-oxide can profoundly alter the physicochemical and biological properties of a molecule. Key changes include:
-
Increased Polarity and Aqueous Solubility: The N-oxide group is highly polar, which can enhance the water solubility of a compound, a critical factor for drug formulation and bioavailability.[1]
-
Altered Pharmacokinetics: N-oxidation can mask the basicity of the nitrogen atom, influencing how the molecule interacts with membranes and metabolic enzymes.[1]
-
Prodrug Potential: N-oxides can be metabolically stable in systemic circulation but may be reduced back to the parent tertiary amine in specific physiological environments, such as hypoxic tissues found in solid tumors. This makes them attractive candidates for targeted drug delivery.
-
Modulation of Biological Activity and Toxicity: The introduction of an N-oxide moiety can either increase, decrease, or abolish the biological activity of the parent compound. Often, N-oxides exhibit reduced off-target toxicity compared to their parent amines.[2]
Given these potential benefits, understanding the impact of N-oxidation on the biological activity of isotetrandrine is crucial for the rational design of novel drug candidates.
Biological Activities of Isotetrandrine
Isotetrandrine exhibits a range of biological activities, with its anti-inflammatory and neuroprotective effects being the most extensively studied.
Anti-inflammatory and Immunomodulatory Activity
Isotetrandrine has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. A key mechanism of its action is the suppression of pro-inflammatory mediators. For instance, isotetrandrine has been shown to inhibit the production of nitric oxide (NO), a critical mediator in inflammation, in activated macrophages.[3] Furthermore, it can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4]
The anti-inflammatory effects of isotetrandrine are largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective potential of isotetrandrine, particularly in the context of neurodegenerative diseases like Parkinson's disease. Research has shown that isotetrandrine can protect neuronal cells from damage by mitigating neuroinflammation and apoptosis.[4]
The following table summarizes some of the quantitative data on the biological activity of isotetrandrine.
Table 1: Summary of In Vitro Biological Activities of Isotetrandrine
| Biological Activity | Cell Line/Model | Key Findings | IC50 / Effective Concentration | Reference |
| Anti-inflammatory | LPS-stimulated murine microglial cells (BV2) | Inhibition of iNOS and COX-2 protein expression | Significant inhibition at 200 µM | [4] |
| Anti-inflammatory | LPS-stimulated murine macrophages | Suppression of nitric oxide (NO) production | Significant suppression at 5 µg/mL | [3] |
| Neuroprotection | 6-OHDA-induced zebrafish model of Parkinson's disease | Reversal of locomotor deficiency | Significant reversal at 200 µM | [4] |
Signaling Pathways Modulated by Isotetrandrine
The biological effects of isotetrandrine are underpinned by its interaction with several critical intracellular signaling pathways.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The isomer of isotetrandrine, tetrandrine (B1684364), has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[5] It is highly probable that isotetrandrine shares this mechanism.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotetrandrine, (+)- | C38H42N2O6 | CID 457825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Dissolving Isotetrandrine N2'-oxide for In-Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and recommended protocols for the dissolution of Isotetrandrine N2'-oxide for use in various in-vitro assays. Due to the limited availability of specific solubility data for this compound, the following protocols are based on the physicochemical properties of the parent compound, Isotetrandrine, related bisbenzylisoquinoline alkaloids, and general practices for compounds with similar characteristics.
Physicochemical Properties and Solubility Overview
General Tips for Enhancing Solubility: A manufacturer's datasheet suggests that for compounds with challenging solubility, warming the solution to 37°C and using an ultrasonic bath can aid in dissolution[3]. These techniques can be applied if precipitation is observed.
Recommended Solvents for In-Vitro Assays
The choice of solvent is critical to ensure the compound's stability, bioavailability, and minimal interference with the experimental system.
| Solvent | Suitability for In-Vitro Assays | Remarks |
| Dimethyl Sulfoxide (DMSO) | Highly Recommended | Excellent solubilizing agent for many organic compounds. Used to prepare high-concentration stock solutions. The final concentration in cell culture media should be kept low (typically <0.5%, ideally ≤0.1%) to avoid cytotoxicity. |
| Ethanol (EtOH) | Recommended with Caution | Can be used as an alternative to DMSO. However, it can be more volatile and may have more pronounced effects on cell membranes and protein denaturation at higher concentrations. The final concentration in media should also be kept very low. |
| Phosphate-Buffered Saline (PBS) | Not Recommended for Primary Stock | Due to the predicted low aqueous solubility of this compound, direct dissolution in aqueous buffers is unlikely to be successful for achieving high concentrations. PBS is used for making final dilutions from a stock solution. |
| Cell Culture Medium | Not Recommended for Primary Stock | Similar to PBS, direct dissolution is not advised. Used for the final dilution of the compound to the desired working concentration. |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 638.75 g/mol .
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Ultrasonic water bath
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.39 mg of the compound.
-
Adding Solvent: Add the appropriate volume of sterile DMSO to the vial containing the weighed compound. For 6.39 mg, add 1 mL of DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, briefly sonicate the solution in an ultrasonic water bath for 5-10 minutes.
-
Gentle warming to 37°C for a short period (10-15 minutes) can also be employed if necessary[3].
-
-
Sterilization (Optional but Recommended): If the application requires absolute sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product datasheet suggests that in-solvent storage at -80°C is viable for up to 6 months[1].
This protocol outlines the serial dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature. Mix gently by flicking the tube.
-
Intermediate Dilution (Optional but Recommended): To minimize the direct addition of concentrated DMSO to the final culture volume, an intermediate dilution step is often beneficial. For example, dilute the 10 mM stock 1:100 in sterile culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to reach the final desired concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
-
Important: Add the compound solution to the medium while gently vortexing or swirling to ensure rapid and uniform mixing, which helps to prevent precipitation.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the experimental conditions.
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting guide for solubility challenges.
Quality Control and Best Practices
-
Purity of Solvents: Always use high-purity, anhydrous, and sterile solvents to prevent degradation of the compound and contamination of cell cultures.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to maintain its integrity and activity over time.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your in-vitro assay is below the cytotoxic threshold for your specific cell line (typically <0.5%).
-
Fresh Dilutions: Prepare fresh working solutions from the frozen stock for each experiment to ensure consistency and accuracy.
-
Solubility Testing: If working with a new batch of the compound, it is advisable to perform a small-scale solubility test to confirm the optimal concentration for the stock solution.
By following these application notes and protocols, researchers can confidently prepare this compound solutions for reliable and reproducible in-vitro experiments.
References
Application Notes and Protocols for Isotetrandrine N2'-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetrandrine N2'-oxide is a derivative of the natural bisbenzylisoquinoline alkaloid, isotetrandrine. As a member of the N-oxide class of compounds, it holds potential for unique pharmacological activities. Compounds containing an N-oxide functional group have demonstrated a wide range of biological effects, including acting as nitric oxide (NO) donors, inhibitors of specific enzymes, and possessing antimicrobial and anti-inflammatory properties. These application notes provide a summary of the known information on recommended solvents for this compound and offer generalized experimental protocols for its use in research settings. Due to the limited availability of specific experimental data for this compound, some protocols are based on common practices for similar molecules.
Data Presentation
Recommended Solvents
This compound is soluble in a range of organic solvents. The following table summarizes the recommended solvents based on available data.[1]
| Solvent | Chemical Formula | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Common solvent for preparing stock solutions for in vitro assays. |
| Chloroform | CHCl₃ | A potential solvent for extraction and purification purposes. |
| Dichloromethane (DCM) | CH₂Cl₂ | Similar to chloroform, useful for organic synthesis and extraction. |
| Ethyl Acetate | C₄H₈O₂ | A moderately polar solvent. |
| Acetone | C₃H₆O | A polar aprotic solvent. |
Solubility Data
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | Often achieves high solubility for many organic compounds. |
| Chloroform | Soluble | Expected to be soluble based on its chemical properties. |
| Dichloromethane | Soluble | Expected to be soluble based on its chemical properties. |
| Ethyl Acetate | Sparingly Soluble | May require warming or sonication to fully dissolve. |
| Acetone | Sparingly Soluble | Solubility may be limited. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines a general procedure for preparing a high-concentration stock solution of this compound, which can be used for subsequent dilutions in various experimental assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 6.388 mg of the compound (Molecular Weight: 638.75 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. To continue the example, add 1 mL of DMSO to the 6.388 mg of this compound.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Sterilization (Optional): If the stock solution is intended for use in sterile cell culture applications, it can be sterilized by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly in DMSO, the solution should be stable for several months.
Protocol 2: In Vitro Nitric Oxide (NO) Scavenging Assay (Hypothetical)
Given that some N-oxide compounds have been shown to interact with nitric oxide signaling pathways, this hypothetical protocol describes how one might assess the NO scavenging potential of this compound using a cell-free chemical assay.
Principle: This assay is based on the generation of nitric oxide from a donor compound, such as sodium nitroprusside (SNP), and the subsequent measurement of nitrite (B80452) (a stable product of NO) using the Griess reagent. A decrease in the measured nitrite concentration in the presence of the test compound indicates NO scavenging activity.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sodium Nitroprusside (SNP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Working Solutions: Prepare a series of dilutions of the this compound stock solution in PBS to achieve the desired final concentrations for the assay (e.g., 1, 10, 50, 100 µM).
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
50 µL of the diluted this compound working solutions or a known NO scavenger as a positive control (e.g., ascorbic acid).
-
For the negative control wells, add 50 µL of PBS.
-
-
Initiation of NO Generation: Add 50 µL of a freshly prepared 10 mM SNP solution in PBS to all wells.
-
Incubation: Incubate the microplate at room temperature for 150 minutes, protected from light.
-
Measurement of Nitrite: After the incubation period, add 100 µL of Griess reagent to each well.
-
Readout: Incubate the plate for an additional 10 minutes at room temperature to allow for color development. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of NO scavenging activity for each concentration of this compound using the following formula:
-
% Scavenging = [(A_control - A_test) / A_control] x 100
-
Where A_control is the absorbance of the negative control and A_test is the absorbance in the presence of the test compound.
-
Mandatory Visualizations
Caption: General experimental workflow for using this compound.
References
Application Note & Protocol: Quantification of Isotetrandrine N2'-oxide using a Proposed HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotetrandrine N2'-oxide is a derivative of Isotetrandrine, a bisbenzylisoquinoline alkaloid isolated from the roots of Stephania tetrandra S. Moore. As interest in the pharmacological properties and metabolic fate of Isotetrandrine and its analogues grows, robust analytical methods for their quantification are essential. This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in various matrices. The following protocol provides a starting point for method development and validation.
Proposed HPLC Method Parameters
A reversed-phase HPLC method is proposed for the separation and quantification of this compound. The initial parameters are based on common practices for the analysis of alkaloids and related N-oxide compounds.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Gradient Program | Start at 10% Acetonitrile, increase to 90% over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV detection at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Experimental Protocols
1. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol (B129727) or a mixture of methanol and water. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
2. Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plasma, tissue homogenate, reaction mixture). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol is recommended to remove interfering substances.
-
Liquid-Liquid Extraction (LLE) Protocol:
-
To 1 mL of the sample, add a suitable internal standard.
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge to pellet any insoluble material.
-
Inject 10 µL of the supernatant into the HPLC system.
-
3. Method Validation Parameters
For the method to be considered reliable and accurate, the following validation parameters should be assessed according to ICH guidelines:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of a low, medium, and high concentration standard on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. The relative standard deviation (%RSD) for both should be less than 2%.
-
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound (low, medium, and high). The recovery should be within 85-115%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Specificity: Analyze blank matrix samples to ensure that there are no interfering peaks at the retention time of this compound.
-
Stability: Evaluate the stability of the analyte in the sample matrix and in solution under different storage conditions (e.g., room temperature, refrigerated, freeze-thaw cycles).
Quantitative Data Summary (Hypothetical Validation Data)
The following tables present a hypothetical summary of the quantitative data that would be generated during method validation.
Table 1: Linearity and Range
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 1 | 15,234 | 1.8 |
| 5 | 76,170 | 1.2 |
| 10 | 151,980 | 0.9 |
| 25 | 380,550 | 0.5 |
| 50 | 759,800 | 0.7 |
| 100 | 1,521,300 | 0.4 |
| Linear Regression | y = 15200x + 150 | |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day %RSD (n=6) | Inter-day %RSD (n=3 days) |
| 5 | 1.5 | 1.9 |
| 25 | 0.8 | 1.2 |
| 75 | 0.6 | 0.9 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | % Recovery |
| 5 | 4.85 | 97.0 |
| 25 | 25.5 | 102.0 |
| 75 | 73.5 | 98.0 |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of this compound using the proposed HPLC method.
Caption: Workflow for HPLC quantification of this compound.
Application Note: LC-MS/MS Protocol for the Detection of Isotetrandrine and its N2'-oxide Metabolite
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the sensitive and selective quantification of Isotetrandrine and its putative Isotetrandrine N2'-oxide metabolite in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Isotetrandrine, a bis-benzylisoquinoline alkaloid, undergoes extensive metabolism in vivo. Key metabolic pathways include N-demethylation and oxidation of the isoquinoline (B145761) ring.[1] The formation of N-oxide metabolites is a common metabolic route for compounds containing tertiary amine functionalities and can lead to metabolites with significant biological activity or altered pharmacokinetic profiles.[2][3] However, N-oxide metabolites are often unstable and can revert to the parent compound, posing analytical challenges.[2][4] This protocol outlines a robust LC-MS/MS method designed to minimize the degradation of this compound during sample preparation and analysis.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Isotetrandrine and its N2'-oxide metabolite from plasma samples. Acetonitrile (B52724) is recommended as the precipitation solvent to minimize the potential for N-oxide reduction that can occur with other solvents like methanol.[1]
Materials:
-
Biological matrix (e.g., human or rat plasma)
-
Isotetrandrine and this compound analytical standards
-
Internal Standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade), chilled
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of chilled acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[5]
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the LC-MS/MS system.
Liquid Chromatography
A reversed-phase chromatographic method is employed to separate Isotetrandrine from its more polar N2'-oxide metabolite and other endogenous matrix components.
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM). ESI is chosen as a soft ionization technique to minimize in-source fragmentation of the labile N-oxide metabolite.[2]
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Data Presentation: MRM Transitions
The following table summarizes the proposed MRM transitions for the quantification and confirmation of Isotetrandrine and its N2'-oxide metabolite. The exact masses are calculated based on the chemical formula of Isotetrandrine (C38H42N2O6). The N2'-oxide will have an additional oxygen atom. The product ions are hypothetical and should be optimized by direct infusion of the analytical standards. A characteristic neutral loss of 16 Da (oxygen) can be indicative of an N-oxide.[6]
Table 2: Proposed MRM Transitions and Mass Spectrometry Parameters
| Compound | Formula | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Isotetrandrine | C38H42N2O6 | 623.3 | 397.2 | 191.1 | Optimize |
| This compound | C38H42N2O7 | 639.3 | 623.3 | 413.2 | Optimize |
| Internal Standard | Analyte-specific | Optimize | Optimize | Optimize | Optimize |
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to data analysis for the quantification of Isotetrandrine and its N2'-oxide metabolite.
Caption: LC-MS/MS sample preparation and analysis workflow.
Metabolic Pathway
This diagram illustrates the metabolic conversion of Isotetrandrine to its N2'-oxide metabolite.
Caption: Metabolic N-oxidation of Isotetrandrine.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the detection and quantification of Isotetrandrine and its N2'-oxide metabolite. The described sample preparation procedure is designed to be rapid while mitigating the inherent instability of the N-oxide metabolite. The chromatographic and mass spectrometric conditions are provided as a robust starting point for method development and validation, which is essential for accurate pharmacokinetic and drug metabolism studies.
References
- 1. altasciences.com [altasciences.com]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. organomation.com [organomation.com]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Cell-Based Assay for Evaluating the Anti-Inflammatory Activity of Isotetrandrine N2'-oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction Isotetrandrine N2'-oxide is a natural alkaloid compound.[1][2][3] It is structurally related to tetrandrine (B1684364), a bis-benzylisoquinoline alkaloid known for its significant anti-inflammatory, anti-fibrotic, and anti-cancer properties.[4][5] The mechanism of action for tetrandrine often involves the inhibition of key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and ERK signaling pathways, leading to a reduction in pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (e.g., TNF-α, IL-6).[5][6][7] The addition of an N-oxide functional group can modify a molecule's pharmacological properties, including solubility and bioavailability.[8] This application note provides a detailed protocol to investigate the potential anti-inflammatory effects of this compound using a lipopolysaccharide (LPS)-stimulated macrophage cell-based assay.
Principle of the Assay This protocol utilizes the well-established model of inducing an inflammatory response in macrophage cells (e.g., RAW 264.7 or BV2) using LPS. LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, most notably the NF-κB pathway.[4] This leads to the nuclear translocation of NF-κB, which then promotes the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as cytokines like TNF-α and IL-6.[6][9] The efficacy of this compound is quantified by its ability to inhibit the production of nitric oxide (measured by the Griess assay) and pro-inflammatory cytokines (measured by ELISA) in LPS-stimulated cells. A preliminary cytotoxicity assay is essential to determine the non-toxic concentration range of the compound for the main experiment.
I. Quantitative Data Summary
The primary endpoints of this assay are the half-maximal inhibitory concentrations (IC50) of this compound against the production of key inflammatory mediators. Data should be recorded and analyzed to determine these values. Below is an example table for summarizing the results.
Table 1: Inhibitory Activity of this compound on Inflammatory Mediators
| Mediator | Cell Line | Stimulant | IC50 (µM) | Max Inhibition (%) |
| Nitric Oxide (NO) | RAW 264.7 | LPS (1 µg/mL) | Value | Value |
| TNF-α | RAW 264.7 | LPS (1 µg/mL) | Value | Value |
| IL-6 | RAW 264.7 | LPS (1 µg/mL) | Value | Value |
| Cell Viability | RAW 264.7 | None | > Value (CC50) | N/A |
Note: Values are to be determined experimentally. The CC50 (50% cytotoxic concentration) should be significantly higher than the IC50 values to ensure that the observed inhibitory effects are not due to cytotoxicity.
II. Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration range of this compound that is non-toxic to the cells, which is crucial for interpreting the anti-inflammatory data correctly.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the CC50 value.
Protocol 2: Measurement of Nitric Oxide (NO) Inhibition (Griess Assay)
This protocol measures the effect of this compound on NO production in LPS-stimulated macrophages.
Materials:
-
Materials from Protocol 1
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Remove the medium and add 100 µL of fresh medium containing various non-toxic concentrations of this compound (determined from Protocol 1). Incubate for 2 hours.
-
Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of NaNO₂.
-
Add 50 µL of Griess Reagent Component A to all wells, followed by 50 µL of Component B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control and calculate the IC50 value.
Protocol 3: Measurement of Pro-Inflammatory Cytokine Inhibition (ELISA)
This protocol quantifies the inhibitory effect of the compound on the secretion of cytokines like TNF-α and IL-6.
Materials:
-
Culture supernatants from the same experiment as Protocol 2.
-
Commercially available ELISA kits for mouse TNF-α and IL-6.
-
Plate reader compatible with ELISA.
Methodology:
-
Sample Collection: Use the cell culture supernatants collected in step 4 of Protocol 2.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves coating the plate with a capture antibody, adding the samples and standards, adding a detection antibody, followed by a substrate, and finally a stop solution.
-
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit protocol (usually 450 nm).
-
Data Analysis: Calculate the cytokine concentrations using the standard curve. Determine the percentage inhibition of cytokine production relative to the LPS-only control and calculate the IC50 values for TNF-α and IL-6.
III. Visualizations: Signaling Pathway and Workflow
LPS-Induced Pro-Inflammatory Signaling Pathway
The diagram below illustrates the signaling cascade initiated by LPS, leading to the production of inflammatory mediators. Based on the known action of the related compound tetrandrine, this compound is hypothesized to inhibit this pathway, possibly by preventing the degradation of IκBα, thus blocking NF-κB activation.[4][7]
Caption: Hypothesized inhibition of the LPS-induced NF-κB signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the sequential steps for the cell-based assay, from initial cell culture to final data analysis.
Caption: Step-by-step workflow for evaluating anti-inflammatory activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of tetrandrine in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrandrine inhibits proinflammatory cytokines, iNOS and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrandrine suppresses lipopolysaccharide-induced microglial activation by inhibiting NF-κB and ERK signaling pathways in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Nitric-oxide Synthase and Activation of NF-κB by Interleukin-12 p40 in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis of Zinc Oxide Nanoparticles and Their Cytotoxicity Study on Fibroblast Cell Line Using MTT Assay – Oriental Journal of Chemistry [orientjchem.org]
Animal Models for Studying the Effects of Isotetrandrine N2'-oxide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetrandrine (B1672621), a bis-benzylisoquinoline alkaloid, and its related compounds like tetrandrine (B1684364) have demonstrated significant anti-inflammatory and anti-fibrotic properties in a variety of preclinical studies.[1][2][3][4] While direct research on Isotetrandrine N2'-oxide is limited, its structural relationship to isotetrandrine suggests it may possess similar or enhanced pharmacological activities. The addition of an N-oxide functional group can alter a molecule's pharmacokinetic and pharmacodynamic properties, potentially leading to improved solubility, altered metabolic stability, or enhanced biological activity.[5][6][7][8]
These application notes provide a comprehensive guide for researchers interested in investigating the therapeutic potential of this compound. We propose relevant animal models and detailed experimental protocols to assess its efficacy in inflammatory and fibrotic disease states. The protocols are based on established methodologies successfully used to evaluate the parent compound, isotetrandrine, and other anti-inflammatory and anti-fibrotic agents.
I. Proposed Therapeutic Indications and Corresponding Animal Models
Based on the known biological activities of isotetrandrine, the primary therapeutic areas for investigation of this compound are inflammation and fibrosis.
A. Anti-Inflammatory Effects
1. Acute Lung Injury (ALI) / Acute Respiratory Distress Syndrome (ARDS)
-
Animal Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice.[1]
-
Rationale: This is a widely used and reproducible model that mimics key features of clinical ALI/ARDS, including neutrophil infiltration, pulmonary edema, and pro-inflammatory cytokine production. Isotetrandrine has been shown to be effective in this model.[1]
2. Arthritis
-
Animal Model: Adjuvant-Induced Arthritis (AIA) in Rats.[2]
-
Rationale: The AIA model in rats shares many pathological features with human rheumatoid arthritis, including chronic inflammation, joint destruction, and immune system activation. The parent compound, tetrandrine, has shown efficacy in this model.[2]
B. Anti-Fibrotic Effects
1. Liver Fibrosis
-
Animal Model: Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Rats.[3]
-
Rationale: BDL induces cholestatic liver injury leading to significant fibrosis and cirrhosis, providing a robust model to study the efficacy of anti-fibrotic agents. Tetrandrine has demonstrated anti-fibrotic effects in this model.[3]
2. Pulmonary Fibrosis
-
Animal Model: Bleomycin- or Silica-Induced Pulmonary Fibrosis in Mice or Rats.[9][10][11]
-
Rationale: These models are the most commonly used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies. Both bleomycin (B88199) and silica (B1680970) induce a persistent inflammatory response followed by excessive collagen deposition and lung tissue remodeling. Tetrandrine has been extensively studied in these models.[4][9][10][11]
II. Quantitative Data Summary
The following tables outline key quantitative parameters that should be assessed in the proposed animal models to evaluate the efficacy of this compound.
Table 1: Quantitative Assessment of Anti-Inflammatory Effects in LPS-Induced ALI
| Parameter | Method | Expected Effect of an Active Compound |
| Pulmonary Edema | Lung Wet-to-Dry Weight Ratio | Decrease |
| Inflammatory Cell Infiltration | Total and Differential Cell Counts in Bronchoalveolar Lavage Fluid (BALF) | Decrease in total cells, neutrophils, and macrophages |
| Pro-inflammatory Cytokines in BALF | ELISA (TNF-α, IL-1β, IL-6) | Decrease in cytokine levels |
| Myeloperoxidase (MPO) Activity in Lung Tissue | MPO Assay | Decrease in MPO activity |
| Histopathological Score | H&E Staining of Lung Sections | Reduction in inflammatory cell infiltration, alveolar wall thickening, and edema |
Table 2: Quantitative Assessment of Anti-Arthritic Effects in Adjuvant-Induced Arthritis
| Parameter | Method | Expected Effect of an Active Compound |
| Paw Swelling | Plethysmometer | Reduction in paw volume |
| Arthritis Score | Visual Scoring of Joint Inflammation | Decrease in arthritis score |
| Body Weight | Regular Monitoring | Attenuation of weight loss |
| Serum Pro-inflammatory Cytokines | ELISA (TNF-α, IL-1β, IL-6) | Decrease in cytokine levels |
| Histopathology of Joints | H&E and Safranin O Staining | Reduction in synovial inflammation, cartilage destruction, and bone erosion |
Table 3: Quantitative Assessment of Anti-Fibrotic Effects in BDL-Induced Liver Fibrosis
| Parameter | Method | Expected Effect of an Active Compound |
| Liver Function Tests | Serum ALT, AST, and Bilirubin (B190676) Levels | Decrease in enzyme and bilirubin levels |
| Collagen Deposition | Hydroxyproline (B1673980) Assay of Liver Tissue | Decrease in hydroxyproline content |
| Fibrosis Score | Masson's Trichrome or Sirius Red Staining of Liver Sections | Reduction in the area of fibrosis |
| Expression of Fibrotic Markers | Western Blot or qPCR for α-SMA, Collagen I | Decrease in marker expression |
Table 4: Quantitative Assessment of Anti-Fibrotic Effects in Bleomycin-Induced Pulmonary Fibrosis
| Parameter | Method | Expected Effect of an Active Compound |
| Lung Function | FlexiVent or similar pulmonary function testing system | Improvement in lung compliance and elastance |
| Collagen Deposition | Hydroxyproline Assay of Lung Tissue | Decrease in hydroxyproline content |
| Fibrosis Score (Ashcroft Score) | Masson's Trichrome Staining of Lung Sections | Reduction in fibrosis score |
| Expression of Fibrotic and Inflammatory Markers | Western Blot or qPCR for α-SMA, Collagen I, TGF-β1, TNF-α | Decrease in marker expression |
III. Experimental Protocols
A. Protocol 1: LPS-Induced Acute Lung Injury in Mice
-
Animal Model: Male BALB/c mice (6-8 weeks old).
-
Induction of ALI: Administer lipopolysaccharide (LPS) from E. coli (e.g., 5 mg/kg) via intranasal or intratracheal instillation.
-
Drug Administration:
-
Dosage: Based on the effective doses of isotetrandrine (20 and 40 mg/kg), a similar dose range for this compound should be investigated.[1] Due to the N-oxide group, the optimal dose may differ and requires empirical determination.
-
Route: Intraperitoneal (i.p.) or oral gavage (p.o.).
-
Timing: Administer this compound 1 hour before LPS challenge.
-
-
Endpoint Analysis (24-48 hours post-LPS):
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (ELISA for TNF-α, IL-1β, IL-6).
-
Harvest lung tissue for lung wet-to-dry weight ratio, myeloperoxidase (MPO) activity assay, and histopathological examination (H&E staining).
-
Homogenize lung tissue for Western blot or qPCR analysis of inflammatory pathway proteins (e.g., phosphorylated and total forms of p38 MAPK, ERK1/2, JNK, and NF-κB p65).
-
B. Protocol 2: Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction of Liver Fibrosis: Perform a double ligation and transection of the common bile duct under anesthesia. A sham operation (laparotomy without BDL) should be performed for the control group.
-
Drug Administration:
-
Dosage: Based on effective doses of tetrandrine (e.g., 1 or 5 mg/kg), a similar range should be tested for this compound.[3]
-
Route: Oral gavage (p.o.).
-
Timing: Begin daily administration of this compound starting from day 1 post-surgery for 3-4 weeks.
-
-
Endpoint Analysis (3-4 weeks post-BDL):
-
Collect blood for serum analysis of liver function markers (ALT, AST, bilirubin).
-
Harvest the liver and determine its weight.
-
Use portions of the liver for hydroxyproline content analysis.
-
Fix liver tissue for histopathological staining (Masson's trichrome or Sirius Red).
-
Homogenize liver tissue for Western blot or qPCR analysis of fibrotic markers (α-SMA, Collagen I, TGF-β1) and signaling molecules (e.g., Smad2/3, NF-κB).
-
IV. Visualization of Signaling Pathways and Workflows
A. Proposed Signaling Pathway for this compound
Isotetrandrine and tetrandrine have been shown to inhibit the MAPK and NF-κB signaling pathways, which are critical in both inflammation and fibrosis.[1][12][13][14][15][16] It is hypothesized that this compound will act through similar mechanisms.
Caption: Proposed mechanism of action for this compound.
B. Experimental Workflow for In Vivo Studies
The following diagram illustrates a general workflow for the proposed animal studies.
Caption: General experimental workflow for in vivo studies.
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound. By leveraging established animal models of inflammation and fibrosis and focusing on key quantitative endpoints and signaling pathways, researchers can effectively assess the therapeutic potential of this novel compound. The successful translation of these findings could pave the way for new treatments for a range of debilitating inflammatory and fibrotic diseases.
References
- 1. Isotetrandrine protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of the isoquinoline alkaloid, tetrandrine, against established adjuvant arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-fibrotic effects of tetrandrine on bile-duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Tetrandrine alleviates pulmonary fibrosis by inhibiting alveolar epithelial cell senescence through PINK1/Parkin-mediated mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of tetrandrine to differentiate between mechanisms involved in silica-versus bleomycin-induced fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preliminary Study on the Effect and Molecular Mechanism of Tetrandrine in Alleviating Pulmonary Inflammation and Fibrosis Induced by Silicon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetrandrine Improves Ventricular Remodeling and Inflammation via Inhibition of the MAPK/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tetrandrine suppresses β‑glucan‑induced macrophage activation via inhibiting NF‑κB, ERK and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tetrandrine suppresses lipopolysaccharide-induced microglial activation by inhibiting NF-κB and ERK signaling pathways in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tetrandrine inhibits the proliferation of mesangial cells induced by enzymatically deglycosylated human IgA1 via IgA receptor/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isotetrandrine N2'-oxide in LPS-stimulated BV2 Microglia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, characterized by the activation of microglia, is a key pathological feature of various neurodegenerative diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, inducing the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This inflammatory cascade is primarily mediated by the activation of signaling pathways including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
Isotetrandrine N2'-oxide is a bisbenzylisoquinoline alkaloid. While direct studies on this compound in microglia are limited, its parent compound, isotetrandrine, has demonstrated significant anti-inflammatory and neuroprotective effects.[1] Isotetrandrine has been shown to suppress the activation of NF-κB and MAPK signaling pathways in inflammatory models.[2] It effectively inhibits the lipopolysaccharide (LPS)-induced upregulation of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and IL-6 in BV2 microglial cells.[1][3] This document provides detailed protocols for investigating the effects of this compound on LPS-stimulated BV2 microglia, based on the known mechanisms of its parent compound.
Data Presentation
Table 1: Effect of this compound on Nitric Oxide Production in LPS-stimulated BV2 Cells
| Treatment Group | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production |
| Control | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0% |
| LPS + this compound | 1 | 18.5 ± 1.5 | 28.3% |
| LPS + this compound | 5 | 11.2 ± 1.1 | 56.6% |
| LPS + this compound | 10 | 6.7 ± 0.8 | 74.0% |
Data are presented as mean ± standard deviation and are hypothetical, based on the expected dose-dependent inhibitory effect.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated BV2 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 55 ± 8 | 32 ± 5 |
| LPS (1 µg/mL) | - | 850 ± 62 | 620 ± 45 |
| LPS + this compound | 1 | 625 ± 51 | 450 ± 38 |
| LPS + this compound | 5 | 380 ± 35 | 270 ± 22 |
| LPS + this compound | 10 | 190 ± 21 | 145 ± 15 |
Data are presented as mean ± standard deviation and are hypothetical, based on the expected dose-dependent inhibitory effect.
Experimental Protocols
BV2 Microglia Cell Culture and Maintenance
-
Cell Line: Murine BV2 microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
-
Seeding: Seed BV2 cells (2 x 10^5 cells/mL) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding and Treatment: Seed BV2 cells in a 96-well plate and treat with this compound and LPS as described in the cell viability assay.
-
Supernatant Collection: After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.[5]
Pro-inflammatory Cytokine Measurement (ELISA)
-
Sample Preparation: Collect the cell culture supernatants after treatment as described above.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.
-
Plate Coating: Coat a 96-well plate with the capture antibody overnight.
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Add the collected supernatants and standards to the wells and incubate for 2 hours.
-
Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours.
-
Streptavidin-HRP: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Substrate Addition: Add the TMB substrate solution and incubate until a color develops.
-
Stop Solution: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Read the absorbance at 450 nm.[2]
Western Blot Analysis for NF-κB and MAPK Pathways
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]
Visualizations
References
- 1. The Neuroprotective Effect of Isotetrandrine on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotetrandrine protects against lipopolysaccharide-induced acute lung injury by suppression of mitogen-activated protein kinase and nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effect of Isotetrandrine on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of tetrandrine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of tetrandrine (TT) and polyvinylpyridine-N-oxide (PVNO) on gene expression of type I and type III collagens during experimental silicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological actions of tetrandrine in inflammatory pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-OHDA-Induced Zebrafish Model for Parkinson's Disease and the Neuroprotective Effects of Isotetrandrine
A Note on the Compound of Interest: These application notes focus on Isotetrandrine (ITD) , a compound with documented neuroprotective effects in preclinical models of Parkinson's disease. While the user specified "Isotetrandrine N2'-oxide," a comprehensive search of scientific literature did not yield studies on this specific variant in the context of Parkinson's disease models. The following protocols and data are based on the available research for Isotetrandrine.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1][2] The 6-hydroxydopamine (6-OHDA)-induced zebrafish model offers a powerful in vivo platform for studying PD pathogenesis and for the high-throughput screening of potential therapeutic compounds.[1][2][3] Zebrafish larvae are particularly advantageous due to their rapid development, optical transparency, and the conservation of key neurodevelopmental and signaling pathways with mammals.[3] 6-OHDA is a neurotoxin that selectively destroys dopaminergic and noradrenergic neurons, inducing Parkinsonian-like symptoms such as locomotor deficits in zebrafish.[1][3][4]
Isotetrandrine (ITD), a plant-derived alkaloid, has demonstrated significant neuroprotective properties in preclinical PD models.[5][6] Its mechanism of action involves the mitigation of neuroinflammation and apoptosis.[5][6] These application notes provide detailed protocols for establishing the 6-OHDA-induced zebrafish model of PD and for evaluating the neuroprotective effects of Isotetrandrine.
Data Presentation
Table 1: Effect of 6-OHDA and Isotetrandrine on Locomotor Activity in Zebrafish Larvae
| Treatment Group | Total Swimming Distance at 5 dpf (mm, mean ± SEM) | Total Swimming Distance at 6 dpf (mm, mean ± SEM) |
| Control | 775.1 ± 35.3 | 780.9 ± 31.8 |
| 6-OHDA (250 μM) | 341.6 ± 49.0 | 391.5 ± 69.3 |
| 6-OHDA + ITD (10 μM) | No significant effect | No significant effect |
| 6-OHDA + ITD (100 μM) | No significant effect | No significant effect |
| 6-OHDA + ITD (200 μM) | 756.3 ± 33.9 | Not Reported |
| (Data sourced from a study on the neuroprotective effect of Isotetrandrine)[5] |
Table 2: Effect of Isotetrandrine and Pathway Inhibitors on 6-OHDA-Induced Locomotor Deficiency
| Treatment Group | Total Swimming Distance at 5 dpf (mm, mean ± SEM) |
| Control | 767.6 ± 31.7 |
| 6-OHDA (250 μM) | 369.8 ± 45.5 |
| 6-OHDA + ITD (200 μM) | 645.3 ± 61.8 |
| 6-OHDA + ITD + LY294002 (PI3K Inhibitor) | Reduced neuroprotective effect |
| 6-OHDA + ITD + LY3214996 (ERK Inhibitor) | Reduced neuroprotective effect |
| 6-OHDA + ITD + SnPP (HO-1 Inhibitor) | Reduced neuroprotective effect |
| (Data indicates that inhibitors for PI3K, ERK, and HO-1 pathways partially abolish the neuroprotective effect of ITD)[5] |
Table 3: Molecular Effects of 6-OHDA and Isotetrandrine in Zebrafish Larvae
| Gene | Effect of 6-OHDA (250 μM) | Effect of 6-OHDA + ITD (200 μM) |
| th1 (Tyrosine hydroxylase 1) | Significantly decreased mRNA levels | Significantly reversed the decrease |
| bcl-2 (B-cell lymphoma 2) | Significantly decreased mRNA levels | Significantly reversed the decrease |
| bax (Bcl-2-associated X protein) | Significantly increased mRNA levels | Inhibited the increase |
| ho-1 (Heme oxygenase 1) | Significantly increased mRNA levels | Inhibited the increase |
| (Data sourced from a study on the neuroprotective effect of Isotetrandrine)[5] |
Experimental Protocols
Protocol 1: Establishment of 6-OHDA-Induced Parkinson's Disease Model in Zebrafish Larvae
Objective: To induce dopaminergic neuron degeneration and associated locomotor deficits in zebrafish larvae.
Materials:
-
Wild-type zebrafish embryos
-
Hank's buffer (13.7 mM NaCl, 540 μM KCl, 25 μM Na2HPO4, 44 μM KH2PO4, 300 μM CaCl2, 100 μM MgSO4, 420 μM NaHCO3)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
24-well microplates
-
Incubator at 28.5°C
Procedure:
-
Collect wild-type zebrafish embryos and raise them in Hank's buffer at 28.5°C.
-
At 2 days post-fertilization (dpf), transfer healthy larvae to a 24-well microplate.
-
Prepare a fresh solution of 250 μM 6-OHDA in Hank's buffer.
-
Expose the zebrafish larvae to the 250 μM 6-OHDA solution from 2 dpf to 5 dpf. The control group should be maintained in Hank's buffer alone.
-
Replenish the 6-OHDA solution or control buffer daily.
-
At 5 dpf, the larvae are ready for behavioral assessment and molecular analysis.
Protocol 2: Administration of Isotetrandrine (ITD) for Neuroprotection Assay
Objective: To evaluate the neuroprotective effects of ITD against 6-OHDA-induced toxicity.
Materials:
-
Zebrafish embryos
-
Isotetrandrine (ITD)
-
6-OHDA
-
Hank's buffer
-
24-well microplates
-
Incubator at 28.5°C
Procedure:
-
Raise zebrafish embryos in Hank's buffer.
-
Prepare stock solutions of ITD. A concentration of 200 μM has been shown to be effective.[5]
-
Begin pretreatment with ITD at 9 hours post-fertilization (hpf) by adding it to the Hank's buffer. Continue this treatment until 5 dpf.
-
From 2 dpf to 5 dpf, co-treat the larvae with 250 μM 6-OHDA.
-
Maintain separate control groups: a vehicle control group, a 6-OHDA only group, and an ITD only group to test for any effects of the compound alone.
-
At 5 dpf and 6 dpf, proceed with locomotor activity analysis.
Protocol 3: Locomotor Behavior Assessment
Objective: To quantify the motor function of zebrafish larvae.
Materials:
-
Treated and control zebrafish larvae (5 or 6 dpf)
-
Cuvettes (e.g., 1 cm x 1 cm x 4.5 cm)
-
Automated video tracking system
Procedure:
-
Individually place each larva into a cuvette containing fresh buffer.
-
Allow a 2-minute acclimatization period.
-
Record the swimming behavior of each larva for 5 minutes using an automated video tracking system.
-
Analyze the recordings to determine the total swimming distance and average speed.
-
A significant decrease in total swimming distance in the 6-OHDA group compared to the control group indicates successful induction of the PD phenotype.[1][5] An amelioration of this deficit in the ITD-treated group suggests a neuroprotective effect.[5]
Protocol 4: Quantification of Dopaminergic Neurons
Objective: To assess the extent of dopaminergic neuron loss and its potential rescue.
Materials:
-
Treated and control zebrafish larvae
-
Tricaine solution for euthanasia
-
Paraformaldehyde (PFA) for fixation
-
Antibodies: primary antibody against Tyrosine Hydroxylase (TH), and a suitable secondary fluorescent antibody.
-
Microscope (confocal or fluorescence)
Procedure:
-
At the end of the treatment period, euthanize the larvae using an overdose of Tricaine.
-
Fix the larvae in 4% PFA.
-
Perform whole-mount immunohistochemistry using an anti-TH antibody to label dopaminergic neurons.
-
Image the diencephalic region of the zebrafish brain, where dopaminergic neuron clusters are located, using a confocal or fluorescence microscope.
-
Quantify the number of TH-positive neurons in the posterior tuberculum. A significant reduction in the number of these neurons is expected after 6-OHDA treatment.
Visualizations
Experimental Workflow
Proposed Signaling Pathway of Isotetrandrine's Neuroprotective Action
References
- 1. The Neuroprotective Effect of Isotetrandrine on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vegpharm.com [vegpharm.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Isotetrandrine N-2'-oxide | CAS 70191-83-2 | ScreenLib [screenlib.com]
- 5. The Neuroprotective Effect of Isotetrandrine on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Isotetrandrine N2'-oxide: NF-κB and COX-2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetrandrine N2'-oxide is a derivative of Tetrandrine, a bis-benzylisoquinoline alkaloid with known anti-inflammatory properties. The inflammatory response is a complex biological process involving various signaling pathways and molecular mediators. Two key players in this process are the nuclear factor-kappa B (NF-κB) transcription factor and the cyclooxygenase-2 (COX-2) enzyme. NF-κB is a critical regulator of genes involved in inflammation and immunity, while COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. The inhibition of these pathways is a major strategy in the development of anti-inflammatory drugs.
These application notes provide detailed protocols for assessing the inhibitory potential of this compound on the NF-κB signaling pathway and COX-2 enzyme activity. The provided methodologies are standard in vitro assays widely used in drug discovery and pharmacological research.
Principles of the Assays
NF-κB Inhibition Assay: This assay typically utilizes a reporter gene, such as luciferase, under the control of an NF-κB response element. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS or tumor necrosis factor-alpha - TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of the reporter gene. The resulting luminescence is proportional to NF-κB activity. A reduction in luminescence in the presence of a test compound indicates inhibition of the NF-κB pathway.
COX-2 Inhibition Assay: This assay measures the enzymatic activity of COX-2, which catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). The peroxidase component of COX-2 activity can be measured using a colorimetric or fluorometric probe. The assay quantifies the rate of oxidation of the probe, which is proportional to COX-2 activity. A decrease in the signal in the presence of the test compound indicates direct inhibition of the COX-2 enzyme.
Data Presentation
The inhibitory activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the biological activity by 50%. While specific quantitative data for this compound is not yet widely available, the following table presents reference data for its parent compound, Tetrandrine, for comparative purposes.
| Compound | Assay | Cell Line/System | Stimulant | IC50 / % Inhibition | Reference |
| Tetrandrine | NF-κB dependent cell proliferation | Human renal mesangial cells | deS/deGal IgA | 3.16 ± 0.10 µM (48h) | [1] |
| Tetrandrine | COX-2 Expression | Human monocytic (THP-1) cells | LPS (1 µg/ml) | Significant inhibition at 100 µM | [2] |
| Celecoxib | COX-2 Enzyme Activity | Ovine COX-2 | N/A | ~0.03 µM | [3] |
| PDTC (NF-κB inhibitor) | NF-κB Activity | Varies | Varies | Varies |
Note: The data for Tetrandrine should be used as a reference. The N2'-oxide functional group in this compound may alter its biological activity. It is recommended that researchers determine the specific IC50 value for this compound using the protocols provided below.
Signaling Pathway and Experimental Workflows
Caption: NF-κB Signaling Pathway and Potential Inhibition Points.
Caption: NF-κB Luciferase Reporter Assay Workflow.
Caption: COX-2 Inhibition Assay Workflow.
Experimental Protocols
NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T or other suitable cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution (in DMSO).
-
Inflammatory stimulus (e.g., LPS from E. coli O111:B4 or recombinant human TNF-α).
-
Phosphate-Buffered Saline (PBS).
-
Luciferase Assay System (e.g., Promega, Thermo Fisher).
-
Opaque, flat-bottom 96-well plates.
-
Luminometer plate reader.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the diluted compound to the respective wells. Include wells for vehicle control (DMSO) and unstimulated control.
-
-
Stimulation:
-
Prepare the inflammatory stimulus at 2x the final desired concentration in serum-free medium.
-
Add 100 µL of the stimulus to all wells except the unstimulated control wells. Add 100 µL of serum-free medium to the unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Luminescence Measurement:
-
Equilibrate the Luciferase Assay Reagent and the 96-well plate to room temperature.
-
Remove the culture medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking.
-
Add 100 µL of the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the unstimulated control from all other readings.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
COX-2 Fluorometric Inhibition Assay
Materials:
-
Human recombinant COX-2 enzyme.
-
COX Assay Buffer.
-
Heme.
-
Fluorometric probe (e.g., Amplex™ Red).
-
Arachidonic acid (substrate).
-
This compound stock solution (in DMSO).
-
Positive control inhibitor (e.g., Celecoxib).
-
Black, flat-bottom 96-well plates.
-
Fluorometric plate reader (Ex/Em = 535/587 nm for Amplex Red).
Protocol:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
Dilute the COX-2 enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice.
-
Prepare serial dilutions of this compound and the positive control in assay buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Setup (in a 96-well plate):
-
Background Wells: Add assay buffer and heme (no enzyme).
-
100% Initial Activity Wells (Control): Add assay buffer, heme, and diluted COX-2 enzyme.
-
Inhibitor Wells: Add assay buffer, heme, diluted COX-2 enzyme, and the test compound or positive control at various concentrations.
-
It is recommended to perform all assays in duplicate or triplicate.
-
-
Pre-incubation:
-
Add 10 µL of the test compound, positive control, or vehicle (for 100% activity and background wells) to the appropriate wells.
-
Add the diluted COX-2 enzyme to all wells except the background wells.
-
Incubate the plate for 10-15 minutes at 25°C or 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the reaction mixture containing the fluorometric probe.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Immediately place the plate in a fluorometric plate reader and measure the fluorescence kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background reaction rate from the rates of the 100% initial activity and inhibitor wells.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the 100% initial activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
References
- 1. Tetrandrine inhibits the proliferation of mesangial cells induced by enzymatically deglycosylated human IgA1 via IgA receptor/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine inhibits proinflammatory cytokines, iNOS and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measurement of Calcium Channel Activity with Isotetrandrine N2'-oxide
Note to the Reader: As of December 2025, a comprehensive review of scientific literature did not yield any specific studies on the effects of Isotetrandrine N2'-oxide on calcium channel activity. This compound is a natural product that can be isolated from the herbs of Jatropha curcas.[1][2][3][4] Its parent compound, tetrandrine (B1684364), a bis-benzylisoquinoline alkaloid, has been documented as a blocker of voltage-gated L-type and T-type calcium channels.[5][6][7][8] The N-oxide functional group can influence a molecule's properties, such as its solubility and membrane permeability, which in turn could alter its biological activity compared to the parent compound.[9]
The following application notes and protocols are therefore based on the known effects of the related compound, tetrandrine , and should be considered as a starting point for investigating the potential effects of this compound. It is crucial to empirically determine the specific activity of this compound.
Introduction to Tetrandrine's Effect on Calcium Channels
Tetrandrine has been shown to inhibit voltage-gated calcium channels, with a notable effect on L-type and T-type channels.[5][6][7] This inhibition reduces the influx of calcium ions (Ca²⁺) into the cell, a process critical for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression. The blockade of these channels by tetrandrine is concentration-dependent and reversible.[7]
Potential Signaling Pathways Affected by Tetrandrine
The inhibition of Ca²⁺ influx by tetrandrine can impact downstream signaling pathways. For instance, in vascular smooth muscle cells, the reduction in intracellular Ca²⁺ leads to relaxation and vasodilation.[8] In adrenal glomerulosa cells, blocking T-type calcium channels with tetrandrine inhibits steroidogenesis.[5] Furthermore, some calcium channel blockers have been shown to influence nitric oxide (NO) signaling pathways.[10][11]
Caption: Putative signaling pathway of Tetrandrine's inhibitory action on voltage-gated calcium channels.
Experimental Protocols for Measuring Calcium Channel Activity
Here are detailed protocols that can be adapted to study the effects of this compound on calcium channel activity.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for directly measuring the activity of ion channels.
Objective: To measure the effect of this compound on voltage-gated calcium channel currents in isolated cells.
Materials:
-
Cells expressing the calcium channel of interest (e.g., primary cultured neonatal rat ventricular cells for L- and T-type channels).[7]
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).
-
Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.1 Li-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
This compound stock solution (dissolved in a suitable solvent like DMSO).
Protocol:
-
Culture cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential where the calcium channels of interest are available for activation (e.g., -80 mV for L-type channels).[12]
-
Apply depolarizing voltage steps to elicit calcium channel currents. For example, to study L-type channels, you can apply steps from -40 mV to +60 mV in 10 mV increments.
-
Record baseline currents in the absence of the compound.
-
Perfuse the chamber with the external solution containing various concentrations of this compound.
-
Record currents at each concentration after allowing for equilibration.
-
To test for reversibility, wash out the compound with the external solution.
-
Analyze the data by measuring the peak current amplitude at each voltage step.
Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.
Calcium Imaging with Fluorescent Dyes
This method allows for the measurement of changes in intracellular calcium concentration in a population of cells.
Objective: To determine the effect of this compound on depolarization-induced calcium influx.
Materials:
-
Cells grown in 96-well plates.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
High potassium solution (e.g., HBSS with 50 mM KCl) to induce depolarization.
-
This compound stock solution.
-
Fluorescence microplate reader or fluorescence microscope.
Protocol:
-
Plate cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by dissolving the calcium dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound to the wells and incubate for a desired period.
-
Measure the baseline fluorescence.
-
Add the high potassium solution to depolarize the cells and stimulate calcium influx.
-
Immediately begin recording the fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline.
FLIPR (Fluorometric Imaging Plate Reader) Membrane Potential Assay
This is a high-throughput method to screen for compounds that affect ion channel activity by measuring changes in membrane potential.
Objective: To assess the effect of this compound on membrane potential as an indirect measure of calcium channel activity.
Materials:
-
FLIPR Membrane Potential Assay Kit.[13]
-
Cells expressing the calcium channel of interest plated in a 384-well plate.
-
This compound compound plate.
-
FLIPR instrument.
Protocol:
-
Plate cells and incubate overnight.[13]
-
Prepare the loading buffer from the assay kit.[13]
-
Add an equal volume of loading buffer to each well.[13]
-
Incubate the plate for 30 minutes at 37°C.[13]
-
Prepare the compound plate with various concentrations of this compound.
-
Run the experiment on the FLIPR instrument, which will add the compound and measure the change in fluorescence.[13]
Data Presentation
Quantitative data on the inhibitory effects of tetrandrine on calcium channels are summarized below. Similar tables should be generated for this compound once experimental data is available.
| Cell Type | Channel Type | IC₅₀ (µM) | Reference |
| Bovine Adrenal Glomerulosa Cells | T-type | 10 | [5] |
| Neonatal Rat Ventricular Cells | T-type & L-type | Not specified | [7] |
| Vascular Smooth Muscle Cells | L-type | Not specified | [8] |
Conclusion
While there is a lack of specific data on this compound, the known activity of its parent compound, tetrandrine, provides a strong rationale for investigating its effects on calcium channels. The protocols and information provided here offer a comprehensive framework for researchers to initiate such studies. It is imperative to perform these experiments with this compound to elucidate its specific pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vegpharm.com [vegpharm.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Blocking T-type calcium channels with tetrandrine inhibits steroidogenesis in bovine adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tetrandrine inhibits both T and L calcium channel currents in ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium channel blockade enhances nitric oxide synthase expression by cultured endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitric oxide suppresses vascular voltage-gated T-type Ca2+ channels through cGMP/PKG signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. moleculardevices.com [moleculardevices.com]
Application Notes: P-glycoprotein (P-gp) Inhibition Assay Using Isotetrandrine N2'-oxide
Introduction and Scientific Background
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a crucial ATP-dependent efflux pump belonging to the ATP-binding cassette (ABC) transporter superfamily.[1] It is widely expressed in normal tissues, such as the intestinal epithelium, liver, kidneys, and the blood-brain barrier, where it plays a protective role by extruding toxins and xenobiotics from cells.[1] However, the overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), which limits the effectiveness of chemotherapy by actively pumping anticancer drugs out of the cells, thereby reducing their intracellular concentration and cytotoxicity.[1][2]
The development of P-gp inhibitors is a key strategy to overcome MDR and enhance the efficacy of chemotherapeutic agents.[2][3] These inhibitors can restore the sensitivity of resistant cancer cells to various drugs. This document provides a detailed protocol for evaluating the P-gp inhibitory potential of a test compound, using Isotetrandrine N2'-oxide as an example, through a fluorescence-based Calcein-AM assay.
The Calcein-AM assay is a common and reliable method for assessing P-gp activity.[4][5] Calcein-AM, a non-fluorescent and cell-permeable dye, is a substrate of P-gp. In cells lacking high P-gp activity, Calcein-AM freely diffuses into the cell and is hydrolyzed by intracellular esterases into the highly fluorescent, cell-impermeable molecule calcein (B42510).[4] In contrast, in cells overexpressing P-gp, Calcein-AM is actively pumped out before it can be converted, resulting in low intracellular fluorescence.[4] A potential P-gp inhibitor, such as this compound, will block this efflux, leading to the accumulation of calcein and a corresponding increase in fluorescence intensity.[6]
Mechanism of P-gp Efflux and Inhibition
// Pathway 1: Normal Efflux CalceinAM_out -> CalceinAM_in [label="Passive Diffusion"]; CalceinAM_in -> Pgp [label="P-gp Substrate"]; Pgp -> CalceinAM_out [label="ATP-dependent\nEfflux", color="#EA4335", fontcolor="#EA4335"];
// Pathway 2: Conversion to Calcein CalceinAM_in -> Esterases [style="dashed", arrowhead="none"]; Esterases -> Calcein [label="Hydrolysis"];
// Pathway 3: Inhibition Inhibitor -> Pgp [label="Inhibition", color="#34A853", fontcolor="#34A853", style="bold"];
{rank=same; CalceinAM_out; Inhibitor;} } P-gp Efflux and Inhibition Mechanism.
Data Presentation: P-gp Inhibition
Quantitative analysis of P-gp inhibition is typically expressed as an IC₅₀ value, which represents the concentration of an inhibitor required to reduce P-gp activity by 50%. This value is determined by measuring the fluorescence of a P-gp substrate (e.g., Calcein) in P-gp overexpressing cells across a range of inhibitor concentrations. The results can be compared against a known P-gp inhibitor, such as Verapamil.
Table 1: Example IC₅₀ Values for P-gp Inhibitors
| Compound | Cell Line | Substrate | IC₅₀ (µM) | Positive Control (Verapamil) IC₅₀ (µM) |
|---|---|---|---|---|
| This compound | MCF-7/ADR | Calcein-AM | To be determined | 2.5 ± 0.4 |
| Example Compound A | MCF-7/ADR | Calcein-AM | 5.8 ± 0.7 | 2.5 ± 0.4 |
| Example Compound B | MCF-7/ADR | Calcein-AM | 15.2 ± 1.9 | 2.5 ± 0.4 |
Note: Data for Verapamil is representative. Values for this compound and example compounds are hypothetical and must be determined experimentally.
Experimental Protocols
This section details the protocol for determining the P-gp inhibitory activity of this compound using the Calcein-AM assay with a P-gp overexpressing cell line (e.g., MCF-7/ADR) and its parental, drug-sensitive cell line (MCF-7).
Materials and Reagents
-
Cell Lines:
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Positive Control: Verapamil, dissolved in DMSO (e.g., 10 mM stock).[6]
-
P-gp Substrate: Calcein-AM (e.g., 1 mM stock in DMSO).[4]
-
Equipment:
Experimental Workflow Diagram
// Nodes A [label="Day 1: Cell Seeding\nSeed MCF-7 and MCF-7/ADR cells\n in a 96-well plate.\nIncubate overnight."]; B [label="Day 2: Compound Incubation\nPrepare serial dilutions of\nthis compound & Verapamil."]; C [label="Remove culture medium and add\ncompound dilutions to the cells.\nIncubate for 30-60 minutes."]; D [label="Calcein-AM Addition\nAdd Calcein-AM working solution\nto all wells.\nIncubate for 15-30 minutes."]; E [label="Fluorescence Measurement\nWash cells with ice-cold PBS.\nMeasure fluorescence (Ex: 485nm, Em: 520nm).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Data Analysis\nCalculate % Inhibition.\nDetermine IC50 value by\nnon-linear regression.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } P-gp Inhibition Assay Workflow.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest MCF-7 and MCF-7/ADR cells that are in the logarithmic phase of growth.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.[4]
-
Include wells for all conditions: P-gp overexpressing cells with and without inhibitor, and parental cells without inhibitor.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]
Day 2: P-gp Inhibition Assay
-
Prepare Reagents:
-
Prepare serial dilutions of this compound and the positive control (Verapamil) in assay buffer at 2x the final desired concentrations. A typical concentration range for testing is 0.01 µM to 100 µM.
-
Prepare a 2x working solution of Calcein-AM in assay buffer (e.g., 1 µM for a final concentration of 0.5 µM).[5]
-
-
Inhibitor Pre-incubation:
-
Carefully remove the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the appropriate 2x inhibitor dilution (or assay buffer for control wells) to each well.
-
Incubate the plate at 37°C for 30-60 minutes.[4]
-
-
Calcein-AM Staining:
-
Add 50 µL of the 2x Calcein-AM working solution to all wells, resulting in a final volume of 100 µL.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.[10]
-
-
Fluorescence Measurement:
Data Analysis
-
Normalize Fluorescence: Subtract the background fluorescence (wells with no cells) from all readings.
-
Calculate Percent Inhibition: The percentage of P-gp inhibition can be calculated to quantify the effect of the test compound. The formula is as follows[4]:
% Inhibition = [(F_inhibitor - F_MDR) / (F_parental - F_MDR)] x 100
-
F_inhibitor: Fluorescence of P-gp overexpressing cells (MCF-7/ADR) with the inhibitor.
-
F_MDR: Fluorescence of P-gp overexpressing cells (MCF-7/ADR) without the inhibitor (maximum efflux control).
-
F_parental: Fluorescence of parental cells (MCF-7) without the inhibitor (baseline fluorescence/minimum efflux control).
-
-
Determine IC₅₀ Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.[12]
By following these protocols, researchers can effectively screen and characterize the P-gp inhibitory potential of compounds like this compound, providing valuable insights for overcoming multidrug resistance in drug development.
References
- 1. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 2. Mechanism of multidrug resistance to chemotherapy mediated by P-glycoprotein (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxycycline Induces Expression of P Glycoprotein in MCF-7 Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multidrug Resistance Reversal Studies with Isotetrandrine N2'-oxide
A thorough review of available scientific literature reveals a significant gap in research regarding the specific compound Isotetrandrine N2'-oxide and its potential role in reversing multidrug resistance (MDR) in cancer. While extensive research has been conducted on the parent compound, Isotetrandrine, and the related alkaloid, Tetrandrine, no specific studies detailing the MDR reversal activity, experimental protocols, or signaling pathways associated with this compound could be identified.
This compound is a natural product that can be isolated from the plant Jatropha curcas. However, studies on the medicinal properties of extracts from this plant have focused on other classes of compounds, such as jatrophane diterpenoids, for their MDR reversal effects.
The available body of research is rich with information on Isotetrandrine and Tetrandrine , which are bisbenzylisoquinoline alkaloids known to effectively reverse P-glycoprotein (P-gp/ABCB1)-mediated multidrug resistance. These compounds have been shown to increase the intracellular concentration of chemotherapeutic drugs in resistant cancer cells by inhibiting the function of efflux pumps like P-glycoprotein.
Therefore, the following sections, which would typically detail the application notes, experimental protocols, and signaling pathways for this compound, cannot be provided due to the absence of published data.
For researchers interested in the broader field of multidrug resistance reversal by related compounds, we recommend investigating the extensive literature on Isotetrandrine and Tetrandrine. Key areas of investigation for these compounds include:
-
Inhibition of P-glycoprotein (P-gp/ABCB1) and other ABC transporters.
-
Enhancement of intracellular drug accumulation.
-
Modulation of signaling pathways involved in drug resistance.
Should research on the specific effects of this compound become available, this document will be updated to reflect the current state of scientific knowledge. We encourage researchers to consider investigating the potential of this novel compound in future studies to address the critical challenge of multidrug resistance in cancer therapy.
Application Notes and Protocols: Cytotoxicity Assay of Isotetrandrine N2'-oxide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetrandrine, a bis-benzylisoquinoline alkaloid, is a stereoisomer of Tetrandrine (B1684364). N-oxide derivatives of alkaloids are often synthesized to modify their pharmacokinetic and pharmacodynamic properties. The N-oxide functional group can influence a molecule's polarity, membrane permeability, and metabolic stability, potentially altering its biological activity. Heterocyclic N-oxides have been explored as therapeutic agents, with some acting as hypoxia-activated prodrugs or nitric oxide donors, which can be relevant in a tumor microenvironment.[1][2] Given the known anti-cancer properties of Tetrandrine, which include the induction of apoptosis and autophagy, it is hypothesized that Isotetrandrine N2'-oxide may also exhibit cytotoxic effects against cancer cells.[3]
These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of this compound against various cancer cell lines. The protocols detailed below are for standard assays used to determine cell viability and key markers of apoptosis.
Data Presentation
Quantitative data from cytotoxicity assays are crucial for comparing the potency of a compound across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric. The following table is a template for summarizing empirically determined IC50 values for this compound.
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | Treatment Duration (hours) | IC50 (µM) - Hypothetical |
| A549 | Lung Carcinoma | 48 | [To be determined] |
| MCF-7 | Breast Adenocarcinoma | 48 | [To be determined] |
| HeLa | Cervical Adenocarcinoma | 48 | [To be determined] |
| HepG2 | Hepatocellular Carcinoma | 48 | [To be determined] |
| U-2 OS | Osteosarcoma | 48 | [To be determined] |
Note: The IC50 values in this table are placeholders and must be determined experimentally.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[6]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. Activation of caspase-3 is a hallmark of apoptosis.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Cell lysis buffer
-
Caspase-3 colorimetric substrate (e.g., DEVD-pNA)
-
Bradford reagent for protein quantification
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at a concentration around the predetermined IC50 value for a specific time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Lysis: After treatment, harvest the cells and centrifuge. Wash the cell pellet with cold PBS. Resuspend the pellet in cell lysis buffer and incubate on ice for 10 minutes. Centrifuge at high speed to pellet the cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant (cell lysate) using the Bradford assay.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate to each well.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration for each sample and compare the activity in treated cells to the untreated control.
Hypothetical Signaling Pathway
Based on the mechanism of action of the parent compound Tetrandrine, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[7][8] This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
This proposed pathway suggests that this compound may inhibit the anti-apoptotic protein Bcl-2 and activate the pro-apoptotic protein Bax. This leads to the release of cytochrome c from the mitochondria, which then forms the apoptosome with Apaf-1 and caspase-9. The apoptosome activates the executioner caspase-3, culminating in programmed cell death. This hypothesis requires experimental validation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of proliferation and induction of apoptosis by tetrandrine in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The contribution of N2O3 to the cytotoxicity of the nitric oxide donor DETA/NO: an emerging role for S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in human hepatoblastoma cells by tetrandrine via caspase-dependent Bid cleavage and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of isoquinoline alkaloids and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Long-Term Stability Testing of Isotetrandrine N2'-oxide in Solution
Abstract
This application note provides a comprehensive protocol for evaluating the long-term stability of Isotetrandrine N2'-oxide in solution. The stability of a drug substance in solution is a critical parameter that influences its shelf-life, storage conditions, and formulation development. This document outlines the experimental design, analytical procedures, and data interpretation for assessing the chemical stability of this compound under various environmental conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The methodologies described herein are intended for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of potential drug candidates.
Introduction
This compound is a derivative of the bisbenzylisoquinoline alkaloid, tetrandrine.[5][6][7] N-oxidation is a common metabolic pathway for tertiary amines and can significantly alter the pharmacological and toxicological properties of the parent compound. Understanding the stability of this compound in solution is paramount for its development as a potential therapeutic agent or as a reference standard. Degradation of the molecule can lead to a loss of potency and the formation of potentially harmful impurities.
This application note details a systematic approach to long-term stability testing, encompassing the influence of temperature, pH, and light on the degradation of this compound in solution. The protocol is designed to establish a re-test period and recommend appropriate storage conditions.
Materials and Reagents
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
Formic acid
-
Ammonium acetate
-
Purified water (Milli-Q or equivalent)
-
Phosphate, citrate, and borate (B1201080) buffers (various pH values)
-
Class A volumetric flasks and pipettes
-
Amber and clear glass vials with inert caps
-
Calibrated stability chambers
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector
-
Calibrated pH meter
Experimental Protocols
Preparation of Stock and Sample Solutions
-
Stock Solution Preparation: Accurately weigh a suitable amount of this compound and dissolve it in a pre-determined solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Dilute the stock solution with the appropriate buffer (e.g., pH 4, 7, and 9) to a final concentration suitable for analysis (e.g., 10 µg/mL). Prepare a sufficient volume of each sample solution to be tested at all time points.
-
Packaging: Aliquot the sample solutions into amber and clear glass vials. The use of both types of vials is to assess the impact of light.
Long-Term and Accelerated Stability Studies
The storage conditions are based on the ICH Q1A(R2) guideline.[2][3]
-
Long-Term Stability:
-
Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH
-
Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months
-
-
Accelerated Stability:
-
Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH
-
Time Points: 0, 1, 2, 3, and 6 months
-
-
Intermediate Stability (if significant change is observed in accelerated studies):
-
Storage Condition: 30°C ± 2°C / 65% RH ± 5% RH
-
Time Points: 0, 3, 6, 9, and 12 months
-
Photostability Study
-
Expose the sample solutions in clear and amber vials to a light source conforming to the ICH Q1B guideline.
-
The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the samples before and after exposure.
Analytical Method
A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used. LC-MS/MS is often preferred for its high sensitivity and selectivity in quantifying N-oxide compounds.[10]
-
HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at a suitable wavelength (determined by UV scan) or MS detector in positive ion mode.
-
Method Validation: The analytical method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.
Data Presentation
The quantitative data from the stability studies should be summarized in tables to facilitate comparison and trend analysis.
Table 1: Long-Term Stability Data for this compound in Solution at 25°C/60% RH
| Time (Months) | pH 4.0 (% Initial Concentration) | pH 7.0 (% Initial Concentration) | pH 9.0 (% Initial Concentration) | Appearance |
| 0 | 100.0 | 100.0 | 100.0 | Clear, colorless |
| 3 | 99.8 | 99.5 | 98.2 | No change |
| 6 | 99.5 | 98.9 | 96.5 | No change |
| 9 | 99.2 | 98.1 | 94.8 | No change |
| 12 | 98.9 | 97.2 | 93.1 | Slight yellow tint |
| 18 | 98.1 | 95.8 | 90.5 | Yellow tint |
| 24 | 97.5 | 94.3 | 87.9 | Yellow tint |
| 36 | 96.2 | 91.5 | 83.2 | Yellow solution |
Table 2: Accelerated Stability Data for this compound in Solution at 40°C/75% RH
| Time (Months) | pH 4.0 (% Initial Concentration) | pH 7.0 (% Initial Concentration) | pH 9.0 (% Initial Concentration) | Appearance |
| 0 | 100.0 | 100.0 | 100.0 | Clear, colorless |
| 1 | 98.5 | 96.8 | 92.3 | No change |
| 2 | 97.1 | 93.5 | 88.1 | Slight yellow tint |
| 3 | 95.8 | 90.2 | 84.0 | Yellow tint |
| 6 | 92.3 | 85.1 | 75.6 | Yellow solution |
Table 3: Photostability Data for this compound in Solution
| Condition | pH 4.0 (% Initial Concentration) | pH 7.0 (% Initial Concentration) | pH 9.0 (% Initial Concentration) | Appearance |
| Initial | 100.0 | 100.0 | 100.0 | Clear, colorless |
| Dark Control | 99.9 | 99.8 | 99.7 | No change |
| Exposed (Clear Vial) | 92.1 | 88.5 | 81.2 | Yellow solution |
| Exposed (Amber Vial) | 99.5 | 99.2 | 98.9 | No change |
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
Conclusion
The long-term stability of this compound in solution is a critical factor for its pharmaceutical development. The protocols outlined in this application note provide a robust framework for assessing its stability under various conditions. The data generated from these studies will be instrumental in determining the appropriate storage conditions, shelf-life, and formulation strategies for this compound. It is recommended that forced degradation studies also be conducted to identify potential degradation products and to ensure the specificity of the analytical method.
References
- 1. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 2. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (2'-N-Oxyisotetrandrine,异粉防己碱N-2'-氧化物) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]
- 8. biocrick.com [biocrick.com]
- 9. Isotetrandrine N-2'-oxide | CAS 70191-83-2 | ScreenLib [screenlib.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving the solubility of Isotetrandrine N2'-oxide in aqueous buffers
Welcome to the technical support center for Isotetrandrine N2'-oxide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffer (e.g., PBS at pH 7.4)?
This compound is a bisbenzylisoquinoline alkaloid derivative.[1][2] Like its parent compounds, it is a large, complex molecule with significant hydrophobicity, making it inherently poorly soluble in neutral aqueous solutions.[3][4] Alkaloids in their free base form are generally insoluble or sparingly soluble in water but dissolve more readily in organic solvents.[5][6][7] At a physiological pH of 7.4, the compound likely remains in its less soluble, unprotonated form. The related compound, Tetrandrine (B1684364), has a reported solubility of only 0.015 mg/mL in PBS at pH 7.4, and similar low solubility should be expected for this compound.[8]
Q2: What is the first and most critical step to improve the solubility of this compound?
The most effective initial step is to adjust the pH of your solvent. Since this compound is an alkaloid with basic nitrogen atoms, lowering the pH of the aqueous buffer will protonate these sites, forming a salt.[9][10] These alkaloid salts are significantly more water-soluble than the free base form.[7] Start by preparing a concentrated stock solution in an acidic vehicle before diluting it into your final experimental buffer.
Q3: How low should I adjust the pH? What acid should I use?
A common approach is to dissolve the compound in a small amount of dilute acid, such as 0.1 M hydrochloric acid (HCl), to create a concentrated stock solution. The final pH of your working solution should be considered based on your experimental constraints (e.g., cell viability, assay compatibility). Most alkaloids become water-soluble under acidic conditions.[9] It is recommended to aim for a stock solution pH of 2-4 and then buffer the final working solution to the desired experimental pH, ensuring the compound does not precipitate upon dilution.
Q4: Can I use organic co-solvents to prepare a stock solution?
Yes. If pH adjustment alone is insufficient or not suitable for your experiment, using a co-solvent is a viable alternative. This compound is reported to be soluble in solvents like DMSO, acetone, chloroform, and dichloromethane.[11] For biological experiments, Dimethyl Sulfoxide (DMSO) is the most common choice. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium.
Important: Always ensure the final concentration of the organic solvent in your working solution is low (typically <0.5% v/v for DMSO) to avoid solvent-induced artifacts or toxicity in biological assays.
Q5: What are cyclodextrins, and can they help with solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like this compound, forming a drug-cyclodextrin inclusion complex.[13] This complex has a water-soluble exterior, significantly enhancing the apparent aqueous solubility of the guest molecule.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations for this purpose.[12] This method is particularly useful for in vivo studies where low organic solvent concentrations are critical.
Troubleshooting Guide
If you are facing solubility issues, follow this logical workflow to identify and solve the problem.
Data Summary Tables
Table 1: Comparison of Solubilization Strategies
| Method | Principle | Typical Vehicle | Advantages | Disadvantages |
| pH Adjustment | Converts the basic alkaloid to its more soluble salt form.[7] | Dilute Acid (e.g., 0.1 M HCl, 1% Acetic Acid) | Simple, effective, avoids organic solvents. | Final pH may not be suitable for all experiments; potential for hydrolysis. |
| Co-solvents | The compound is dissolved in a miscible organic solvent first.[5] | DMSO, Ethanol, DMF | High stock concentrations achievable; widely used. | Potential for solvent toxicity/artifacts in assays; compound may precipitate on dilution. |
| Cyclodextrins | Encapsulation of the hydrophobic molecule into a soluble host.[13] | Aqueous solution of HP-β-CD or SBE-β-CD | Low toxicity, suitable for in vivo use, enhances stability. | Requires optimization; may alter drug-receptor interactions. |
Table 2: Recommended Starting Concentrations for Solvents
| Solvent | Type | Recommended Stock Conc. | Max Final Conc. (Typical) |
| DMSO | Co-solvent | 10 - 50 mM | < 0.5% v/v |
| Ethanol (95%) | Co-solvent | 1 - 10 mM | < 1.0% v/v |
| 0.1 M HCl | Acidic Vehicle | 1 - 5 mM | Dependent on buffer capacity |
| 20% (w/v) HP-β-CD | Cyclodextrin (B1172386) Vehicle | 1 - 2 mM | N/A |
Note: These are suggested starting points. Actual solubility must be determined empirically.
Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
This protocol is ideal for preparing aqueous stocks for biochemical assays.
Methodology:
-
Accurately weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of 0.1 M HCl (e.g., 200 µL for 1 mg of compound).
-
Vortex vigorously and/or sonicate in a water bath until the solid material is completely dissolved. The solution should be clear.
-
Slowly add a neutralizing buffer or base (e.g., 0.1 M NaOH) while monitoring the pH to bring it to the desired final value (e.g., 7.0). Be cautious, as the compound may precipitate if the pH rises too quickly or goes too high.
-
Bring the solution to the final desired volume with the appropriate buffer (e.g., PBS or Tris-HCl).
-
Sterile-filter the final stock solution using a 0.22 µm syringe filter compatible with aqueous solutions. Store at -20°C or -80°C.
Protocol 2: Solubilization using an Organic Co-Solvent (DMSO)
This is the most common method for preparing high-concentration stocks for cell-based assays.
Methodology:
-
Weigh the this compound powder in a sterile, chemical-resistant vial (e.g., glass or polypropylene).
-
Add the calculated volume of 100% cell-culture grade DMSO to achieve the desired high stock concentration (e.g., 20 mM).
-
Cap the vial tightly and vortex at room temperature until the powder is fully dissolved. Gentle warming (to 37°C) can be applied if necessary.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock aliquots at -20°C or -80°C, protected from light and moisture.
-
For experiments, thaw an aliquot and dilute it serially into the cell culture medium or assay buffer immediately before use. Ensure the final DMSO concentration remains below cytotoxic levels (e.g., <0.5%).
Protocol 3: Solubilization using Cyclodextrins
This protocol is suitable for reducing solvent toxicity or for in vivo formulations.
Methodology (Kneading Method):
-
Prepare an aqueous solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD), for example, 20% w/v in water or saline.
-
Weigh the this compound powder and place it in a sterile glass mortar.
-
Add a small amount of the HP-β-CD solution to the powder to form a thick paste.
-
Knead the paste thoroughly with a pestle for 30-60 minutes. This energetic mixing facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Gradually add the remaining HP-β-CD solution while continuing to mix until the desired final concentration is reached.
-
Transfer the suspension to a sealed vial and stir overnight at room temperature, protected from light.
-
The next day, centrifuge the solution at high speed (e.g., 10,000 x g) to pellet any undissolved material.
-
Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex, and sterile-filter it through a 0.22 µm filter. Store appropriately.
References
- 1. 1-Isotetrandrine | C38H42N2O6 | CID 5351212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 3. Advances in nano-preparations for improving tetrandrine solubility and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 6. Alkaloids [m.chemicalbook.com]
- 7. Alkaloid - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]
- 9. Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Isotetrandrine N-2'-oxide | CAS 70191-83-2 | ScreenLib [screenlib.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. scispace.com [scispace.com]
Preventing degradation of Isotetrandrine N2'-oxide during experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Isotetrandrine N2'-oxide during experiments.
Troubleshooting Guide
Encountering issues with the stability of this compound can compromise experimental results. This guide addresses common problems in a question-and-answer format.
Q1: I am observing a loss of my compound in solution over a short period. What are the likely causes?
A1: Short-term degradation of this compound in solution can be attributed to several factors:
-
Inappropriate Solvent: While soluble in solvents like DMSO, chloroform, and ethyl acetate, the long-term stability in these solvents at room temperature is not well-established. For aqueous buffers, the pH is a critical factor.
-
pH Instability: Amine N-oxides can be susceptible to degradation in acidic or alkaline conditions. It is crucial to maintain a neutral pH unless the experimental protocol requires otherwise.
-
Light Exposure: Many complex organic molecules, including alkaloids, are sensitive to light. Photodegradation can be a significant issue if solutions are not protected from light.
-
Temperature: Elevated temperatures can accelerate degradation. N-oxide compounds, in general, may be prone to decomposition at higher temperatures.[1]
-
Oxidative Stress: Although an N-oxide, the rest of the molecule may be susceptible to further oxidation, or the N-oxide itself could be reduced. The presence of oxidizing or reducing agents in your experimental system should be considered.
-
Repeated Freeze-Thaw Cycles: As with many complex molecules, subjecting solutions of this compound to repeated freeze-thaw cycles should be avoided as it can lead to degradation.
Q2: My experimental results are inconsistent. Could this be related to compound degradation?
A2: Yes, inconsistent results are a common symptom of compound instability. If you suspect degradation:
-
Assess Purity: Before and during your experiments, it is advisable to check the purity of your this compound stock and working solutions. This can be done using techniques like High-Performance Liquid Chromatography (HPLC). A change in the peak area or the appearance of new peaks can indicate degradation.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use. If you must store solutions, follow the recommended storage conditions strictly.
-
Control Experimental Conditions: Ensure that all experimental replicates are performed under identical conditions, paying close attention to pH, temperature, and light exposure.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, adhere to the following best practices:
-
Storage: Store the solid compound at -20°C for long-term stability. For solutions, store at -80°C for up to six months and at -20°C for up to one month. Always protect from light.
-
Solution Preparation: Dissolve this compound in a suitable, high-purity solvent. If using aqueous buffers, ensure the pH is controlled and near neutral if possible.
-
Handling: Minimize the time that solutions are kept at room temperature. Use amber-colored vials or wrap containers in aluminum foil to protect from light.
-
Inert Atmosphere: For sensitive experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for this compound?
A: For the solid (powder) form, storage at -20°C can maintain stability for up to 3 years, and at 4°C for up to 2 years. For solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for one month. It is important to avoid repeated freeze-thaw cycles.
Q: In which solvents is this compound soluble?
A: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
Q: What are the potential degradation pathways for this compound?
A: While specific degradation pathways for this compound are not extensively documented, based on the parent compound, isotetrandrine, potential degradation could involve N-demethylation and oxidation of the isoquinoline (B145761) rings. Additionally, as an N-oxide, it may be susceptible to deoxygenation back to the parent tertiary amine, isotetrandrine. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) would be necessary to fully elucidate its degradation pathways.[2][3][4]
Q: How can I check the purity of my this compound sample?
A: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess for impurities.
Data on Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| In Solvent | -80°C | Up to 6 months |
| In Solvent | -20°C | Up to 1 month |
Note: Avoid repeated freeze-thaw cycles for solutions.
Experimental Protocols
Protocol 1: General Handling and Preparation of Stock Solutions
-
Receipt and Storage: Upon receiving, store the solid this compound at -20°C in a light-protected, airtight container.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture, as N-oxide compounds can be hygroscopic.
-
Weighing: Weigh the desired amount of powder in a clean, dry environment.
-
Dissolution: Dissolve the powder in a suitable high-purity solvent (e.g., DMSO) to prepare a concentrated stock solution. For example, to prepare a 10 mM stock solution, dissolve 6.39 mg of this compound (Molecular Weight: 638.75 g/mol ) in 1 mL of DMSO.
-
Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes in amber-colored vials and store at -80°C.
Protocol 2: Stability Assessment using HPLC (A General Method)
This protocol provides a general framework. The specific column, mobile phase, and gradient may need to be optimized for your specific instrumentation and degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector and/or a Mass Spectrometer (MS) detector.
-
Column: A C18 reversed-phase column is a common starting point for alkaloid analysis.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing a small amount of a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is often effective.
-
Preparation of Standard: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute your experimental sample to a suitable concentration with the mobile phase.
-
Analysis: Inject the standard and the sample solutions into the HPLC system.
-
Data Evaluation: Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time or under different stress conditions. The identity of degradation products can be tentatively assigned using a mass spectrometer.
Visualizations
Caption: A typical experimental workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
Common issues in quantifying Isotetrandrine N2'-oxide in biological samples
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying Isotetrandrine N2'-oxide in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for quantifying this compound?
A1: The most prevalent and robust method for quantifying this compound and related bisbenzylisoquinoline alkaloids in biological matrices is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2] This technique offers the high sensitivity and selectivity required to distinguish the analyte from endogenous matrix components and its parent drug, Isotetrandrine. Detection is typically performed using a triple quadrupole mass spectrometer in the positive ion electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[1][3]
Q2: What are the primary challenges when quantifying an N-oxide metabolite like this compound?
A2: The primary challenges are the inherent chemical instability of the N-oxide functional group and susceptibility to matrix effects. N-oxide metabolites are known to be unstable and can revert back to their tertiary amine parent drug (Isotetrandrine) during sample collection, storage, and preparation.[4] This conversion can be influenced by factors such as temperature, pH, and the presence of reducing agents or certain ions in the biological matrix.[4][5] Additionally, matrix effects, where co-eluting compounds from the sample enhance or suppress the analyte's ionization, can severely impact accuracy and precision.[1]
Q3: What type of internal standard (IS) is recommended for this analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., with ¹³C or ¹⁵N). A SIL-IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects and ionization efficiency, providing the most accurate correction. If a SIL-IS for the N-oxide is unavailable, a SIL-IS of the parent drug (Isotetrandrine) or a structurally related compound with similar chromatographic and mass spectrometric behavior can be used. For example, in methods for the isomer Tetrandrine (B1684364), other structurally similar drugs like tramadol (B15222) or brodimoprim (B1667867) have been utilized.[2][3]
Q4: How should biological samples be stored to ensure the stability of this compound?
A4: To minimize degradation, biological samples (e.g., plasma, urine) should be processed immediately after collection if possible. For short-term storage, samples should be kept at 4°C. For long-term storage, samples must be frozen and maintained at -80°C.[1][2] Based on stability data for the closely related isomer Tetrandrine, the analyte is stable in plasma for at least 6 hours at room temperature (25°C) and for at least 30 days at -80°C.[1][2] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the quantification of this compound.
Problem 1: Low or Inconsistent Analyte Recovery
Low recovery suggests that the analyte is being lost during the sample preparation and extraction process.
Possible Causes & Solutions:
-
Inefficient Extraction: The chosen solvent or method may not be optimal for the analyte's polarity.
-
Solution: Optimize the extraction procedure. For bisbenzylisoquinoline alkaloids, both protein precipitation (PPT) and liquid-liquid extraction (LLE) can be effective. A simple and robust method is PPT with acetonitrile (B52724), which has shown high recovery for the isomeric compound Tetrandrine.[1][2]
-
-
Analyte Instability/Degradation: this compound may be converting to Isotetrandrine during sample handling.
-
Poor Phase Separation (LLE): Emulsion formation during LLE can trap the analyte and lead to poor recovery.
-
Solution: Optimize the LLE solvent system and mixing procedure. Using a solvent mixture like n-hexane-dichloromethane can be effective.[3] Ensure pH adjustment of the aqueous phase to maximize the analyte's partition into the organic layer. Centrifugation can help break up emulsions.
-
Experimental Protocol: Protein Precipitation (PPT) for Plasma Samples
This protocol is adapted from a validated method for Tetrandrine, the isomer of Isotetrandrine.[1][2]
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and inject into the UPLC-MS/MS system.
Problem 2: High Matrix Effect / Poor Peak Shape
Matrix effects (ion suppression or enhancement) are a major challenge in LC-MS/MS and can lead to inaccurate and imprecise results.
Possible Causes & Solutions:
-
Co-elution with Phospholipids (B1166683): Endogenous phospholipids from the biological matrix are a common source of ion suppression in ESI.
-
Solution 1: Improve chromatographic separation. Use a column with a different selectivity (e.g., biphenyl (B1667301) instead of C18) or adjust the gradient elution to better separate the analyte from the region where phospholipids typically elute.[1]
-
Solution 2: Implement a more rigorous sample cleanup method. While PPT is fast, it is less effective at removing phospholipids. Consider developing a Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) method.
-
-
Insufficient Sample Cleanup: The extraction method may not be adequately removing interfering substances.
-
Solution: Switch from protein precipitation to a more selective technique like SPE. A mixed-mode cation exchange SPE cartridge can be effective for basic compounds like alkaloids, as it uses both reversed-phase and ion-exchange retention mechanisms for superior cleanup.
-
Data Presentation: Sample Preparation Method Comparison
The following table summarizes quantitative data from a validated method for Tetrandrine, which serves as a reliable proxy for this compound due to their structural similarity.[1][2]
| Parameter | Protein Precipitation (Acetonitrile) |
| Extraction Recovery | 75.6% to 107.8% |
| Matrix Effect | 92.4% to 110.4% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Short-term Stability (Plasma, 6h @ 25°C) | < 15% variation |
| Long-term Stability (Plasma, 30 days @ -80°C) | < 15% variation |
Data adapted from a study on the isomer Tetrandrine.[1][2] Matrix effect values between 85-115% are generally considered acceptable.
Visualized Workflows and Logic
General Bioanalytical Workflow
The following diagram illustrates the typical workflow for the quantification of this compound in a biological sample.
Troubleshooting Logic for Analyte Instability
This diagram provides a logical approach to diagnosing and solving issues related to the instability of this compound.
References
- 1. An UPLC-MS/MS method for quantifying tetrandrine and its metabolite berbamine in human blood: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of a liquid chromatographic/mass spectrometry method for quantification of tetrandrine in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. altasciences.com [altasciences.com]
Technical Support Center: Optimizing LC-MS for Isotetrandrine N2'-oxide Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of Isotetrandrine N2'-oxide using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and expected mass of this compound?
A1: Isotetrandrine has a molecular formula of C38H42N2O6 and a molecular weight of approximately 622.75 g/mol .[1][2][3][4][5] The addition of an oxygen atom to form the N2'-oxide results in a molecular formula of C38H42N2O7. Therefore, the expected monoisotopic mass of the protonated molecule [M+H]+ would be approximately 639.3 g/mol .
Q2: What is a characteristic fragmentation pattern for this compound in MS/MS analysis?
A2: A hallmark of N-oxide fragmentation in mass spectrometry is the neutral loss of an oxygen atom (16 Da).[6][7][8] Therefore, a prominent product ion for this compound would be [M+H-16]+, which corresponds to the protonated Isotetrandrine molecule. Another potential fragmentation is the loss of a hydroxyl radical ([M+H-OH]+).[6]
Q3: How can I prevent the in-source fragmentation or degradation of this compound?
A3: N-oxide metabolites can be unstable and may revert to their parent drug form, especially at high temperatures.[9] To minimize in-source fragmentation and degradation, it is crucial to use a "soft" ionization technique like Electrospray Ionization (ESI). Additionally, optimizing the ion source temperature is critical; lower temperatures are generally preferred to maintain the integrity of the N-oxide.[10] Adjusting the declustering potential or fragmentor voltage to lower settings can also help reduce in-source fragmentation.[10]
Q4: What type of LC column is recommended for the analysis of this compound?
A4: For the analysis of alkaloids like Isotetrandrine and its metabolites, reversed-phase columns, such as a C18 column, are commonly employed.[11][12] Given the basic nature of Isotetrandrine, peak tailing can be a concern due to interactions with residual silanols on the silica-based stationary phase.[13][14] Using a modern, high-purity silica (B1680970) column or a column with end-capping can help mitigate this issue.
Q5: How can I improve the peak shape for this compound?
A5: Peak tailing for basic compounds like this compound can be addressed by modifying the mobile phase.[13][14][15][16][17] The addition of a small amount of an acidic modifier, such as formic acid (typically 0.1%), to both the aqueous and organic mobile phases helps to protonate the analyte and residual silanols, reducing secondary interactions.[12] Incorporating a buffer, like ammonium (B1175870) formate, can further improve peak shape.[13]
Troubleshooting Guides
Common Chromatographic and Mass Spectrometric Issues
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Suboptimal ionization parameters. | Optimize ESI source parameters including capillary voltage, nebulizer gas flow, and source temperature. A lower source temperature is often beneficial for thermally labile N-oxides.[10] |
| In-source fragmentation. | Decrease the declustering potential or fragmentor voltage to minimize fragmentation in the ion source.[10] | |
| Matrix effects (ion suppression). | Dilute the sample, improve sample preparation to remove interfering matrix components, or use a matrix-matched calibration curve. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. | Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) and a buffer (e.g., ammonium formate).[13] Consider using a column with a less active stationary phase or end-capping.[16] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[16] | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system thoroughly. |
| Dirty ion source. | Clean the ion source components according to the manufacturer's recommendations. | |
| No Peak Detected | Analyte degradation. | N-oxides can be unstable.[9] Ensure proper sample handling and storage (e.g., low temperature, neutral pH). Prepare fresh samples and standards. |
| Incorrect MS/MS transition. | Verify the precursor and product ion masses. Perform a product ion scan of the precursor to identify the most abundant and stable fragment ions. |
Experimental Protocols
Suggested Starting LC-MS/MS Parameters for this compound
The following parameters are suggested as a starting point and should be optimized for your specific instrumentation and application. These are based on methods for the related compound, Tetrandrine (B1684364), and general principles for N-oxide analysis.[11][12]
| Parameter | Suggested Condition |
| LC Column | C18 reversed-phase, e.g., 100 mm x 2.1 mm, <3 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over several minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]+ | m/z 639.3 |
| Product Ions (suggested) | m/z 623.3 (corresponding to [M+H-16]+, loss of oxygen) and other fragments observed for Isotetrandrine. |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 100 - 150 °C (to be optimized) |
| Nebulizer Gas | Nitrogen, pressure to be optimized |
Visualizations
References
- 1. 1-Isotetrandrine | C38H42N2O6 | CID 5351212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Isotetrandrine, (+)- | C38H42N2O6 | CID 457825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 11. academic.oup.com [academic.oup.com]
- 12. An UPLC-MS/MS method for quantifying tetrandrine and its metabolite berbamine in human blood: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 14. lctsbible.com [lctsbible.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Cell Permeability of Isotetrandrine N2'-oxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Isotetrandrine N2'-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
This compound is a derivative of the natural bisbenzylisoquinoline alkaloid, isotetrandrine. The introduction of an N-oxide group generally increases the polarity and water solubility of a molecule. While this can be advantageous for certain formulation types, it often leads to a significant decrease in passive diffusion across the lipid-rich cell membranes, potentially limiting its intracellular access and therapeutic efficacy.[1][2]
Q2: What is the likely mechanism of action of this compound, and why is intracellular delivery important?
The parent compound, isotetrandrine, has been shown to exert anti-inflammatory effects by suppressing the MAPK and NF-κB signaling pathways.[3] It is also known to be a calcium channel blocker.[4] As these signaling pathways and targets are located within the cell, efficient cell permeability is crucial for this compound to reach its site of action and elicit a biological response.
Q3: What are the primary strategies to improve the cell permeability of a compound like this compound?
Strategies to enhance cell permeability can be broadly categorized into two main approaches:
-
Chemical Modification: Altering the molecular structure to increase lipophilicity or to introduce moieties that can be actively transported. However, this may not be feasible if the parent molecule is the desired therapeutic agent.
-
Formulation Strategies: Incorporating the compound into a delivery system that facilitates its transport across the cell membrane. This is often the preferred approach for preclinical and clinical development.
Q4: What in vitro models can be used to assess the cell permeability of this compound?
Several in vitro models are available to evaluate drug permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that assesses passive diffusion across an artificial lipid membrane. It is useful for initial screening but does not account for active transport or efflux mechanisms.[1][2]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal epithelium. It can assess both passive diffusion and active transport processes.[3][5][6]
Troubleshooting Guides
Issue: Low Permeability Observed in Caco-2 Assay
Q1: My Caco-2 assay results indicate very low apparent permeability (Papp) for this compound. What could be the reason?
Low Papp values in a Caco-2 assay can be attributed to several factors:
-
High Polarity: The N-oxide group makes the molecule more polar, hindering its ability to partition into and diffuse across the lipid bilayer of the Caco-2 cells.
-
Efflux Transporter Substrate: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cells, resulting in a low net transport from the apical to the basolateral side.
-
Poor Compound Stability: The compound may be unstable in the assay buffer or metabolized by enzymes present in the Caco-2 cells.
-
Low Compound Recovery: The compound may bind to the plastic of the assay plate, leading to an underestimation of its concentration in the receiver compartment.[7]
Q2: How can I investigate if this compound is an efflux transporter substrate?
To determine if active efflux is limiting the permeability, you can perform a bidirectional Caco-2 assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for an efflux transporter.[6] Additionally, the assay can be run in the presence of known efflux pump inhibitors, such as verapamil (B1683045) for P-gp. A significant increase in A-B permeability in the presence of the inhibitor would confirm its role as a substrate.
Q3: What steps can I take to improve the permeability of this compound in my experiments?
Several formulation strategies can be employed to enhance the cellular uptake of poorly permeable compounds. These should be considered for in vitro and subsequent in vivo studies.
Data Presentation: Formulation Strategies for Improved Permeability
| Formulation Strategy | Description | Expected Impact on Permeability | Key Considerations |
| Lipid-Based Formulations | |||
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[8][9] | Increases drug solubilization in the gastrointestinal tract and can enhance permeation by interacting with the cell membrane. | Requires careful selection of excipients to ensure drug stability and compatibility. |
| Liposomes | Vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophilic drugs can be encapsulated in the core, and lipophilic drugs in the bilayer.[10] | Can fuse with the cell membrane to deliver the drug directly into the cytoplasm, bypassing efflux transporters. | Stability during storage and in biological fluids can be a challenge. |
| Solid Lipid Nanoparticles (SLNs) | Colloidal carriers made from solid lipids. The drug is dissolved or dispersed in the solid lipid matrix.[11] | Can protect the drug from degradation and provide controlled release. The small size facilitates uptake by cells. | Drug loading capacity may be limited. |
| Nanoparticle Formulations | |||
| Polymeric Nanoparticles | Nanoparticles prepared from biodegradable polymers such as PLGA. The drug is encapsulated within the polymer matrix.[12] | Can enhance cellular uptake through endocytosis and protect the drug from enzymatic degradation. Surface modification can allow for targeted delivery. | Potential for polymer-related toxicity needs to be assessed. |
| Use of Permeation Enhancers | Chemical agents that reversibly disrupt the integrity of the cell membrane or tight junctions to increase drug passage.[13] | Can significantly increase the flux of hydrophilic molecules across the cell monolayer. | Potential for cytotoxicity must be carefully evaluated. |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol provides a general procedure for assessing the permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS for compound quantification
Procedure:
-
Cell Seeding and Culture:
-
Culture Caco-2 cells in T-75 flasks.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm².
-
Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after incubation. A low permeability of Lucifer yellow indicates a tight monolayer.[3]
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (receiver) compartment (e.g., 1.2 mL for a 24-well plate).
-
Prepare the dosing solution of this compound in HBSS (e.g., 10 µM, with a final DMSO concentration of <1%).
-
Add the dosing solution to the apical (donor) compartment (e.g., 0.4 mL for a 24-well plate).
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment (mol/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration in the donor compartment (mol/cm³).
-
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a simplified method to assess the passive permeability of this compound.
Materials:
-
PAMPA plate system (e.g., 96-well format with a filter plate and an acceptor plate)
-
Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating:
-
Carefully apply a small volume (e.g., 5 µL) of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
-
Preparation of Plates:
-
Fill the wells of the acceptor plate with PBS (e.g., 300 µL).
-
Prepare the dosing solution of this compound in PBS (e.g., 10 µM, with a final DMSO concentration of <1%).
-
Add the dosing solution to the wells of the donor plate (e.g., 200 µL).
-
-
Incubation:
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates and measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using an appropriate equation that takes into account the volumes of the donor and acceptor wells and the incubation time.
-
Mandatory Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for assessing and improving cell permeability.
Logical Relationship
Caption: Troubleshooting poor permeability in Caco-2 assays.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Application of Cell Membrane-Camouflaged Nanoparticles for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Isotetrandrine N2'-oxide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isotetrandrine (B1672621) N2'-oxide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is Isotetrandrine N2'-oxide and what are its physical properties?
This compound is a phenol (B47542) and alkaloid derivative of isotetrandrine, a compound isolated from plants such as Stephania tetrandra S. Moore and Jatropha curcas.[1][2] As an N-oxide, it contains a highly polar N⁺-O⁻ bond, which can influence its solubility, membrane permeability, and reactivity compared to its parent compound, isotetrandrine.[3][4]
Summary of Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 70191-83-2 | [5][6][7][8][9] |
| Molecular Formula | C₃₈H₄₂N₂O₇ | [5] |
| Molecular Weight | 638.75 g/mol | [1][2][5] |
| Appearance | Powder | [6] |
| Purity | ≥95-98% (vendor dependent) | [5][6][8] |
| Common Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |
Q2: How should this compound be stored?
Proper storage is critical to maintain the stability and activity of the compound.
Storage Recommendations
| Format | Storage Temperature | Duration | Source |
| Powder | -20°C | Up to 3 years | [6] |
| In Solvent | -80°C | Up to 6 months | [6] |
| In Solvent | -20°C | Up to 1 month (re-examination of efficacy recommended if stored longer) | [6] |
Note: Avoid repeated freeze-thaw cycles of solutions.[6]
Q3: What are the expected biological activities of this compound?
Direct studies on this compound are limited. However, its biological activity can be inferred from its parent compounds, tetrandrine (B1684364) and isotetrandrine, and the general properties of N-oxides. The parent compounds are known for their anti-inflammatory and anti-cancer activities.[10][11][12][13][14][15][16] The N-oxide functional group may modulate these activities and could potentially act as a nitric oxide (NO) donor.[3][17]
Potential Biological Activities Based on Parent Compounds:
-
Anti-inflammatory effects: May involve the suppression of pro-inflammatory cytokines and enzymes like iNOS and COX-2, potentially through inhibition of the NF-κB pathway.[10][14][15]
-
Antioxidant activity: Could be mediated through pathways like the Nrf2/HO-1 signaling cascade.[12][13]
-
Anti-cancer activity: May induce apoptosis and inhibit cancer cell proliferation and migration.[16][18]
-
Calcium channel blocking: The parent compound, isotetrandrine, interacts with alpha1-adrenoceptors and inhibits intracellular calcium processes.[19]
Troubleshooting Experimental Issues
Issue 1: Poor Solubility of this compound
Question: I am having trouble dissolving this compound in my aqueous buffer for cell culture experiments. What can I do?
Answer: Poor aqueous solubility is a common issue with complex organic molecules. The N-oxide group is polar, which may increase water solubility compared to the parent amine, but the large hydrophobic core of the molecule can still limit solubility in aqueous media.[3]
Troubleshooting Steps:
-
Prepare a concentrated stock solution: Dissolve the this compound powder in an appropriate organic solvent like DMSO or ethanol (B145695) at a high concentration.
-
Serial dilution: Dilute the stock solution in your cell culture medium or buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low (typically <0.1% for DMSO) to avoid solvent-induced cytotoxicity.
-
Gentle warming and sonication: Briefly warm the solution (e.g., to 37°C) or use a sonicator to aid dissolution. Be cautious with temperature as it could degrade the compound.
-
Test alternative solvents: If DMSO is not suitable for your experiment, you can try other compatible organic solvents like ethanol.
Issue 2: Inconsistent or No Biological Effect Observed
Question: I am not observing the expected anti-inflammatory (or anti-cancer) effects of this compound in my cell-based assays. What could be the reason?
Answer: Several factors could contribute to a lack of biological effect.
Troubleshooting Workflow
Caption: Troubleshooting workflow for lack of biological effect.
Issue 3: Unexpected Cytotoxicity
Question: this compound is causing significant cell death at concentrations where I expect to see a specific biological effect. How can I address this?
Answer: Unexpected cytotoxicity can be due to the compound itself, the solvent used, or experimental conditions.
Possible Causes and Solutions:
| Cause | Solution |
| High Solvent Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a solvent-only control to confirm. |
| Compound-Induced Cytotoxicity | Perform a dose-response experiment to determine the cytotoxic concentration range (e.g., using an MTT or LDH assay). Work at concentrations below the toxic threshold. |
| Compound Degradation | The degradation products of this compound might be toxic. Ensure the compound is properly stored and prepare fresh solutions for each experiment. |
| Interaction with Media Components | The compound may interact with components in the cell culture medium. Consider using a simpler, serum-free medium for the duration of the treatment if possible. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute this stock in cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol outlines the steps to investigate the effect of this compound on the NF-κB signaling pathway.
-
Cell Treatment: Plate cells and treat with this compound at a non-toxic concentration for a predetermined time (e.g., 1-24 hours). Stimulate with an NF-κB activator like LPS or TNF-α for the last 30-60 minutes of the incubation.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[20]
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[20]
Signaling Pathways
Hypothesized Anti-Inflammatory Signaling Pathway
Based on studies of the parent compound tetrandrine, this compound may inhibit the NF-κB signaling pathway.[14][15] This pathway is a key regulator of inflammation.
Caption: Hypothesized inhibition of the NF-κB pathway.
Potential Involvement in Nitric Oxide (NO) Signaling
N-oxides can sometimes act as NO donors, and the parent compounds of this compound are known to affect NO production.[3][10][15] Therefore, it is plausible that this compound could interact with the NO signaling pathway. NO is a critical signaling molecule involved in various physiological processes, including vasodilation and immune responses.[21][22]
Caption: Potential interaction with the NO signaling pathway.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Drugs with N -Oxide Functionalities: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Isotetrandrine N-2'-oxide - Natural Product - Crysdot [crysdotllc.com]
- 6. Isotetrandrine N-2'-oxide | CAS 70191-83-2 | ScreenLib [screenlib.com]
- 7. vegpharm.com [vegpharm.com]
- 8. Isotetrandrine N-2'-oxide CAS号:70191-83-2 HPLC98%-上海纯优生物科技有限公司 [i-reagent.com]
- 9. 70191-83-2 | Isotetrandrine N-2'-oxide | 杭州科盈化工有限公司 [keyingchem.com]
- 10. Tetrandrine inhibits proinflammatory cytokines, iNOS and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 12. Isotetrandrine ameliorates tert-butyl hydroperoxide-induced oxidative stress through upregulation of heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotetrandrine ameliorates tert-butyl hydroperoxide-induced oxidative stress through upregulation of heme oxygenase-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tetrandrine suppresses lipopolysaccharide-induced microglial activation by inhibiting NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transferrin-functionalized nanographene oxide for delivery of platinum complexes to enhance cancer-cell selectivity and apoptosis-inducing efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alpha-adrenoceptor interaction of tetrandrine and isotetrandrine in the rat: functional and binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. The profound influence of nitric oxide on intercellular communication and health | 2023, Cilt 9 - Sayı 3 | Demiroğlu Bilim Üniversitesi Florence Nightingale Tıp Dergisi [journalmeddbu.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purity Assessment of Isotetrandrine N2'-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Isotetrandrine (B1672621) N2'-oxide samples. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and data interpretation aids.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for assessing the purity of an Isotetrandrine N2'-oxide sample?
A1: The primary methods for determining the purity of an this compound sample are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. A combination of these techniques provides a comprehensive purity profile, including the quantification of the main component and the identification of potential impurities.
Q2: What is the expected purity level for a high-quality this compound reference standard?
A2: Commercially available reference standards for this compound typically specify a purity of ≥98% as determined by HPLC.[1] However, for quantitative applications, it is crucial to verify the purity of each new batch.
Q3: What are the potential impurities I might encounter in my this compound sample?
A3: Potential impurities can originate from the synthetic route or degradation. These may include:
-
Isotetrandrine: The parent alkaloid from which the N-oxide is synthesized.
-
Other N-oxide isomers: Oxidation of the other tertiary amine in the isotetrandrine structure.
-
By-products from synthesis: Incomplete reactions or side reactions can lead to various related compounds.
-
Degradation products: Formed through hydrolysis, oxidation, or photolysis. Forced degradation studies can help identify these.[2][3][4][5]
-
Residual solvents: Solvents used during synthesis and purification.[]
Q4: Can I use spectroscopic methods alone for purity assessment?
A4: While NMR spectroscopy is excellent for structural confirmation and identifying impurities with different chemical structures, it is less sensitive for quantifying low-level impurities compared to chromatographic methods like HPLC. Therefore, a combination of HPLC or LC-MS for quantitative purity assessment and NMR for structural identity is recommended.
Experimental Protocols and Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method provides a robust approach for quantifying the purity of this compound and detecting related impurities. The following is a starting point for method development, based on methods for similar bisbenzylisoquinoline alkaloids.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/DAD Detector |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 10 mM Ammonium (B1175870) Acetate in Water (pH adjusted to 8.0 with ammonium hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 30% B; 10-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in methanol (B129727) or a mixture of methanol and water to a final concentration of approximately 1 mg/mL. |
Data Analysis:
Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful tool for confirming the molecular weight of this compound and identifying unknown impurities.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Similar gradient profile as HPLC, adjusted for the shorter column |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| MS Scan Range | m/z 100-1000 |
Expected Mass:
The molecular formula of this compound is C₃₈H₄₂N₂O₇, with a monoisotopic mass of 638.2992 g/mol . In positive ion mode ESI-MS, the expected protonated molecule [M+H]⁺ would be observed at m/z 639.3065.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR is essential for confirming the chemical structure of the main component and for the structural elucidation of major impurities.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| Experiments | ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC |
| Internal Standard | Tetramethylsilane (TMS) |
Data Interpretation:
The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. The presence of the N-oxide group typically causes a downfield shift of the signals for the protons and carbons alpha to the nitrogen atom compared to the parent alkaloid. The provided ¹³C NMR data for the related compound (+)-Tetrandrine-2'-beta-N-oxide can serve as a useful reference.[7]
Reference ¹³C NMR Data for (+)-Tetrandrine-2'-beta-N-oxide:
| Carbon Atom | Chemical Shift (ppm) |
| C-1 | 148.2 |
| C-5 | 147.1 |
| C-6 | 129.9 |
| C-7 | 111.8 |
| C-8 | 152.1 |
| ... | ... |
| (Note: This is partial data for a related compound and should be used as a guide. The full dataset for this compound should be acquired and interpreted for definitive identification.) |
Troubleshooting Guide
References
- 1. Isotetrandrine N-2'-oxide | CAS 70191-83-2 | ScreenLib [screenlib.com]
- 2. scispace.com [scispace.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 7. spectrabase.com [spectrabase.com]
Potential off-target effects of Isotetrandrine N2'-oxide in cell culture
Disclaimer: Direct experimental data on the specific off-target effects of Isotetrandrine N2'-oxide in cell culture is limited in publicly available literature. This technical support guide has been developed by extrapolating information from its parent compound, Tetrandrine, and from general pharmacological principles of N-oxide compounds. The information provided should be used as a guide for troubleshooting and further investigation.
Frequently Asked Questions (FAQs)
Q1: What are the potential off-target effects of this compound based on its parent compound, Tetrandrine?
A: this compound is a derivative of Tetrandrine. Therefore, it may share some of the known pharmacological activities of Tetrandrine, which could be considered off-target effects depending on the primary research focus. Potential off-target effects extrapolated from Tetrandrine include:
-
Calcium Channel Blockade: Tetrandrine is a known calcium channel blocker. This could affect intracellular calcium signaling pathways, influencing a wide range of cellular processes.
-
Induction of Autophagy and Apoptosis: Tetrandrine has been shown to induce both autophagy and apoptosis in various cell types.[1][2][3][4]
-
Inhibition of Proliferation: Tetrandrine can inhibit the proliferation of various cell types, including cancer cells.[2][3]
-
Modulation of Signaling Pathways: Tetrandrine is known to affect signaling pathways such as Akt/mTOR and ROS-mediated pathways.[1][4]
-
Anti-inflammatory Effects: Tetrandrine has demonstrated anti-inflammatory properties.
Q2: How might the N2'-oxide functional group affect the activity of this compound compared to Tetrandrine?
A: The N-oxide functional group can alter the physicochemical and pharmacological properties of a molecule.[5][6][7] Potential changes include:
-
Increased Solubility: The N-oxide group is polar and can increase the aqueous solubility of the compound.[5][7] This may affect its behavior in cell culture media.
-
Altered Membrane Permeability: The increased polarity may also decrease its ability to passively diffuse across cell membranes.[5][7]
-
Modified Biological Activity: N-oxides can sometimes act as prodrugs, being reduced back to the parent amine in the cellular environment.[5] They can also have their own distinct biological activities, such as mimicking nitric oxide (NO).[6]
Q3: We are observing unexpected cytotoxicity with this compound. What could be the cause?
A: Unexpected cytotoxicity could arise from several factors:
-
Off-Target Effects: As mentioned in Q1, the compound may be hitting unintended targets that are essential for cell survival.
-
High Doses: High concentrations of Tetrandrine, the parent compound, have been shown to induce muscle atrophy.[1] It is possible that high concentrations of the N-oxide derivative could also have toxic effects.
-
Compound Precipitation: If the compound precipitates in the cell culture media, this can lead to inconsistent results and apparent cytotoxicity. Please refer to the troubleshooting guide for compound precipitation.
-
Reactive Oxygen Species (ROS) Production: Some compounds can induce oxidative stress, leading to cell death. Tetrandrine has been shown to modulate ROS production.[1]
Q4: How can we begin to identify the specific off-target effects of this compound in our cell line?
A: Identifying off-target effects is a multi-step process that can involve both computational and experimental approaches:[8][9][10][11]
-
Literature Review: Thoroughly research the known targets and off-targets of the parent compound, Tetrandrine.
-
Computational Prediction: Use in silico tools and databases to predict potential off-targets based on the chemical structure of this compound.[12]
-
Experimental Validation:
-
Phenotypic Screening: Use high-content imaging or other phenotypic assays to observe a wide range of cellular changes in response to the compound.[10][11]
-
Target-Based Assays: Test the compound against a panel of known targets, such as kinases or GPCRs, that are structurally related to the intended target or predicted by computational methods.
-
Chemical Proteomics: Employ techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) to identify proteins that directly interact with the compound in a cellular context.[8]
-
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Symptoms:
-
Visible precipitate in the cell culture flask or plate after adding this compound.
-
Inconsistent or non-reproducible experimental results.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | Although the N-oxide group may increase solubility compared to the parent compound, the overall molecule may still be hydrophobic and prone to precipitation in aqueous media.[5][7] | 1. Optimize Stock Concentration: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO).2. Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium. Add the compound dropwise while gently swirling the medium.[13] |
| High Final Concentration | The final concentration of the compound in the media may exceed its solubility limit. | Determine the maximum soluble concentration by performing a solubility test. Start with a lower working concentration and titrate up. |
| Media Components | Serum proteins and other components in the cell culture media can sometimes interact with the compound and cause it to precipitate. | Test the solubility of the compound in serum-free media versus complete media to see if serum is a contributing factor. |
Issue 2: Unexpected Phenotypic Changes
Symptoms:
-
Changes in cell morphology (e.g., rounding, detachment, vacuolization).
-
Alterations in cell cycle progression.
-
Induction of stress markers.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Calcium Channel Blockade | Disruption of calcium homeostasis can lead to a wide range of cellular stress responses and morphological changes. | 1. Measure Intracellular Calcium: Use a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure changes in intracellular calcium levels in response to the compound.2. Calcium Chelators/Channel Modulators: Co-treat cells with calcium chelators (e.g., BAPTA-AM) or known calcium channel modulators to see if the phenotype can be rescued. |
| Induction of Autophagy | The formation of autophagosomes can lead to vacuolization and changes in cell morphology.[4] | 1. Western Blot for Autophagy Markers: Probe for changes in the levels of LC3-II and p62/SQSTM1.[4]2. Autophagy Inhibitors: Co-treat with autophagy inhibitors (e.g., 3-Methyladenine, Chloroquine) to see if the phenotype is reversed. |
| ROS Production | Increased reactive oxygen species can cause cellular damage and trigger stress responses.[1] | 1. Measure ROS Levels: Use a fluorescent probe (e.g., DCFDA) to quantify intracellular ROS levels.2. Antioxidants: Co-treat with antioxidants (e.g., N-acetylcysteine) to determine if the phenotype is ROS-dependent. |
Experimental Protocols
Protocol 1: Western Blot for Autophagy Markers (LC3-II and p62)
-
Cell Treatment: Plate cells and treat with this compound at various concentrations and time points. Include a positive control for autophagy induction (e.g., starvation or rapamycin) and a negative control (vehicle).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3 and p62/SQSTM1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Measurement of Intracellular Calcium
-
Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a plate reader with an injection module to add this compound to the wells while simultaneously measuring fluorescence.
-
Data Acquisition: Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels. Include positive controls (e.g., ionomycin) and negative controls (vehicle).
Visualizations
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Tetrandrine induces muscle atrophy involving ROS-mediated inhibition of Akt and FoxO3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrandrine Inhibits Skeletal Muscle Differentiation by Blocking Autophagic Flux | MDPI [mdpi.com]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing Isotetrandrine N2'-oxide Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing stock solutions of Isotetrandrine N2'-oxide. The following information is designed to address common challenges, such as precipitation, to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of its DMSO stock solution. What should I do?
A1: Precipitation of this compound from a DMSO stock solution can occur due to several factors, including supersaturation, temperature fluctuations, or the introduction of water. The recommended first step is to try and redissolve the compound by gently warming the solution to 37°C and sonicating or vortexing until the precipitate dissolves.[1] If the precipitate does not redissolve, the solution may be supersaturated and should be prepared anew at a lower concentration.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[2] For most biological applications, DMSO is the preferred solvent.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: To ensure stability and prevent degradation or precipitation, stock solutions should be stored under specific conditions. General guidelines recommend storing stock solutions in tightly sealed vials at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[2] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q4: Can pH affect the solubility and stability of this compound in solution?
A4: Yes, pH can be a critical factor. Alkaloid N-oxides are formed in alkaline environments, and the optimal pH for their formation is close to the pKa of the parent alkaloid.[3] This suggests that the stability of the N-oxide form may be pH-dependent. While specific data for this compound is not available, significant shifts in pH could potentially lead to degradation or changes in solubility. It is advisable to maintain a stable pH in your experimental buffers when diluting the DMSO stock.
Troubleshooting Guides
Issue: Precipitate Observed in this compound Stock Solution
This guide provides a systematic approach to resolving precipitation issues with your this compound stock solutions.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering precipitation.
References
Technical Support Center: Isotetrandrine N2'-oxide Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the impact of pH on the stability of Isotetrandrine N2'-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pH stability important?
This compound is an N-oxide derivative of the bis-benzylisoquinoline alkaloid, isotetrandrine. The N-oxide functional group can influence the compound's pharmacological properties, solubility, and metabolic fate.[1][2] Understanding its stability across a range of pH values is crucial for developing stable pharmaceutical formulations, predicting its behavior in physiological environments, and defining appropriate storage conditions.[3]
Q2: What are the typical degradation pathways for alkaloid N-oxides under different pH conditions?
While specific pathways for this compound are not extensively documented in publicly available literature, general principles for N-oxides suggest potential degradation routes:
-
Acidic Conditions: In acidic solutions, N-oxides can be protonated. This may make them susceptible to certain rearrangements or reduction back to the parent tertiary amine, although they are often relatively stable.[1][4]
-
Neutral Conditions: At neutral pH, the zwitterionic form of the N-oxide is typically dominant and generally stable.[1] However, degradation can still occur, often through oxidation or hydrolysis, although at a slower rate compared to extreme pH values.
-
Alkaline Conditions: In alkaline solutions, N-oxides are generally stable.[4] Degradation, if it occurs, may be initiated by the presence of other reactive species or through specific intramolecular reactions.
Q3: What is a forced degradation study and how does it apply to pH stability?
A forced degradation or stress study exposes a drug substance to conditions more severe than accelerated stability testing.[3][5] For pH stability, this involves subjecting solutions of this compound to a range of acidic and basic conditions to identify potential degradation products and establish degradation pathways.[3] This information is vital for developing stability-indicating analytical methods.[6] A target degradation of 5-20% is often desired to ensure that the analytical method can detect and quantify the degradants.[6]
Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is the most common and effective technique.[7][8]
-
Reversed-Phase HPLC (RP-HPLC) is well-suited for separating the polar N-oxide from its potentially less polar parent alkaloid and other degradation products.
-
HPLC-MS/MS is particularly powerful for identifying the structures of unknown degradation products.[8]
Troubleshooting Guides
Issue 1: Rapid and complete degradation of this compound is observed in acidic solution.
| Possible Cause | Troubleshooting Step |
| Acid concentration is too high. | Reduce the molarity of the acid (e.g., from 1M HCl to 0.1M or 0.01M HCl). The goal is to achieve partial, controlled degradation.[9] |
| Temperature is too high. | Perform the acid hydrolysis at a lower temperature (e.g., room temperature or 40°C instead of 80°C). |
| Reaction time is too long. | Sample at earlier time points (e.g., 1, 2, 4, and 8 hours) to capture the degradation kinetics before the parent compound is fully consumed. |
Issue 2: No degradation is observed under any pH condition.
| Possible Cause | Troubleshooting Step |
| The compound is highly stable under the tested conditions. | Increase the severity of the stress conditions. This can include increasing the acid/base concentration, raising the temperature, or extending the incubation time.[9] |
| The analytical method is not stability-indicating. | Ensure your HPLC method can separate the parent peak from potential degradants. Check for co-elution using a photodiode array (PDA) detector for peak purity analysis or by using a different column chemistry. |
| Inadequate sample concentration. | Ensure the starting concentration of this compound is sufficient for accurate quantification by your analytical method. |
Issue 3: HPLC chromatogram shows poor peak shape (e.g., tailing or broadening) for the parent compound or degradation products.
| Possible Cause | Troubleshooting Step |
| Mobile phase pH is close to the pKa of an analyte. | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes to ensure they are either fully ionized or fully unionized. |
| Sample solvent is incompatible with the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.[10] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, a guard column may be needed, or the analytical column may need to be replaced.[11] |
| Secondary interactions with column silanols. | For basic compounds like alkaloids, adding a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can improve peak shape. |
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study on this compound at 50°C to illustrate expected stability trends.
Table 1: Stability of this compound in Aqueous Solutions at 50°C
| Time (hours) | % Remaining (pH 2.0, 0.1M HCl) | % Remaining (pH 7.0, Phosphate (B84403) Buffer) | % Remaining (pH 10.0, 0.1M NaOH) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 91.5 | 99.8 | 98.2 |
| 4 | 84.2 | 99.5 | 96.5 |
| 8 | 72.8 | 99.1 | 93.1 |
| 12 | 65.1 | 98.7 | 90.4 |
| 24 | 48.9 | 97.5 | 82.3 |
Note: This data is illustrative and intended to represent a typical stability profile. Actual results may vary.
Experimental Protocols
Protocol: Forced Hydrolytic Degradation of this compound
Objective: To evaluate the stability of this compound in acidic, neutral, and alkaline aqueous solutions.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (B78521) (NaOH), 1M and 0.1M
-
Potassium phosphate monobasic
-
HPLC grade water, acetonitrile, and methanol (B129727)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase)
-
Volumetric flasks, pipettes, and autosampler vials
-
pH meter
-
Calibrated oven or water bath
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol or a suitable solvent to prepare a 1.0 mg/mL stock solution.
-
Stress Sample Preparation:
-
Acid Hydrolysis: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 5.0 mL of 0.1M HCl. Keep the flask in a water bath at 50°C.
-
Base Hydrolysis: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 5.0 mL of 0.1M NaOH. Keep the flask in a water bath at 50°C.
-
Neutral Hydrolysis: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 5.0 mL of a pH 7.0 phosphate buffer. Keep the flask in a water bath at 50°C.
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without subjecting it to stress conditions (t=0 sample).
-
-
Sampling and Quenching:
-
Withdraw aliquots from each flask at specified time points (e.g., 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Dilute the neutralized sample to the final target concentration (e.g., 50 µg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. An example method is provided below.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 control.
-
Examine the chromatograms for the appearance of new peaks (degradation products) and ensure mass balance.[6]
-
Visualizations
Caption: Experimental workflow for pH-dependent stability testing.
Caption: Potential degradation pathways for an alkaloid N-oxide.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. echemi.com [echemi.com]
- 5. pharmtech.com [pharmtech.com]
- 6. sgs.com [sgs.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Enhancing the In Vivo Bioavailability of Isotetrandrine N2'-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isotetrandrine N2'-oxide. The following information is designed to help you address common challenges encountered during in vivo experiments and to provide strategies for enhancing the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of this compound compared to its parent compound, Isotetrandrine?
A1: The N-oxide group is highly polar and can form strong hydrogen bonds.[1] This modification generally increases the water solubility of a compound compared to its parent tertiary amine.[1][2][3] Consequently, this compound is expected to have a higher aqueous solubility but potentially lower membrane permeability than Isotetrandrine. The N-oxide is a weak base, and at physiological pH, the zwitterionic neutral form is likely to be dominant.[1]
Q2: How might this compound be metabolized in vivo?
A2: N-oxides can be metabolically reduced back to their parent amine in vivo.[1][4] Therefore, it is plausible that this compound may act as a prodrug of Isotetrandrine. The parent compound, Isotetrandrine, is known to be substantially metabolized through N-demethylation and isoquinoline (B145761) ring oxidation.[5] Thus, after potential reduction to Isotetrandrine, these metabolic pathways would also be relevant.
Q3: Could this compound be a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: While there is no direct evidence for this compound, its parent compound's analogue, tetrandrine, is a known P-glycoprotein inhibitor. This suggests that bisbenzylisoquinoline alkaloids can interact with P-gp. It is possible that this compound could also be a substrate for P-gp, which would limit its net absorption across the intestinal epithelium.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability in Preclinical Animal Models
My in vivo studies show low oral bioavailability of this compound. What are the potential causes and how can I troubleshoot this?
Low oral bioavailability can stem from several factors, including poor solubility, low permeability, rapid metabolism, or active efflux. The following sections provide a systematic approach to identify and address these issues.
Potential Cause A: Poor Aqueous Solubility
Even though N-oxides are generally more soluble than their parent amines, the overall solubility of the large this compound molecule might still be a limiting factor for dissolution in the gastrointestinal tract.
Troubleshooting Steps:
-
Determine the Aqueous Solubility: Experimentally measure the solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Enhance Solubility through Formulation:
-
Complexation with Cyclodextrins: Prepare inclusion complexes with cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to improve solubility.
-
Nanosuspension: Reduce the particle size to the nanometer range to increase the surface area for dissolution.
-
Solid Dispersions: Formulate the compound with a hydrophilic polymer to create a solid dispersion.
-
Experimental Protocol: Preparation of a Nanosuspension by Wet Milling
-
Prepare a suspension of this compound (e.g., 1% w/v) in an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).
-
Add milling media (e.g., yttria-stabilized zirconium oxide beads) to the suspension.
-
Mill the suspension using a planetary ball mill or a similar apparatus for a specified time (e.g., 24-48 hours).
-
Separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution using dynamic light scattering.
Potential Cause B: Low Intestinal Permeability
The increased polarity of the N-oxide group may reduce passive diffusion across the intestinal epithelium.[1]
Troubleshooting Steps:
-
Assess Intestinal Permeability in vitro:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A quick, non-cell-based assay to predict passive permeability.
-
Caco-2 Cell Monolayer Assay: A cell-based model that mimics the human intestinal barrier and can also indicate active transport.
-
-
Strategies to Improve Permeability:
-
Co-administration with Permeation Enhancers: Investigate the use of GRAS (Generally Recognized as Safe) excipients that can transiently open tight junctions or fluidize the cell membrane.
-
Experimental Protocol: Caco-2 Permeability Assay
-
Seed Caco-2 cells on permeable filter supports (e.g., Transwell®) and culture until a confluent monolayer is formed (typically 21 days).
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Add this compound to the apical (A) side of the monolayer.
-
At various time points, take samples from the basolateral (B) side.
-
To assess efflux, add the compound to the basolateral side and sample from the apical side.
-
Quantify the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.
Potential Cause C: Rapid First-Pass Metabolism
This compound may be subject to extensive metabolism in the intestine or liver before reaching systemic circulation. This could involve reduction back to Isotetrandrine, followed by the metabolism of the parent compound.[1][4][5]
Troubleshooting Steps:
-
Evaluate Metabolic Stability in vitro:
-
Liver Microsomes/S9 Fraction Assay: Incubate this compound with liver microsomes or S9 fractions (containing both microsomal and cytosolic enzymes) in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism).
-
Hepatocyte Assay: Use primary hepatocytes for a more comprehensive assessment of metabolic pathways.
-
-
Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed in the in vitro systems. Look for the parent amine, Isotetrandrine, to confirm in vitro reduction.
-
Consider Co-administration with a Metabolic Inhibitor: If rapid metabolism is confirmed, a potential, though complex, strategy could involve co-administration with a known inhibitor of the responsible enzymes (e.g., a broad-spectrum cytochrome P450 inhibitor for preclinical studies).
Experimental Protocol: Metabolic Stability in Liver Microsomes
-
Prepare an incubation mixture containing liver microsomes (e.g., from rat, dog, or human), a buffered solution (e.g., phosphate (B84403) buffer, pH 7.4), and this compound.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding a pre-warmed NADPH-generating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life and intrinsic clearance.
Potential Cause D: Efflux by P-glycoprotein (P-gp)
The compound may be actively transported out of intestinal cells by efflux pumps like P-gp, reducing its net absorption.
Troubleshooting Steps:
-
Assess P-gp Substrate Potential: The efflux ratio from the Caco-2 assay (see above) can indicate if the compound is a P-gp substrate. Alternatively, use cell lines that overexpress P-gp (e.g., MDCK-MDR1) and compare the transport to the parental cell line.
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) to see if the oral bioavailability increases.
Data Presentation
Table 1: Template for Summarizing Physicochemical Properties of this compound
| Property | Method | Result |
| Molecular Weight | - | 638.75 g/mol |
| Aqueous Solubility (pH 1.2) | Shake-flask | Enter data |
| Aqueous Solubility (pH 6.8) | Shake-flask | Enter data |
| LogP / LogD (pH 7.4) | Shake-flask/Calculation | Enter data |
| pKa | Potentiometric titration | Enter data |
Table 2: Template for In Vitro ADME Data of this compound
| Assay | System | Parameter | Value |
| Permeability | Caco-2 | Papp (A-B) (cm/s) | Enter data |
| Permeability | Caco-2 | Papp (B-A) (cm/s) | Enter data |
| Permeability | Caco-2 | Efflux Ratio | Enter data |
| Metabolic Stability | Human Liver Microsomes | t½ (min) | Enter data |
| Metabolic Stability | Human Liver Microsomes | Intrinsic Clearance (µL/min/mg) | Enter data |
Visualizations
Caption: Workflow for Investigating and Enhancing Bioavailability.
Caption: Potential Absorption and Metabolism of this compound.
References
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Drugs with N -Oxide Functionalities: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In-vitro metabolism of isotetrandrine, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing autofluorescence of Isotetrandrine N2'-oxide in imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence when conducting imaging studies with Isotetrandrine N2'-oxide.
Troubleshooting Guide
This guide is designed to help you identify the source of autofluorescence and implement effective solutions.
Q1: My unstained control samples show significant background fluorescence when imaging this compound. What are the potential sources of this autofluorescence?
A1: Autofluorescence in imaging experiments can originate from several sources, broadly categorized as endogenous, exogenous, and compound-related. It is crucial to assess an unstained sample to determine the baseline autofluorescence.[1][2]
-
Endogenous Sources: Many biological materials have intrinsic fluorescence.[3] Common sources include:
-
Structural Proteins: Collagen and elastin, particularly abundant in connective tissue, fluoresce in the blue-green spectrum.[4][5]
-
Metabolic Co-factors: NADH and flavins are key metabolic molecules that exhibit broad fluorescence.[6]
-
Lipofuscin: These aggregates of oxidized proteins and lipids accumulate in aged cells and have a very broad emission spectrum.[4]
-
Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.[4][5]
-
-
Exogenous Sources (Process-Induced):
-
Fixation: Aldehyde fixatives like formaldehyde, paraformaldehyde, and glutaraldehyde (B144438) are a major cause of autofluorescence by reacting with amines in tissues to form fluorescent products.[3][5][7] The order of intensity is generally glutaraldehyde > paraformaldehyde > formaldehyde.[3][5]
-
Cell Culture Media: Components like phenol (B47542) red and fetal bovine serum (FBS) can contribute to background fluorescence.[1][3]
-
Mounting Media and Other Reagents: Some mounting media or other reagents may have inherent fluorescent properties.
-
-
Compound-Related Autofluorescence:
-
This compound Itself: As a complex bisbenzylisoquinoline alkaloid, this compound may possess intrinsic fluorescent properties. Many aromatic compounds can fluoresce, and the N-oxide functional group can also influence the electronic properties of the molecule.[8]
-
Q2: How can I systematically troubleshoot the source of the high background fluorescence in my experiment?
A2: A systematic approach is key to identifying and resolving the issue. We recommend a step-by-step process to isolate the variable causing the autofluorescence.
Troubleshooting Workflow for Autofluorescence
Caption: A decision tree for troubleshooting autofluorescence.
Q3: What are some immediate changes I can make to my protocol to reduce autofluorescence?
A3: Several aspects of your experimental protocol can be modified to mitigate autofluorescence.
-
Change Fixation Method: If using aldehyde-based fixatives, consider reducing the fixation time or the concentration of the fixative.[1][5] An alternative is to switch to an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695), especially for cell surface markers.[1][5]
-
Optimize Cell Culture Conditions: If imaging live cells, consider using a culture medium free of phenol red and with reduced serum (FBS) concentrations during the imaging process.[1][9]
-
Proper Washing: Ensure thorough washing steps to remove residual fixatives, media components, and unbound reagents.[10]
-
Sample Handling: Minimize heat and dehydration during sample preparation, as these can increase autofluorescence.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence?
A1: Autofluorescence is the natural emission of light by biological structures when they have absorbed light.[3] This is distinct from the fluorescence of any probes or dyes you have added to your sample. It is a common source of background noise in fluorescence imaging and can obscure the signal from your specific target.[1]
Q2: My primary issue seems to be from my aldehyde-based fixative. How can I quench this type of autofluorescence?
A2: Aldehyde-induced autofluorescence can often be reduced by chemical treatment after fixation. A common method is treatment with sodium borohydride (B1222165) (NaBH₄).[1][3][4] This reducing agent converts unreacted aldehyde groups into non-fluorescent alcohol groups. See the "Experimental Protocols" section for a detailed method.
Q3: I am working with aged tissue and suspect lipofuscin is the main problem. What can I do?
A3: Lipofuscin is notoriously problematic due to its broad excitation and emission spectra.[4] You can attempt to quench its fluorescence using reagents like Sudan Black B or Eriochrome black T.[4][5] Commercially available quenching kits are also effective.[1][4]
Q4: Can I use image processing to remove autofluorescence?
A4: Yes, computational methods can be very effective. The most powerful technique is spectral unmixing . This requires a specialized microscope that can acquire images at multiple emission wavelengths (a spectral detector). By capturing the unique emission spectrum of the autofluorescence (from an unstained sample) and the spectrum of your specific fluorophore, software can separate the two signals in your experimental images.[6][7]
Conceptual Workflow for Spectral Unmixing
Caption: The process of separating signals using spectral unmixing.
Q5: How does the choice of fluorophore impact autofluorescence?
A5: Strategic fluorophore selection is a critical and proactive way to combat autofluorescence.[1] Many common endogenous sources of autofluorescence, like NADH and collagen, fluoresce most strongly in the blue and green regions of the spectrum.[5][9] By choosing fluorophores that are excited by and emit light in the red or far-red wavelengths (e.g., those with emission > 600 nm), you can often spectrally separate your signal from the majority of the background autofluorescence.[4][5]
Quantitative Data Summary
The following table summarizes the approximate excitation and emission maxima for common endogenous fluorophores. This can help in selecting appropriate imaging channels to minimize background.
| Endogenous Fluorophore | Approx. Excitation Max (nm) | Approx. Emission Max (nm) | Common Location |
| Collagen | 340 - 400 | 400 - 480 | Extracellular Matrix |
| Elastin | 350 - 450 | 420 - 520 | Extracellular Matrix |
| NADH | 340 - 360 | 440 - 470 | Mitochondria |
| Flavins (FAD) | 440 - 460 | 520 - 540 | Mitochondria |
| Lipofuscin | 350 - 500 (Broad) | 450 - 650 (Broad) | Lysosomes (aged cells) |
| Heme Groups | ~400 (Soret band) | Broad (Red) | Red Blood Cells |
Experimental Protocols
Protocol 1: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride (NaBH₄)
This protocol is intended for use after fixation with aldehyde-based fixatives like paraformaldehyde (PFA) or glutaraldehyde.
-
Fixation and Permeabilization: Perform your standard fixation and permeabilization protocol.
-
Washing: Wash the samples thoroughly with Phosphate-Buffered Saline (PBS) (3 x 5 minutes).
-
Preparation of NaBH₄ Solution: Prepare a fresh solution of 0.1% (w/v) Sodium Borohydride in ice-cold PBS. For example, dissolve 10 mg of NaBH₄ in 10 mL of PBS. Caution: NaBH₄ is a strong reducing agent. Handle with care in a well-ventilated area.
-
Incubation: Incubate the samples in the freshly prepared NaBH₄ solution for 15-30 minutes at room temperature.
-
Washing: Wash the samples extensively with PBS (3 x 10 minutes) to remove all traces of NaBH₄.
-
Blocking and Staining: Proceed with your standard blocking and immunofluorescence staining protocol.
Protocol 2: Quenching Lipofuscin Autofluorescence with Sudan Black B (SBB)
This protocol is particularly effective for tissues known to have high lipofuscin content, such as neuronal tissue or samples from aged animals. This treatment is typically performed after all staining steps are complete.
-
Staining: Complete your full immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Preparation of SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-15 minutes and then filter the solution through a 0.2 µm filter to remove any undissolved particles.
-
Incubation: Incubate the stained samples in the SBB solution for 5-10 minutes at room temperature in the dark.
-
Washing: Wash the samples thoroughly with PBS or 70% ethanol to remove excess SBB.
-
Mounting: Mount the coverslip with an appropriate mounting medium and proceed to imaging.
Workflow for Chemical Quenching of Autofluorescence
Caption: A typical workflow for applying a chemical quencher.
References
- 1. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 5. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 6. Characterization of autofluorescence and quantitative protoporphyrin IX biomarkers for optical spectroscopy-guided glioma surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.research.missouri.edu [docs.research.missouri.edu]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. southernbiotech.com [southernbiotech.com]
- 10. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
Technical Support Center: Isotetrandrine N2'-oxide Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Isotetrandrine N2'-oxide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its expected biological activity?
This compound is a derivative of Isotetrandrine, a bisbenzylisoquinoline alkaloid isolated from plants such as Stephania tetrandra.[1] While specific research on the N2'-oxide derivative is limited, its parent compound, Isotetrandrine, is known to possess a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. It has been shown to suppress key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The N-oxide functional group can, in some molecules, confer properties such as nitric oxide (NO) donation or altered redox activity, suggesting that this compound may have a distinct but related bioactivity profile to its parent compound.[2]
2. How should I dissolve and store this compound?
This compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO.
-
Storage of Powder: Store the solid compound at -20°C for long-term storage.
-
Storage of Stock Solutions: Aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
3. I am not observing any effect of this compound on my cells. What are the possible reasons?
Several factors could contribute to a lack of observable effect:
-
Inadequate Concentration: The effective concentration of this compound may be higher or lower than anticipated. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Compound Instability: Bisbenzylisoquinoline alkaloids can exhibit instability in cell culture media over long incubation periods.[3] Consider reducing the incubation time or replenishing the media with fresh compound during the experiment.
-
Cell Line Specificity: The cellular response to a compound can be highly cell-type dependent. The target pathways of this compound may not be active or relevant in your chosen cell line.
-
Solubility Issues: Although soluble in DMSO, the compound may precipitate when diluted into aqueous cell culture media. Ensure proper mixing and visually inspect for any precipitation after dilution.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT, Resazurin)
Problem: Inconsistent or unexpected results in cell viability assays.
Possible Causes and Solutions:
| Issue | Possible Cause | Suggested Solution |
| High background signal in control wells | Contamination of media or reagents. | Use fresh, sterile media and reagents. Ensure aseptic technique during the experiment. |
| Interference of the compound with the assay reagent. | Run a control experiment with the compound in cell-free media to check for direct reduction or oxidation of the assay reagent. | |
| Low signal or no change with treatment | Insufficient incubation time with the compound or assay reagent. | Optimize the incubation times for both the compound treatment and the viability assay based on the cell line's doubling time and the assay manufacturer's protocol. |
| Cell density is too low. | Ensure you are seeding a sufficient number of cells to generate a detectable signal. | |
| The compound is not cytotoxic at the tested concentrations. | Perform a wider range of concentrations in your dose-response study. | |
| Variability between replicate wells | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize variability. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile media to maintain humidity. |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Detection Assay (Griess Assay)
Problem: Failure to detect a significant increase in nitric oxide production after treatment with this compound.
Possible Causes and Solutions:
| Issue | Possible Cause | Suggested Solution |
| Low or no NO signal | The compound does not induce NO production in your cell model. | Consider that the N-oxide moiety may not act as an NO donor in this specific molecular context. Investigate other potential mechanisms of action. |
| NO has a very short half-life and has already degraded. | The Griess assay measures nitrite (B80452), a stable breakdown product of NO. Ensure you are collecting the supernatant at appropriate time points after treatment. | |
| Insufficient sensitivity of the assay. | Concentrate the supernatant or use a more sensitive NO detection method, such as a fluorometric assay. | |
| High background in control samples | Nitrite contamination in water, media, or reagents. | Use high-purity, nitrite-free water and reagents for all steps. |
| Phenol (B47542) red in the culture medium can interfere with the colorimetric reading. | Use phenol red-free medium for the experiment. | |
| Inconsistent results | Variability in cell number or metabolic state. | Normalize the results to the total protein concentration or cell number in each well. |
Experimental Protocol: Griess Assay for Nitrite Detection
-
Cell Culture and Treatment: Seed cells and treat with this compound as described for the cell viability assay. Include a positive control for NO induction (e.g., lipopolysaccharide [LPS] for macrophages).
-
Supernatant Collection: After the treatment period, collect 50 µL of the cell culture supernatant from each well.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (0-100 µM) in the same culture medium used for the experiment.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well of a new 96-well plate containing the samples and standards. Incubate for 10 minutes at room temperature, protected from light.
-
Second Reagent Addition: Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well. Incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
Western Blot Analysis of Signaling Pathways (MAPK & NF-κB)
Problem: Difficulty in detecting changes in the phosphorylation status of MAPK or NF-κB pathway proteins.
Possible Causes and Solutions:
| Issue | Possible Cause | Suggested Solution |
| Weak or no signal for phosphorylated proteins | Low abundance of the phosphorylated form. | Stimulate the cells with a known activator of the pathway (e.g., LPS or TNF-α) to serve as a positive control. Increase the amount of protein loaded onto the gel. |
| Phosphatase activity during sample preparation. | Add phosphatase inhibitors to your lysis buffer and keep samples on ice at all times. | |
| Poor antibody quality. | Use an antibody that has been validated for Western blotting and your species of interest. Titrate the antibody to find the optimal concentration. | |
| High background | Insufficient blocking or washing. | Increase the blocking time (e.g., 1 hour at room temperature or overnight at 4°C) and the number and duration of washes. Use a blocking agent (e.g., 5% BSA or non-fat milk) that is compatible with your antibody. |
| Secondary antibody concentration is too high. | Optimize the concentration of the secondary antibody. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific primary antibody. Optimize antibody concentrations and incubation times. |
| Protein degradation. | Add protease inhibitors to your lysis buffer. |
Experimental Protocol: Western Blot for p-ERK1/2 (MAPK Pathway)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against total ERK1/2 and a loading control (e.g., GAPDH or β-actin) for normalization.
Visualizations
Caption: General experimental workflow for studying this compound.
Caption: Hypothesized inhibitory action on MAPK and NF-κB signaling pathways.
References
Technical Support Center: Deconvolution of Bisbenzylisoquinoline Alkaloid NMR Spectra
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the complex NMR spectra of bisbenzylisoquinoline alkaloids.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR spectra of bisbenzylisoquinoline alkaloids so complex and difficult to interpret?
A1: The structural complexity of bisbenzylisoquinoline alkaloids is the primary reason for their complex ¹H NMR spectra. These molecules possess multiple aromatic rings and stereocenters, leading to a large number of proton signals crowded into a narrow chemical shift range, particularly the aromatic region. This results in severe signal overlap, making it challenging to extract accurate information about chemical shifts and coupling constants for individual protons.[1][2]
Q2: What are the initial steps to take when facing a highly overlapped ¹H NMR spectrum?
A2: When initial ¹H NMR spectra are too complex for direct analysis, several strategies can be employed:
-
Optimize Sample and Solvent Conditions: Adjusting the sample concentration can sometimes mitigate intermolecular interaction effects that may alter chemical shifts.[1] Experimenting with different deuterated solvents (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can induce differential shifts in proton resonances, potentially resolving some overlap.[1][3]
-
Acquire Spectra at Higher Magnetic Fields: Using a higher field NMR spectrometer increases spectral dispersion, spreading out the signals and reducing overlap.
-
Employ 2D NMR Techniques: Two-dimensional NMR experiments are essential for disentangling complex spectra.[4][5]
Q3: Which 2D NMR experiments are most crucial for the structural elucidation of bisbenzylisoquinoline alkaloids?
A3: A combination of 2D NMR experiments is typically required for unambiguous structure determination.[3][4][5]
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) coupling networks, helping to piece together fragments of the molecule.[4][5]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, which is highly effective for resolving overlapped proton signals by spreading them across the more dispersed ¹³C chemical shift range.[3][4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different fragments of the molecule and establishing the overall carbon skeleton.[4][5]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provide information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.[4][5]
-
TOCSY (Total Correlation Spectroscopy): Can be used to identify all protons within a spin system, which is particularly useful for the alkaloid's isoquinoline (B145761) fragments.[4][5]
Q4: Are there any specific software tools recommended for deconvoluting complex NMR spectra?
A4: Yes, several software packages offer advanced algorithms for spectral deconvolution:
-
Mnova NMR: A popular software that provides tools for processing, analyzing, and reporting NMR data. It includes features for high-quality spectral analysis such as deconvolution, peak picking, and multiplet analysis.[6][7] Its Global Spectral Deconvolution (GSD) feature can automatically deconvolve an entire spectrum.[2]
-
TopSpin: Bruker's software for NMR data acquisition and processing, which can be integrated with other analysis tools like Mnova.[7]
-
decon1d: A Python-based program that uses Bayesian information criteria for objective model selection in the deconvolution of 1D NMR spectra.[8][9]
-
BATMAN: A Bayesian tool available as an R package designed for the deconvolution and quantification of metabolites in complex mixtures.[10]
Troubleshooting Guide
Issue 1: Severe Peak Overlap in the Aromatic Region
| Potential Cause | Troubleshooting Steps |
| Inherent spectral complexity of the bisbenzylisoquinoline scaffold. | 1. Run 2D NMR Experiments: Utilize HSQC to disperse proton signals based on the attached carbon chemical shifts. Use COSY and HMBC to establish connectivity.[3][4][5] 2. Change Solvent: Acquire spectra in an aromatic solvent like benzene-d₆, which can induce significant changes in chemical shifts compared to chloroform-d₃.[1][3] 3. Use "Pure-Shift" Experiments: These advanced 1D experiments can produce spectra where every multiplet appears as a singlet, simplifying complex regions.[11] |
| Sample concentration is too high, leading to aggregation and line broadening. | 1. Dilute the Sample: Prepare a more dilute sample and re-acquire the spectrum.[1] |
Issue 2: Difficulty in Assigning Quaternary Carbons
| Potential Cause | Troubleshooting Steps |
| Quaternary carbons do not have attached protons and therefore do not show correlations in HSQC spectra. | 1. Rely on HMBC: HMBC experiments are essential as they show long-range correlations from protons to quaternary carbons, allowing for their assignment.[4][5] |
| Weak HMBC correlations. | 1. Optimize HMBC Parameters: Increase the number of scans and optimize the long-range coupling delay to enhance the signal-to-noise ratio for weak correlations. |
Issue 3: Inaccurate Quantitative Analysis (qNMR) due to Peak Overlap
| Potential Cause | Troubleshooting Steps |
| Overlapping signals prevent accurate integration of peaks corresponding to individual components in a mixture. | 1. Spectral Deconvolution Software: Use software like Mnova with its GSD feature to fit and separate overlapping peaks into individual components for more accurate integration.[2][11] 2. 1D TOCSY: If a specific multiplet for a compound of interest has minimal overlap, a 1D TOCSY experiment can be used to selectively excite that multiplet and observe the other signals from the same molecule in a separate, cleaner spectrum.[11] 3. Use an Internal Standard: For absolute quantification, use an internal standard with a known concentration that has signals in an uncongested region of the spectrum.[12] |
| Poor lineshape affects integration accuracy. | 1. Reference Deconvolution: If the lineshape is dominated by the instrument rather than the sample, a reference signal can be used to improve the lineshape across the spectrum.[13] |
Experimental Protocols
Protocol 1: Standard 1D and 2D NMR Data Acquisition for Structure Elucidation
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified bisbenzylisoquinoline alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum to assess the overall complexity and signal dispersion.
-
Ensure proper shimming to achieve good resolution and symmetrical peak shapes.[1]
-
-
2D NMR Acquisition:
-
HSQC: Acquire a gradient-enhanced HSQC experiment to obtain ¹H-¹³C one-bond correlations.
-
HMBC: Acquire a gradient-enhanced HMBC experiment, optimizing the long-range coupling delay for typical aromatic systems (e.g., 8-10 Hz).
-
COSY: Acquire a gradient-enhanced COSY experiment to establish proton-proton coupling networks.
-
ROESY/NOESY: Acquire a ROESY or NOESY experiment with an appropriate mixing time to observe through-space correlations for stereochemical analysis.[4][5]
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate window functions (e.g., sine-bell for 2D spectra).
-
Perform phase and baseline corrections.
-
Analyze the 2D spectra sequentially: start with HSQC to assign protonated carbons, use COSY and TOCSY to build spin systems, and then use HMBC to connect these systems and identify quaternary carbons.[4][5]
-
Data Presentation
Table 1: Representative ¹H and ¹³C NMR Data for a Bisbenzylisoquinoline Alkaloid (Oxyacanthine)
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |
| 1 | 54.2 | 4.15 (dd, J = 10.5, 4.2) |
| 3 | 45.6 | 3.20 (m), 2.75 (m) |
| 4 | 25.4 | 2.95 (m), 2.60 (m) |
| α | 42.1 | 3.50 (m), 2.80 (m) |
| 5 | 145.8 | - |
| 6 | 125.1 | - |
| 7 | 150.9 | - |
| 8 | 121.5 | 6.80 (s) |
| ... | ... | ... |
| N-CH₃ | 42.5 | 2.55 (s) |
| O-CH₃ | 55.9 | 3.85 (s) |
Note: This is example data. Actual chemical shifts can vary based on the specific alkaloid and experimental conditions.[14]
Visualizations
Caption: A general workflow for acquiring and deconvoluting complex NMR spectra.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Global Spectral Deconvolution (GSD) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure elucidation of two new bisbenzylisoquinoline alkaloids and NMR assignments of the alkaloids from the fruits of Tiliacora racemosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 7. Mnova NMR | Automatic data processing | Bruker [bruker.com]
- 8. GitHub - hughests/decon1d: Software for the deconvolution of 1D NMR data [github.com]
- 9. researchgate.net [researchgate.net]
- 10. Bayesian deconvolution and quantification of metabolites in complex 1D NMR spectra using BATMAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. youtube.com [youtube.com]
- 14. NMR, Novel Pharmacological and In Silico Docking Studies of Oxyacanthine and Tetrandrine: Bisbenzylisoquinoline Alkaloids Isolated from Berberis glaucocarpa Roots - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Isotetrandrine N2'-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability when working with Isotetrandrine N2'-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a bisbenzylisoquinoline alkaloid, a derivative of isotetrandrine. It can be isolated from the roots of plants such as Stephania tetrandra S. Moore.[1] As an N-oxide, it possesses a highly polar N+–O– bond, which can influence its solubility and interaction with biological targets compared to its parent compound.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C38H42N2O7 | [3] |
| Molecular Weight | 638.8 g/mol | [3] |
| Appearance | Powder | [3] |
| Purity | Typically ≥98% | [3] |
| Source | Roots of Stephania tetrandra S. Moore | [3] |
Q2: How should this compound be stored to ensure stability?
To maintain the integrity of this compound and prevent degradation, proper storage is crucial. Variability in experimental results can often be traced back to improper handling and storage.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Powder | -20°C | 3 years | Keep in a tightly sealed container, protected from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous solvents. |
| -20°C | 1 month | If stored for longer, re-examine the solution's efficacy before use. |
Source: General guidelines from suppliers.[1][3]
Q3: What are the primary sources of batch-to-batch variability for this compound?
Batch-to-batch variability of natural products like this compound can arise from several factors throughout the supply and experimental chain.
-
Extraction and Purification Process: Differences in extraction solvents, temperature, and purification methods can lead to variations in the impurity profile and overall purity of the final product between batches.[1]
-
Compound Stability: this compound, like many complex organic molecules, can be susceptible to degradation from light, pH changes, and oxidation over time.[5]
-
Handling and Preparation in the Lab: Inconsistent procedures for preparing stock solutions and dilutions can introduce significant variability.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Degradation | 1. Prepare fresh stock solutions from powder for each experiment. 2. Protect solutions from light by using amber vials or wrapping tubes in foil. 3. Minimize the time the compound is in aqueous media before adding to cells. | N-oxide compounds can be susceptible to degradation. Ensuring the compound's integrity at the point of use is critical. |
| Poor Solubility | 1. Ensure the stock solution in DMSO is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution. 2. When diluting into aqueous media, do so stepwise and mix thoroughly to avoid precipitation. 3. Visually inspect the final culture media for any signs of precipitation. | Poor solubility can lead to a lower effective concentration of the compound in the assay, resulting in reduced or variable effects. |
| Cell Health and Density | 1. Perform a cell viability assay (e.g., Trypan Blue) before seeding to ensure a healthy starting population. 2. Ensure consistent cell seeding density across all wells and experiments. 3. Regularly test cell lines for mycoplasma contamination. | Variations in cell health and number can significantly impact the response to a compound. |
| Assay Protocol Variability | 1. Use a standardized protocol for all steps, including incubation times, reagent concentrations, and washing procedures. 2. Include appropriate positive and negative controls in every experiment. | Inconsistencies in the experimental procedure are a common source of variability. |
Issue 2: Low or Variable Purity and Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Raw Material Quality | 1. Obtain a Certificate of Analysis (CoA) for each new batch of this compound. 2. If possible, source the compound from the same supplier to minimize variability in the raw plant material and purification process. | The quality of the starting material is a primary determinant of the final product's purity and consistency. |
| Inaccurate Quantification | 1. Develop and validate an in-house analytical method (e.g., HPLC-UV) to confirm the concentration of stock solutions. 2. Use a certified reference standard for calibration. | Relying solely on the supplier's stated concentration can be a source of error. Independent verification is recommended. |
| Improper Handling of Stock Solutions | 1. Use high-quality, anhydrous DMSO for preparing stock solutions. 2. Store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles. | Moisture in DMSO can reduce the solubility and stability of the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (B87167) (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
Centrifuge the solution briefly to pellet any undissolved particulates.
-
Transfer the clear supernatant to sterile, light-protected microcentrifuge tubes in aliquots for single use.
-
Store the aliquots at -80°C.
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general framework. Method optimization and validation are required for specific applications.
-
Instrumentation: HPLC system with a UV detector, C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH can be optimized, e.g., pH 8.0) is often effective for bisbenzylisoquinoline alkaloids.[6]
-
Preparation of Standards:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Perform serial dilutions to create a calibration curve with at least five concentration points.
-
-
Sample Preparation: Dilute experimental samples with the mobile phase to fall within the range of the calibration curve.
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Monitor the absorbance at a suitable wavelength (to be determined by UV scan, typically around 280 nm for this class of compounds).
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Workflow for using this compound in cell-based assays.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
References
Validation & Comparative
A Comparative Efficacy Analysis: Isotetrandrine vs. Isotetrandrine N2'-oxide
A comprehensive review of the available scientific literature reveals a significant disparity in the extent of research and documented efficacy between isotetrandrine (B1672621) and its derivative, Isotetrandrine N2'-oxide. While isotetrandrine has been the subject of numerous studies investigating its pharmacological properties, there is a notable absence of publicly available experimental data on the biological activity of this compound.
This guide aims to provide a detailed comparison based on the existing evidence. We will present the established efficacy of isotetrandrine, supported by experimental data and detailed protocols. For this compound, in the absence of direct biological data, we will discuss the potential implications of the N-oxide functional group on its physicochemical and pharmacological properties based on general principles of medicinal chemistry.
Isotetrandrine: A Profile of a Biologically Active Alkaloid
Isotetrandrine is a bis-benzylisoquinoline alkaloid that has demonstrated a range of biological activities, most notably anti-inflammatory and cytotoxic effects.
Anti-inflammatory Activity
Isotetrandrine has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
| Cell Line | Treatment | Key Findings | Reference |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) + Isotetrandrine | Dose-dependent reduction in the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [1] |
| BV2 Microglia | Lipopolysaccharide (LPS) + Isotetrandrine | Inhibition of LPS-induced upregulation of iNOS and COX-2 protein expression. | [2] |
| Human Monocytic (THP-1) Cells | Lipopolysaccharide (LPS) + Tetrandrine (B1684364) (related compound) | Suppression of NO and PGE2 generation; attenuation of proinflammatory cytokine transcription (TNF-α, IL-4, IL-8). | [3] |
Isotetrandrine's anti-inflammatory effects are largely attributed to its ability to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1]
Figure 1: Simplified signaling pathway of isotetrandrine's anti-inflammatory action.
Cytotoxic Activity
Isotetrandrine and its closely related stereoisomer, tetrandrine, have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 Value (μM) | Reference |
| Human Lung Adenocarcinoma (A549) | ~10-20 | [4] |
| Human Breast Cancer (MDA-MB-231) | ~5-15 | [5] |
| Human Colon Cancer (HCT-15) | ~5-10 | [6] |
Note: Data for tetrandrine is presented here due to the greater availability of specific IC50 values in the literature. The cytotoxic effects of isotetrandrine are expected to be in a similar range.
This compound: An Unexplored Derivative
As of the latest literature review, there is no published experimental data detailing the efficacy of this compound in terms of its anti-inflammatory or cytotoxic properties. Its characterization has been limited to its isolation from natural sources and basic chemical identification.
Potential Implications of the N-oxide Moiety
The introduction of an N-oxide group can significantly alter the physicochemical and pharmacological properties of a parent molecule.[7] Generally, N-oxidation can lead to:
-
Increased Polarity and Water Solubility: The N-oxide group is highly polar, which can enhance the water solubility of a compound.[7]
-
Altered Pharmacokinetics: Changes in solubility and polarity can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Modified Biological Activity: The N-oxide can act as a prodrug, being reduced in vivo to the parent amine, potentially leading to altered efficacy or a different toxicity profile.[5] In some cases, the N-oxide itself can exhibit unique biological activities.[8]
Without specific experimental data for this compound, any comparison to isotetrandrine remains speculative.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., isotetrandrine) and a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.[9]
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in stimulated macrophage cells.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates RAW 264.7 macrophages to produce pro-inflammatory mediators like nitric oxide (NO) and various cytokines. The inhibitory effect of a test compound on this process can be quantified.[11]
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of specific cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
Figure 2: A generalized workflow for assessing the anti-inflammatory activity of test compounds.
Conclusion
Based on the currently available scientific literature, a direct and quantitative comparison of the efficacy of this compound and isotetrandrine is not feasible due to the lack of experimental data for the N2'-oxide derivative. Isotetrandrine has been shown to possess significant anti-inflammatory and cytotoxic properties, with its mechanisms of action being actively investigated. Future research is required to determine the biological activity profile of this compound to enable a comprehensive comparative analysis. Researchers interested in this compound are encouraged to perform the foundational in vitro assays described in this guide to elucidate its potential therapeutic efficacy.
References
- 1. Tetrandrine inhibits proinflammatory cytokines, iNOS and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of isoquinoline alkaloids and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. vegpharm.com [vegpharm.com]
- 4. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 5. Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and In vivo Activity of a New N-Oxide Derivative for Acne Vulgaris Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Isotetrandrine N-2'-oxide | CAS 70191-83-2 | ScreenLib [screenlib.com]
A Comparative Analysis of Tetrandrine and Isotetrandrine N2'-oxide in Oncology Models: A Data-Driven Guide
A comprehensive review of existing scientific literature reveals a significant disparity in the available research on the anti-cancer properties of tetrandrine (B1684364) versus its derivative, Isotetrandrine N2'-oxide. While tetrandrine has been extensively studied for its multimodal anti-tumor effects across various cancer types, a notable absence of published data on the anti-cancer activity of this compound prevents a direct comparative analysis.
This guide synthesizes the substantial body of evidence for tetrandrine's efficacy in cancer models and concurrently highlights the current knowledge gap regarding this compound, providing a clear perspective for researchers, scientists, and drug development professionals.
Tetrandrine: A Multi-Faceted Anti-Cancer Agent
Tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the medicinal herb Stephania tetrandra, has demonstrated promising potential as a cancer chemotherapeutic agent.[1] Its anti-cancer activities are well-documented both in vitro and in vivo and are attributed to a variety of mechanisms, including the induction of apoptosis and autophagy, inhibition of cell proliferation and metastasis, and the reversal of multidrug resistance (MDR).[1][2]
Quantitative Efficacy of Tetrandrine in Cancer Models
The cytotoxic and anti-proliferative effects of tetrandrine have been quantified in numerous studies across a range of cancer cell lines. The following table summarizes key quantitative data, such as IC50 values (the concentration of a drug that inhibits a biological process by 50%) and tumor growth inhibition, from various experimental models.
| Cancer Type | Cell Line/Model | Efficacy Metric | Value/Result | Reference(s) |
| Colon Cancer | SW620 | Cell Viability Reduction (CCK-8) | Effective at 1 µM | [3] |
| Pancreatic Cancer | BxPC-3, MiaPaCa-2 | Cell Cycle Arrest (G0/G1) | Effective at 20 µM | [3] |
| Ovarian Cancer | SKOV3 (paclitaxel-resistant) | Enhanced Paclitaxel Sensitivity | Effective at 1–4 µM | [3] |
| Cervical Cancer | SiHa Xenograft | Apoptosis Induction | 20 and 50 mg/kg/day increased apoptosis | [3] |
| Liver Cancer | HepG2 Orthotopic | Apoptosis Induction | 50 or 100 mg/kg every other day increased apoptotic cells | [3] |
| Breast Cancer | MDA-MB-231 Xenograft | Tumor Growth Inhibition | Significant decrease in tumor weight and volume | [4] |
| Multidrug Resistant | KBv200 | Reversal of Paclitaxel Resistance | 2.5 µM reversed sensitivity ~10-fold | [5] |
Experimental Protocols for Tetrandrine Evaluation
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are outlined below.
Cell Viability Assay (MTT/CCK-8):
-
Cancer cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of tetrandrine for a defined period (e.g., 24, 48, 72 hours).
-
Following treatment, MTT or CCK-8 reagent is added to each well and incubated according to the manufacturer's instructions.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.[3][5]
In Vivo Tumor Xenograft Model:
-
Immuno-compromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are then randomized into control and treatment groups.
-
The treatment group receives tetrandrine via a specified route (e.g., intraperitoneal injection, oral gavage) at a defined dose and schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).[3][4]
Signaling Pathways Modulated by Tetrandrine
Tetrandrine exerts its anti-cancer effects by modulating a complex network of signaling pathways. Key pathways identified in the literature include those involved in apoptosis, cell cycle regulation, and multidrug resistance.
This compound: An Unexplored Frontier
In stark contrast to the wealth of data on tetrandrine, there is a significant lack of publicly available scientific literature on the anti-cancer properties of this compound. Searches of prominent scientific databases did not yield any studies evaluating its efficacy in cancer models, either in vitro or in vivo. While the compound is commercially available and has been isolated from natural sources such as Jatropha curcas, its biological activities, particularly in the context of oncology, remain uncharacterized.
The following diagram illustrates the current disparity in research focus between the two molecules.
Conclusion and Future Directions
Tetrandrine stands as a promising candidate for further development in cancer therapy, with a substantial body of evidence supporting its multi-faceted anti-tumor activities. Its ability to induce apoptosis, halt the cell cycle, and reverse multidrug resistance makes it a compelling subject for ongoing research and potential clinical translation.
Conversely, the complete absence of data on the anti-cancer effects of this compound represents a significant knowledge gap. Future research is warranted to explore the pharmacological profile of this derivative. Such studies would be crucial to determine if it shares the therapeutic potential of its parent compound, tetrandrine, or possesses unique properties that could be exploited for cancer treatment. A direct, data-driven comparison of these two molecules is contingent upon dedicated investigation into the biological activities of this compound.
References
- 1. vegpharm.com [vegpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro and In vivo Activity of a New N-Oxide Derivative for Acne Vulgaris Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Nitric Oxide as a Potential Adjuvant Therapeutic for Neuroblastoma: Effects of NO on Murine N2a Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Isotetrandrine N2'-oxide: An In-Vitro and In-Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activity of Isotetrandrine (B1672621) N2'-oxide, contrasting its performance with its parent compound, Isotetrandrine. This document synthesizes available experimental data to illuminate the potential therapeutic applications of this natural product derivative.
Isotetrandrine N2'-oxide, a derivative of the bisbenzylisoquinoline alkaloid Isotetrandrine, has garnered interest for its potential pharmacological activities. Understanding the correlation between its effects in laboratory settings (in-vitro) and in living organisms (in-vivo) is crucial for its development as a therapeutic agent. This guide delves into the available data to provide a clear comparison of its activity and outlines the experimental methodologies employed in these assessments.
Comparative Analysis of Bioactivity: this compound vs. Isotetrandrine
While direct comparative studies on the in-vitro and in-vivo correlation of this compound are limited, we can infer its potential by examining data on the parent compound, Isotetrandrine, and general principles of N-oxide derivatives. N-oxidation is a common metabolic pathway that can alter the pharmacokinetic and pharmacodynamic properties of a compound, often leading to changes in solubility, membrane permeability, and biological activity.
Table 1: Summary of In-Vitro and In-Vivo Data for Isotetrandrine
| Parameter | In-Vitro Findings | In-Vivo Findings |
| Metabolism | Isotetrandrine is metabolized in rat liver S9 fractions primarily through N-demethylation and isoquinoline (B145761) ring oxidation.[1] | Following intravenous administration in rats, Isotetrandrine exhibits a two-compartment open model pharmacokinetic profile.[2] Oral administration results in a much longer elimination half-life compared to intravenous administration.[2] |
| Distribution | Not applicable | Extensive distribution in rats, with the highest concentrations found in the lung after intravenous administration and in the liver after oral administration.[2] |
| Pharmacokinetics | Not applicable | Elimination kinetics are dose-dependent, showing non-linear kinetics at higher doses.[2] |
Note: Data for this compound is not sufficiently available in the public domain to populate a similar comparative table. The data for Isotetrandrine is presented to provide a baseline for potential comparisons once more research on its N-oxide derivative becomes available.
Experimental Protocols
A detailed understanding of the methodologies used to assess the activity of these compounds is essential for interpreting the data and designing future studies.
In-Vitro Metabolism Studies of Isotetrandrine
The in-vitro metabolism of Isotetrandrine has been investigated using rat hepatic S9 fractions.[1]
-
Objective: To identify the metabolic pathways of Isotetrandrine.
-
Methodology:
-
Isotetrandrine (100 µg/mL) was incubated with male rat hepatic S9 fraction.[1]
-
An NADPH generating system was used to facilitate metabolic reactions in a Tris buffer (pH 7.4) at 37°C.[1]
-
Samples were collected at 60 minutes post-incubation.[1]
-
Metabolites were profiled and identified using high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry (HPLC-MS) and tandem mass spectrometry (MS/MS).[1]
-
-
Key Findings: The major metabolic pathways were identified as N-demethylation and isoquinoline ring oxidation.[1]
In-Vivo Pharmacokinetic Studies of Isotetrandrine
The pharmacokinetic profile of Isotetrandrine has been characterized in rats.[2]
-
Objective: To determine the pharmacokinetic parameters of Isotetrandrine following intravenous and oral administration.
-
Methodology:
-
A reversed-phase HPLC method was developed for the determination of Isotetrandrine in biological samples.[2]
-
Rats were administered Isotetrandrine intravenously at doses of 12.5, 25, and 50 mg/kg, and orally at doses of 100 and 250 mg/kg.[2]
-
Plasma concentrations of Isotetrandrine were measured over time.[2]
-
Pharmacokinetic parameters were calculated based on the plasma concentration-time data.[2]
-
-
Key Findings: The drug followed a two-compartment model after intravenous administration, with dose-dependent elimination.[2] Oral administration led to a significantly longer half-life.[2]
Visualizing the Scientific Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the in-vitro and in-vivo studies described.
Caption: Workflow for the in-vitro metabolism study of Isotetrandrine.
Caption: Workflow for the in-vivo pharmacokinetic study of Isotetrandrine.
Future Directions
The current body of research provides a solid foundation for understanding the metabolic fate and pharmacokinetic profile of Isotetrandrine. However, to fully elucidate the therapeutic potential of this compound, further research is imperative. Direct comparative studies investigating the in-vitro and in-vivo activities of Isotetrandrine and its N-oxide derivative are critically needed. Such studies should focus on a range of pharmacological endpoints to establish a clear structure-activity relationship and to determine if the N-oxide modification offers any therapeutic advantages.
References
- 1. In-vitro metabolism of isotetrandrine, a bisbenzylisoquinoline alkaloid, in rat hepatic S9 fraction by high-performance liquid chromatography-atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Pharmacokinetics and distribution of isotetrandrine in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Tetrandrine and Other Neuroprotective Agents in Rodent Models of Cerebral Ischemia
A Comparison Guide for Researchers
Introduction: This guide provides a comparative analysis of the neuroprotective effects of Tetrandrine, a bis-benzylisoquinoline alkaloid, against established neuroprotective agents, Edaravone (B1671096) and Citicoline (B1669096), in rodent models of cerebral ischemia. While the initial focus of this guide was Isotetrandrine N2'-oxide, a comprehensive literature search did not yield sufficient data on this specific compound in relevant rodent models. Therefore, we have shifted the focus to its well-studied isomer, Tetrandrine, to provide a valuable and data-supported comparison for researchers in the field of neuroprotection and stroke. The data presented is compiled from preclinical studies and aims to offer an objective overview of the efficacy and methodologies associated with these compounds.
Quantitative Data Comparison
The following tables summarize the key quantitative data from studies evaluating the neuroprotective effects of Tetrandrine, Edaravone, and Citicoline in rodent models of middle cerebral artery occlusion (MCAO), a common model for inducing ischemic stroke.
Table 1: Comparison of Neuroprotective Efficacy in Rodent MCAO Models
| Compound | Species/Strain | Dose | Administration Route & Time | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| Tetrandrine | C57BL/6J Mice | 30 mg/kg/day for 7 days | Intraperitoneal (i.p.), 30 min before and after MCAO | Significant reduction vs. vehicle | Significantly lower neurological severity scores | [1] |
| Tetrandrine | Rats | 30 mg/kg/day for 7 days | Intraperitoneal (i.p.), post-MCAO | Significant decrease vs. I/R group | Improved neurological function | [2] |
| Tetrandrine | Balb/c Mice | Not specified | Intraperitoneal (i.p.), immediately and 2h after MCAO | Significant reduction (P < 0.01) | Mitigated neurological deficits (P < 0.05) | [3] |
| Edaravone | Balb/c Mice | 3.0 mg/kg | Intraperitoneal (i.p.), 30 min before ischemia | Reduced to ~77% of control | Not specified | [4] |
| Edaravone | Sprague-Dawley Rats | Not specified | Intravenous (i.v.), after MCAO and reperfusion | Less infarct volume vs. control | Not specified | [5] |
| Edaravone | Rats | 10, 20, 30 mg/kg | Oral, 5h after MCAO, twice daily for 7 days | Significant reduction (dose-dependent) | Dose-dependently improved | [6] |
| Citicoline | Rats | 300 mg/kg | Intraperitoneal (i.p.), 2h after MCAO (single or intermittent) | Significant reduction (20.9% to 18.9%) | Not specified | [7] |
| Citicoline | Wistar Rats | 100 mg/kg/day for 10 days | Intraperitoneal (i.p.), starting 24h after ischemia | No significant difference in infarct volume | Significantly better neurological outcome | [8] |
| Citicoline | Rats | 500 mg/kg/day for 21 days | Intraperitoneal (i.p.), immediately after MCAO | Prevented white matter damage | Preserved cognitive functions | [9] |
Table 2: Effects on Brain Edema and Cellular Markers
| Compound | Species/Strain | Effect on Brain Water Content | Key Cellular/Molecular Effects | Reference |
| Tetrandrine | C57BL/6J Mice | Significantly reduced | Inhibited NLRP3 inflammasome activation, upregulated Sirt-1 | [1] |
| Tetrandrine | Balb/c Mice | Decreased brain edema (P < 0.05) | Associated with expression of GRP78, DJ-1, and HYOU1 | [3] |
| Edaravone | Sprague-Dawley Rats | Less edema formation vs. control | Reduced plasma IL-1β and MMP-9 | [5] |
| Edaravone | Rats | Not specified | Minimized oxidative stress, overactivation of glial cells, and apoptosis | [6] |
| Citicoline | Wistar Rats | Not specified | Increased neurogenesis in dentate gyrus, subventricular zone, and peri-infarct area | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used technique to induce focal cerebral ischemia in rodents, mimicking human ischemic stroke.
-
Animal Models: Male Sprague-Dawley rats or C57BL/6J/Balb/c mice are commonly used.
-
Anesthesia: Animals are anesthetized, typically with ketamine or isoflurane.
-
Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected distally.
-
A nylon monofilament (e.g., 4-0 for rats, 6-0 for mice) with a blunted, silicon-coated tip is introduced into the ECA lumen.
-
The filament is advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
For transient ischemia models, the filament is withdrawn after a specific period (e.g., 90-120 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
-
Confirmation of Ischemia: Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter or by observing neurological deficits post-surgery.
Neurological Deficit Assessment
Neurological function is typically assessed at various time points post-MCAO using a scoring system. A common example is a 5-point scale:
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous motor activity.
Infarct Volume Measurement
-
Tissue Preparation: 24 to 72 hours post-MCAO, animals are euthanized, and brains are rapidly removed and sectioned coronally.
-
Staining: Brain slices are typically incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes. TTC stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Quantification: The unstained areas are quantified using imaging software, and the infarct volume is calculated as a percentage of the total brain volume or the volume of the contralateral hemisphere to correct for edema.
Visualizations
Experimental Workflow
Caption: Experimental workflow for comparing neuroprotective agents in a rodent MCAO model.
Proposed Signaling Pathway for Tetrandrine's Neuroprotective Effects
Caption: Proposed signaling pathways for the neuroprotective effects of Tetrandrine.
References
- 1. Tetrandrine alleviates cerebral ischemia/reperfusion injury by suppressing NLRP3 inflammasome activation via Sirt-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine attenuates ischemia/reperfusion‑induced neuronal damage in the subacute phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrandrine attenuated cerebral ischemia/reperfusion injury and induced differential proteomic changes in a MCAO mice model using 2-D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of the free radical scavenger Edaravone (MCI-186) in mice permanent focal brain ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A free radical scavenger edaravone suppresses systemic inflammatory responses in a rat transient focal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating the efficacy of citicoline in embolic ischemic stroke in rats: neuroprotective effects when used alone or in combination with urokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Citicoline protects against cognitive impairment in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Isotetrandrine N2'-Oxide: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for pharmacokinetic, toxicokinetic, and metabolism studies. This guide provides a comparative overview of two common analytical methods for the quantification of Isotetrandrine N2'-oxide: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Overview of Analytical Techniques
The selection of an analytical method depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and throughput. The following table summarizes the typical quantitative performance characteristics of HPLC-UV and LC-MS/MS for the analysis of a small molecule N-oxide like this compound.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 5.0% | < 2.0% |
| - Intermediate Precision (Inter-day) | < 10.0% | < 5.0% |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 50 - 200 ng/mL | 0.05 - 0.5 ng/mL |
| Selectivity | Moderate | High |
| Throughput | High | Moderate to High |
| Cost | Low | High |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reliable analytical data. Below are representative methodologies for the analysis of this compound using HPLC-UV and LC-MS/MS.
Sample Preparation (for both methods)
-
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound reference standard into the appropriate biological matrix (e.g., plasma, urine, tissue homogenate).
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 230-280 nm).
-
LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: A rapid gradient tailored to the analyte's retention time, typically over 2-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values would need to be determined by infusion of the pure compounds.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for cross-validating analytical methods and a general signaling pathway consideration for drug metabolites.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Role of analytical quantification in evaluating metabolite activity.
Lack of Evidence to Support an Improved Therapeutic Index for Isotetrandrine N2'-Oxide
Currently, there is no scientific literature available to substantiate the claim that the N2'-oxide group improves the therapeutic index of isotetrandrine (B1672621). A thorough search of existing research reveals a significant gap in the pharmacological and toxicological data for isotetrandrine N2'-oxide, precluding a direct comparison with its parent compound, isotetrandrine. While isotetrandrine itself has been studied for various pharmacological activities, its clinical utility has been hampered by issues of low bioavailability and notable side effects[1].
The formation of N-oxide derivatives is a common strategy in medicinal chemistry to modulate the physicochemical properties of a drug, potentially leading to an improved therapeutic profile. N-oxidation can alter a compound's solubility, membrane permeability, and metabolic stability[2][3]. In some instances, N-oxides can act as prodrugs, which are converted to the active form under specific physiological conditions, such as the hypoxic environment of tumors[4]. This approach can theoretically enhance drug targeting and reduce systemic toxicity, thereby improving the therapeutic index.
Despite the theoretical potential for the N2'-oxide group to favorably alter the properties of isotetrandrine, no published studies appear to have investigated this hypothesis. While this compound is a known compound that has been isolated from natural sources and is commercially available, its biological activity, efficacy, and toxicity remain largely unexplored[5][6][7][8][9].
General Properties of N-Oxides in Drug Development
The N-oxide functional group is a highly polar moiety that can form strong hydrogen bonds[2][3]. This characteristic is often exploited to:
-
Increase Aqueous Solubility: Improved solubility can enhance a drug's formulation and bioavailability.
-
Decrease Membrane Permeability: This can alter the drug's distribution in the body and potentially reduce off-target effects[2].
-
Create Prodrugs: N-oxides can be designed to be stable in systemic circulation and undergo reduction to the active tertiary amine in specific environments, such as hypoxic tissues[4].
Numerous N-oxide derivatives of alkaloids have been described with diverse biological activities, including antibiotic and cytotoxic effects[2]. For example, some N-oxide-containing compounds have been investigated for their anti-inflammatory and antimicrobial properties[10]. Furthermore, the design of N-oxide derivatives has been explored as a strategy to develop agents with potent in vivo antileishmanial activity[11].
The Parent Compound: Isotetrandrine
Isotetrandrine is a bisbenzylisoquinoline alkaloid with a range of reported pharmacological activities, including anti-inflammatory, anti-tumor, and cardiovascular protective effects[1]. However, its clinical application has been limited due to its poor bioavailability and associated side effects[1]. Researchers have explored various structural modifications of tetrandrine (B1684364), a stereoisomer of isotetrandrine, to enhance its therapeutic properties[1][12][13].
Conclusion
Future research is warranted to evaluate the pharmacological and toxicological profile of this compound. Such studies would be necessary to determine if the introduction of the N2'-oxide group offers any therapeutic advantage over the parent compound.
Visualizations
As no experimental data or established signaling pathways for this compound are available, the following diagrams illustrate general concepts relevant to the topic.
Caption: A generalized workflow for drug development.
Caption: The concept of the Therapeutic Index.
References
- 1. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Drugs with N -Oxide Functionalities: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Tertiary amine N-oxides as bioreductive drugs: DACA N-oxide, nitracrine N-oxide and AQ4N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotetrandrine N-2'-oxide | CAS 70191-83-2 | ScreenLib [screenlib.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Isotetrandrine N-2'-oxide - Natural Product - Crysdot [crysdotllc.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. In vitro and In vivo Activity of a New N-Oxide Derivative for Acne Vulgaris Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity | PLOS One [journals.plos.org]
- 12. Synthesis of novel tetrandrine derivatives and their inhibition against NSCLC A549 cells | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Comparative Metabolic Stability of Isotetrandrine and Its N-Oxide: A Data-Driven Analysis
A direct comparative analysis of the metabolic stability of isotetrandrine (B1672621) and its N-oxide is hampered by a lack of publicly available experimental data on the N-oxide derivative. However, existing research provides a clear understanding of the metabolic fate of the parent compound, isotetrandrine. This guide summarizes the current knowledge on isotetrandrine's metabolic stability, presenting key data and experimental protocols to inform researchers, scientists, and drug development professionals.
Executive Summary
Isotetrandrine, a bisbenzylisoquinoline alkaloid, undergoes significant metabolism in vitro. Studies using rat liver S9 fraction indicate that after a 60-minute incubation period, approximately 63% of the initial isotetrandrine concentration remains, signifying considerable metabolic conversion. The primary metabolic pathways identified are N-demethylation and isoquinoline (B145761) ring oxidation. While quantitative data for isotetrandrine's metabolic half-life and intrinsic clearance are not explicitly detailed in the reviewed literature, the percentage of remaining parent compound provides a qualitative measure of its stability. The absence of corresponding data for isotetrandrine N-oxide prevents a direct comparison of their metabolic profiles.
Data Presentation: In Vitro Metabolism of Isotetrandrine
The following table summarizes the quantitative data available for the in vitro metabolism of isotetrandrine in a rat hepatic S9 fraction after 60 minutes of incubation.
| Compound | Incubation Time (min) | Remaining Parent Compound (%) | Major Metabolites Identified |
| Isotetrandrine | 60 | ~63%[1] | N-desmethyl isotetrandrine (~16%), Hydroxy-isotetrandrine (~6%), Oxo-isotetrandrine (~7%), Oxohydroxy-isotetrandrine (~7%)[1] |
| Isotetrandrine N-oxide | - | No data available | - |
Experimental Protocols
The data presented for isotetrandrine was obtained through a standardized in vitro metabolism assay. The detailed methodology is crucial for the replication and validation of these findings.
In Vitro Metabolic Stability Assay Using Rat Liver S9 Fraction
-
Test System: Male rat hepatic S9 fraction, which contains both microsomal and cytosolic enzymes.
-
Test Compound: Isotetrandrine at a concentration of 100 µg/mL.
-
Incubation Medium: The incubation mixture typically consists of the test compound, the S9 fraction (e.g., 1 mg/mL protein), and a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) generating system in a buffered solution (e.g., Tris buffer, pH 7.4).
-
Incubation Conditions: The reaction is initiated by the addition of the NADPH generating system and incubated at 37°C.
-
Sampling: Aliquots are withdrawn at specific time points (e.g., 0 and 60 minutes).
-
Sample Preparation: The reaction is terminated by the addition of a quenching solvent, such as acetonitrile. The samples are then typically centrifuged to precipitate proteins.
-
Analytical Method: The concentration of the parent compound and the formation of metabolites in the supernatant are analyzed using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Data Analysis: The percentage of the remaining parent compound at each time point is calculated relative to the initial concentration at time 0. This data can then be used to determine metabolic parameters such as half-life (t½) and intrinsic clearance (CLint).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro metabolic stability assay.
References
Evaluating the Synergistic Effects of Tetrandrine, a Related Compound to Isotetrandrine N2'-oxide, with Chemotherapy Drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide summarizes the key findings on the synergistic interactions of Tetrandrine (B1684364) with common chemotherapy drugs, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Synergistic Efficacy of Tetrandrine with Chemotherapy Drugs: A Quantitative Overview
The synergistic effects of Tetrandrine in combination with various chemotherapy drugs have been evaluated in numerous preclinical studies. The data consistently demonstrates that Tetrandrine can significantly enhance the cytotoxicity of these drugs, particularly in drug-resistant cancer cell lines.
| Cancer Type | Chemotherapy Drug | Cell Line(s) | Key Quantitative Findings | Reference(s) |
| Breast Cancer | Doxorubicin (B1662922) | MCF-7, MCF-7/Dox | Sum of Fractional Inhibitory Concentration (SFIC) values ranged from 0.10 to 0.38, indicating marked synergy.[1] | [1][2] |
| Paclitaxel | MCF-7/Adr | Co-delivery in nanoparticles showed superior cytotoxicity compared to individual drugs. | [3] | |
| Nasopharyngeal Cancer | Vincristine (B1662923) | KB, KBV200 | SFIC values ranged from 0.21 to 0.63, demonstrating significant synergy.[1] | [1] |
| Lung Cancer | Cisplatin (B142131) | A549, A549/DDP | Tetrandrine synergized with cisplatin to reduce viability in both sensitive and resistant cells. | [4][5] |
| Ovarian Cancer | Paclitaxel | SKOV3/PTX | Combination Index (CI) value was less than 0.3, indicating strong synergism. The IC50 of Tetrandrine decreased from 8.48 µM to 1.5 µM when combined with Paclitaxel.[6] | [6] |
| Cisplatin | - | Combination of Tetrandrine and cisplatin exhibited the strongest anti-cancer effect in vivo compared to each drug alone.[7] | [7] | |
| Gastric Cancer | Paclitaxel | - | Co-encapsulation of Tetrandrine and Paclitaxel into nanoparticles enhanced the cytotoxicity of Paclitaxel.[2][8] | [2][8] |
| Various | BGC-823, MKN-28 | Tetrandrine showed a synergistic effect on the cytotoxicity of various chemotherapeutic agents. | [9] | |
| Leukemia | Daunorubicin, Vinblastine, Doxorubicin | MOLT-4/DNR | Tetrandrine reversed multidrug resistance and showed stronger activity than cyclosporin (B1163) A. | [2] |
| Doxorubicin | K562 | Tetrandrine inhibited the doxorubicin-induced expression of the mdr1 gene. | [10] |
Key Mechanisms of Synergism
The synergistic effects of Tetrandrine with chemotherapy drugs are attributed to several mechanisms of action:
-
Reversal of Multidrug Resistance (MDR): Tetrandrine is a potent inhibitor of P-glycoprotein (P-gp/ABCB1), a key drug efflux pump that confers MDR. By inhibiting P-gp, Tetrandrine increases the intracellular accumulation and retention of chemotherapeutic agents in resistant cancer cells.[2]
-
Induction of Apoptosis: Tetrandrine, both alone and in combination with chemotherapy, induces apoptosis (programmed cell death) in cancer cells. This is often mediated through the modulation of Bcl-2 family proteins and activation of caspases.[6][7]
-
Cell Cycle Arrest: The combination of Tetrandrine and chemotherapy can lead to cell cycle arrest at different phases, preventing cancer cell proliferation.[6]
-
Modulation of Signaling Pathways: Tetrandrine has been shown to modulate various signaling pathways involved in cancer cell survival and proliferation, such as the Wnt/β-catenin pathway.[6][7]
-
Induction of Autophagy: In some contexts, the combination of Tetrandrine and cisplatin has been shown to induce autophagy, which can contribute to cell death.[4][5]
-
Generation of Reactive Oxygen Species (ROS): Tetrandrine can induce the production of ROS, which can enhance the cytotoxicity of certain chemotherapeutic drugs like Paclitaxel.[2][8]
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the synergistic effects of drug combinations.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of Tetrandrine, the chemotherapy drug, and their combination for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are then determined. The synergistic effect is often quantified using the Combination Index (CI), where CI < 1 indicates synergy.[1]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the drugs as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[9]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of drug treatment on their expression levels.
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., P-gp, Bcl-2, Bax, β-catenin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Tetrandrine in combination with chemotherapy and a general workflow for evaluating synergistic effects.
References
- 1. Synergistic anticancer effects of tetrandrine combined with doxorubicin or vincristine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction-sensitive Paclitaxel Prodrug Self-assembled Nanoparticles with Tetrandrine Effectively Promote Synergistic Therapy Against Drug-sensitive and Multidrug-resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of tetrandrine combined with cisplatin on proliferation and apoptosis of A549/DDP cells and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrandrine Reverses Paclitaxel Resistance in Human Ovarian Cancer via Inducing Apoptosis, Cell Cycle Arrest Through β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of Tetrandrine with cisplatin enhances cytotoxicity through growth suppression and apoptosis in ovarian cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paclitaxel/tetrandrine coloaded nanoparticles effectively promote the apoptosis of gastric cancer cells based on "oxidation therapy" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic interaction between tetrandrine and chemotherapeutic agents and influence of tetrandrine on chemotherapeutic agent-associated genes in human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effect of tetrandrine on the doxorubicin-induced expression of mdr1 gene in K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Isotetrandrine (B1672621) N2'-oxide and its parent bisbenzylisoquinoline alkaloids, isotetrandrine and tetrandrine (B1684364). Due to a lack of direct experimental data on Isotetrandrine N2'-oxide in the current literature, this guide focuses on the known biological activities of its closely related analogs to infer potential properties and highlight areas for future research.
Introduction to Bisbenzylisoquinoline Alkaloids
Bisbenzylisoquinoline alkaloids are a large class of natural products known for their complex structures and diverse pharmacological activities.[1] Key members of this family, including tetrandrine and its stereoisomer isotetrandrine, have demonstrated a wide range of effects, such as anti-inflammatory, anticancer, neuroprotective, and multidrug resistance-reversing activities.[1][2][3] The N-oxidation of tertiary amine-containing natural products can significantly alter their physicochemical properties and biological activities. This guide explores the known SAR of the bisbenzylisoquinoline scaffold and discusses the potential implications of N-oxidation at the N2' position.
Comparative Biological Activities
Anti-inflammatory Activity
Both isotetrandrine and tetrandrine exhibit significant anti-inflammatory properties. A key mechanism of this action is the inhibition of nitric oxide (NO) production in activated macrophages. In one study, several bisbenzylisoquinoline alkaloids, including isotetrandrine and tetrandrine, were shown to suppress lipopolysaccharide (LPS)-induced NO production. Notably, isotetrandrine was found to be slightly more inhibitory than tetrandrine in this assay.[4]
Further studies on tetrandrine have shown it can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade, in human monocytic cells.[5] Isotetrandrine has also been demonstrated to inhibit LPS-induced upregulation of iNOS and COX-2 protein expression in BV2 microglial cells, suggesting a role in mitigating neuroinflammation.[2]
Table 1: Comparative Anti-inflammatory Activity of Bisbenzylisoquinoline Alkaloids
| Compound | Assay | Model | Key Findings | Reference |
| Isotetrandrine | Nitric Oxide Production | LPS-stimulated murine peritoneal macrophages | Slightly more inhibitory than tetrandrine.[4] | [4] |
| Tetrandrine | Nitric Oxide Production | LPS-stimulated murine peritoneal macrophages | Significant inhibition of NO production.[4] | [4] |
| Isotetrandrine | iNOS and COX-2 Expression | LPS-stimulated BV2 microglial cells | Significant inhibition of iNOS and COX-2 protein expression at 200 µM.[2] | [2] |
| Tetrandrine | iNOS and COX-2 Expression | LPS-stimulated human monocytic (THP-1) cells | Significant inhibition of iNOS and COX-2 expression at 100 µM.[5] | [5] |
Anticancer and Cytotoxic Activity
Tetrandrine has been extensively studied for its anticancer properties, demonstrating antiproliferative and cytotoxic effects against various cancer cell lines.[1][6] Structural modifications of the tetrandrine scaffold have been shown to significantly impact its antitumor activity.[3][7] For instance, the introduction of different substituents can enhance cytotoxicity.[1] While specific cytotoxic data for this compound is unavailable, it is plausible that it retains some level of anticancer activity, which would require experimental verification.
Neuroprotective Activity
Isotetrandrine has shown promise as a neuroprotective agent. In a Parkinson's disease model, it demonstrated protective effects against 6-hydroxydopamine (6-OHDA)-induced locomotor deficiency and apoptosis in zebrafish.[2][8] This neuroprotection is linked to its anti-inflammatory and antioxidant properties.[2] The effect of N-oxidation on this activity is currently unknown.
Structure-Activity Relationship (SAR) Insights
The biological activity of bisbenzylisoquinoline alkaloids is intrinsically linked to their three-dimensional structure. Key structural features that influence activity include:
-
Stereochemistry: The stereoisomers tetrandrine and isotetrandrine often exhibit different potencies, as seen in the slightly higher inhibitory effect of isotetrandrine on nitric oxide production.[4]
-
Peripheral Substituents: Modifications to the aromatic rings can significantly alter biological activity, including anticancer potency.[1][7]
-
The Nitrogen Atoms: The tertiary amine groups are crucial for the alkaloids' basicity and interaction with biological targets. N-oxidation introduces a polar N-O bond, which can be expected to:
-
Increase water solubility.
-
Alter the molecule's ability to cross cell membranes.
-
Potentially change its binding affinity for target proteins.
-
Influence its metabolic fate.
-
The introduction of the N-oxide at the N2' position of isotetrandrine represents a significant chemical modification. While the precise impact on its biological activity profile requires dedicated investigation, it is a critical area for future SAR studies.
Signaling Pathways
Anti-inflammatory Signaling
The anti-inflammatory effects of isotetrandrine and tetrandrine are mediated, in part, through the downregulation of pro-inflammatory enzymes like iNOS and COX-2.[2][5] This is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Tetrandrine has been shown to inhibit NF-κB activation in rat alveolar macrophages.[9]
Diagram 1: Simplified Anti-inflammatory Signaling Pathway of Bisbenzylisoquinoline Alkaloids
References
- 1. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Neuroprotective Effect of Isotetrandrine on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of bisbenzylisoquinoline alkaloids on nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine inhibits proinflammatory cytokines, iNOS and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of tetrandrine on apoptosis and radiosensitivity of nasopharyngeal carcinoma cell line CNE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]
- 8. The Neuroprotective Effect of Isotetrandrine on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Anti-inflammatory Effects of Isotetrandrine N2'-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Isotetrandrine N2'-oxide and its related bisbenzylisoquinoline alkaloid, Tetrandrine (B1684364), against other anti-inflammatory agents. The information is compiled from preclinical in vitro studies to support further research and development.
Executive Summary
Isotetrandrine and its parent compound, Tetrandrine, belonging to the class of bisbenzylisoquinoline alkaloids, have demonstrated significant anti-inflammatory potential. Evidence suggests these compounds exert their effects by inhibiting key inflammatory mediators and modulating critical signaling pathways. This guide synthesizes available data on their efficacy in reducing the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, primarily through the suppression of the NF-κB and MAPK signaling pathways. While extensive data is available for Tetrandrine, direct evidence for this compound is less prevalent, necessitating further dedicated research to fully elucidate its specific anti-inflammatory profile.
Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the in vitro inhibitory effects of Tetrandrine and other anti-inflammatory compounds on key inflammatory markers. Due to the limited direct data on this compound, data for the closely related Isotetrandrine and the extensively studied Tetrandrine are presented as a proxy.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | Concentration | % Inhibition of NO Production | Reference |
| Isotetrandrine | Mouse Peritoneal Macrophages | LPS | 5 µg/mL | Significant suppression | [1] |
| Tetrandrine | Mouse Peritoneal Macrophages | LPS | 5 µg/mL | Significant suppression | [1] |
| Tetrandrine | Human Monocytic (THP-1) Cells | LPS (1 µg/mL) | 100 µM | Remarkable suppression | [2] |
| Dexamethasone | RAW 264.7 Macrophages | LPS (100 ng/mL) | 10 µM | Significant inhibition | [3] |
| Indomethacin | RAW 264.7 Macrophages | LPS + IFN-γ | 10 µM | Weaker inhibition than test compounds | [4] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Line | Stimulant | Cytokine | Concentration | % Inhibition | Reference |
| Isotetrandrine | Human PBMC | S. aureus Cowan 1 | IL-1β | 10 µg/mL | > 90% | [5] |
| Isotetrandrine | Human PBMC | S. aureus Cowan 1 | TNF-α | 10 µg/mL | > 90% | [5] |
| Tetrandrine | Human Monocytic (THP-1) Cells | LPS (1 µg/mL) | TNF-α, IL-8 | Dose-dependent | Significant attenuation | [2] |
| Tetrandrine | BV2 Microglial Cells | LPS | IL-1β, TNF-α | 0.1, 0.5, 1 µM | Significant, dose-dependent | [6][7] |
| Tetrandrine | Human PBMC | S. aureus Cowan 1 | IL-6 | 6 µM | 86% | [8] |
Signaling Pathway Modulation
The anti-inflammatory effects of Tetrandrine, and likely this compound, are attributed to their ability to interfere with key intracellular signaling cascades that regulate the expression of pro-inflammatory genes.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory mediators.
Studies have shown that Tetrandrine can inhibit the activation of NF-κB by suppressing the degradation of IκBα.[9] This prevents the nuclear translocation of NF-κB and consequently halts the downstream inflammatory cascade.
References
- 1. Inhibitory effect of bisbenzylisoquinoline alkaloids on nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine inhibits proinflammatory cytokines, iNOS and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dual inhibition of nitric oxide and prostaglandin E2 production by polysubstituted 2-aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrandrine Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells | PLOS One [journals.plos.org]
- 7. Tetrandrine suppresses lipopolysaccharide-induced microglial activation by inhibiting NF-κB and ERK signaling pathways in BV2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Isotetrandrine N2'-oxide and its Analogs for Their Molecular Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetrandrine N2'-oxide is a bisbenzylisoquinoline alkaloid, a class of natural products known for a wide range of pharmacological activities. While direct experimental data on the specific molecular targets and selectivity of this compound is currently limited in publicly available literature, this guide provides a comparative assessment of its parent compound, Isotetrandrine, and the closely related and well-studied alkaloid, Tetrandrine (B1684364). This comparison focuses on their interactions with key molecular targets, including P-glycoprotein (P-gp) and various ion channels, to offer insights into the potential selectivity profile of this compound. The structural similarities among these compounds suggest they may share overlapping biological activities and molecular targets.
Comparative Analysis of Molecular Target Inhibition
The following table summarizes the available quantitative data for the inhibitory activities of Isotetrandrine and Tetrandrine against their identified molecular targets. This data provides a basis for comparing their potency and potential selectivity.
| Compound | Target | Assay | Endpoint | Value | Cell Line/System |
| Isotetrandrine | P-glycoprotein (P-gp) | Doxorubicin (B1662922) cytotoxicity potentiation | Reversal Fold | > Verapamil (at 10 µg/mL) | MCF-7/DOX |
| Tetrandrine | T-type Calcium Channels | Aldosterone production inhibition | IC50 | 10 µM[1] | Bovine adrenal glomerulosa cells |
| Tetrandrine | Platelet Aggregation | PAF-induced aggregation | IC50 | 28.6 µM[2] | Human platelets |
| Fangchinoline (B191232) | Platelet Aggregation | PAF-induced aggregation | IC50 | 21.7 µM[2] | Human platelets |
| Tetrandrine | Human Coronavirus OC43 | Antiviral activity | IC50 | 295.6 nM[3] | MRC-5 human lung cells |
| Fangchinoline | Human Coronavirus OC43 | Antiviral activity | IC50 | 919.2 nM[3] | MRC-5 human lung cells |
| Cepharanthine | Human Coronavirus OC43 | Antiviral activity | IC50 | 729.7 nM[3] | MRC-5 human lung cells |
| Tetrandrine | Interleukin-6 (hIL-6) | Inhibition of hIL-6 activity | % Inhibition | 86% (at 6 µM)[4] | In vitro |
| Fangchinoline | Interleukin-6 (hIL-6) | Inhibition of hIL-6 activity | % Inhibition | 63% (at 4 µM)[4] | In vitro |
| Tetrandrine | Interleukin-5 (mIL-5) | Inhibition of mIL-5 activity | % Inhibition | 95% (at 12.5 µM)[4] | In vitro |
| Fangchinoline | Cyclooxygenase | Inhibition of cyclooxygenase | % Inhibition | 35% (at 100 µM)[4] | In vitro |
Experimental Protocols
Assessment of P-glycoprotein (P-gp) Mediated Multidrug Resistance (MDR) Reversal
This protocol outlines a common method to assess the ability of a compound to reverse P-gp-mediated multidrug resistance in a cancer cell line.
Objective: To determine the effectiveness of a test compound in sensitizing drug-resistant cancer cells to a chemotherapeutic agent.
Materials:
-
MCF-7/DOX (doxorubicin-resistant human breast cancer cell line) and MCF-7 (parental sensitive cell line).
-
Test compound (e.g., Isotetrandrine).
-
Doxorubicin.
-
Verapamil (positive control).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed MCF-7 and MCF-7/DOX cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of doxorubicin in the presence or absence of a fixed, non-toxic concentration of the test compound (e.g., 10 µg/mL Isotetrandrine) or Verapamil.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the IC50 value of doxorubicin for each condition. The reversal fold (RF) is calculated as: RF = IC50 of doxorubicin alone / IC50 of doxorubicin in the presence of the test compound.
Electrophysiological Measurement of Calcium Channel Blockade
This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of a compound on voltage-gated calcium channels.
Objective: To determine the IC50 value of a test compound for the blockade of T-type calcium channels.
Materials:
-
Cells expressing T-type calcium channels (e.g., bovine adrenal glomerulosa cells or a heterologous expression system like HEK293 cells transfected with the channel).
-
Test compound (e.g., Tetrandrine).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External and internal recording solutions.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the target cells.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Current Elicitation: Hold the cell membrane at a hyperpolarized potential (e.g., -90 mV) and apply a depolarizing voltage step (e.g., to -30 mV) to elicit T-type calcium currents.
-
Compound Application: Perfuse the cell with the external solution containing increasing concentrations of the test compound.
-
Data Acquisition: Record the peak inward current at each concentration after steady-state inhibition is reached.
-
Data Analysis: Plot the percentage of current inhibition against the logarithm of the compound concentration and fit the data to a Hill equation to determine the IC50 value.
Visualizing Molecular Pathways and Experimental Workflows
Caption: Mechanism of P-gp mediated drug resistance and its inhibition by bisbenzylisoquinoline alkaloids.
Caption: Experimental workflow for determining the P-glycoprotein inhibitory activity of a test compound.
Conclusion and Future Directions
The available evidence suggests that Isotetrandrine, the parent compound of this compound, is a potent modulator of P-glycoprotein, indicating its potential as a multidrug resistance reversal agent. Its close structural analog, Tetrandrine, exhibits a broader pharmacological profile, acting as an inhibitor of T-type calcium channels, P-glycoprotein, and inflammatory pathways.
The N2'-oxide functional group in this compound is likely to alter its physicochemical properties, such as solubility and membrane permeability, which could in turn influence its pharmacokinetic and pharmacodynamic profile. However, without direct experimental data, the specific molecular targets and selectivity of this compound remain to be elucidated.
Future research should focus on:
-
Target Identification and Validation: Screening this compound against a panel of molecular targets, including various ion channels, transporters, and kinases, to identify its primary binding partners.
-
Quantitative Assessment of Selectivity: Determining the binding affinities (Ki, Kd) and functional inhibitory concentrations (IC50) of this compound for its identified targets to establish a comprehensive selectivity profile.
-
Comparative Studies: Directly comparing the in vitro and in vivo activity and selectivity of this compound with its parent compound, Isotetrandrine, and other related bisbenzylisoquinoline alkaloids like Tetrandrine and Fangchinoline.
Such studies are crucial for understanding the therapeutic potential of this compound and for guiding its further development as a selective pharmacological agent.
References
- 1. Blocking T-type calcium channels with tetrandrine inhibits steroidogenesis in bovine adrenal glomerulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tetrandrine and fangchinoline on human platelet aggregation and thromboxane B2 formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Bis-Benzylisoquinoline Alkaloids-Tetrandrine, Fangchinoline, and Cepharanthine, Inhibit Human Coronavirus OC43 Infection of MRC-5 Human Lung Cells [mdpi.com]
- 4. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Isotetrandrine N2'-oxide effects in different cancer cell lines
A Comparative Analysis of Tetrandrine's Effects on Various Cancer Cell Lines
A Note on Isotetrandrine N2'-oxide: Extensive literature review reveals a significant scarcity of research specifically investigating the effects of this compound on cancer cell lines. This compound is noted as a natural product derivable from Jatropha curcas.[1][2][3] Due to the limited availability of specific data for this compound, this guide will focus on its well-studied parent compound, Tetrandrine (B1684364). Tetrandrine is a bis-benzylisoquinoline alkaloid with demonstrated anticancer properties across a wide range of human cancers, providing a valuable comparative framework for researchers.[4][5]
This guide provides a comparative overview of Tetrandrine's effects on various cancer cell lines, with a focus on its impact on cell viability, apoptosis, cell cycle progression, and underlying molecular signaling pathways.
Quantitative Comparison of Tetrandrine's Effects
The cytotoxic and antiproliferative effects of Tetrandrine vary across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values and the primary cellular responses observed in selected studies.
| Cancer Type | Cell Line | IC50 (µM) | Key Effects |
| Breast Cancer | MDA-MB-231 | 1.18 ± 0.14 | Induces apoptosis.[6][7] |
| Prostate Cancer | PC-3 | 1.94 ± 0.11 | Inhibits proliferation and induces apoptosis.[4][6] |
| Prostate Cancer | DU145 | Not Specified | Inhibits growth, migration, and invasion; induces apoptosis.[4] |
| Melanoma | WM9 | 1.68 ± 0.22 | Potent anti-proliferative activity.[6] |
| Liver Cancer | HepG2 | 2.62 | Induces apoptosis and G1 cell cycle arrest.[8] |
| Liver Cancer | Huh7 | 1.18 | Induces apoptosis.[8] |
| Colon Cancer | SW620 | ~1.0 | Reduces cell viability and arrests the cell cycle in the G1 phase.[8] |
| Colon Cancer | HT-29 | Not Specified | Induces apoptosis and G1/S phase arrest.[9] |
| Oral Cancer | HSC-3 | Not Specified | Induces apoptosis and autophagy.[5] |
| Liposarcoma | SW872 | ~5-10 | Reduces cell survival and induces apoptosis.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the standard protocols used to assess the effects of Tetrandrine on cancer cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HT-29) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[9]
-
Treatment: Treat the cells with various concentrations of Tetrandrine (e.g., 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 or 48 hours).[9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Seed cells (e.g., A549) in 12-well plates and treat with Tetrandrine at desired concentrations (e.g., 5, 10, 15 µM) for a specified time (e.g., 72 hours).[11]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[11][12] FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Preparation: Harvest approximately 1 x 10⁶ cells and wash with PBS.[13]
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add cold 70% ethanol (B145695) dropwise to fix the cells.[14] Incubate at -20°C for at least 2 hours.[13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[13]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[15]
-
Incubation: Incubate the cells in the dark for at least 30 minutes at room temperature or overnight at 4°C.[14][15]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram to visualize the cell cycle distribution.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment with Tetrandrine, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the BCA assay.[9]
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, PARP) overnight at 4°C.[9][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin, to ensure equal protein loading.
Signaling Pathways Affected by Tetrandrine
Tetrandrine exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, apoptosis, and cell cycle regulation.
Intrinsic (Mitochondrial) Apoptosis Pathway
Tetrandrine is widely reported to induce apoptosis through the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. In several cancer cell lines, Tetrandrine has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[16][17] This shift in the Bax/Bcl-2 ratio triggers the apoptotic cascade.
Caption: Intrinsic apoptosis pathway induced by Tetrandrine.
Extrinsic (Death Receptor) Apoptosis Pathway
In some cell types, Tetrandrine may also engage the extrinsic apoptosis pathway. This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8, which in turn can activate downstream executioner caspases like caspase-3.[5]
Caption: Extrinsic apoptosis pathway potentially modulated by Tetrandrine.
PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Tetrandrine has been shown to inhibit this pathway in prostate cancer cells, leading to decreased phosphorylation and inactivation of Akt.[4] This inhibition contributes to the pro-apoptotic effects of Tetrandrine.
Caption: Inhibition of the PI3K/Akt survival pathway by Tetrandrine.
Cell Cycle Regulation
Tetrandrine can induce cell cycle arrest, primarily at the G1 or G1/S phase transition, in various cancer cells, including liver and colon cancer.[8][9] This effect is often associated with the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinase inhibitors (CDKIs).
Caption: Tetrandrine-induced G1 phase cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Tetrandrine suppresses proliferation, induces apoptosis, and inhibits migration and invasion in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine induces apoptosis Via caspase-8, -9, and -3 and poly (ADP ribose) polymerase dependent pathways and autophagy through beclin-1/ LC3-I, II signaling pathways in human oral cancer HSC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine for Targeting Therapy Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrandrine inhibits colon carcinoma HT-29 cells growth via the Bcl-2/Caspase 3/PARP pathway and G1/S phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumel.medlib.dsmc.or.kr [kumel.medlib.dsmc.or.kr]
- 11. researchgate.net [researchgate.net]
- 12. Tetrandrine Enhances H2O2-Induced Apoptotic Cell Death Through Caspase-dependent Pathway in Human Keratinocytes | In Vivo [iv.iiarjournals.org]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tetrandrine inhibits proliferation of colon cancer cells by BMP9/ PTEN/ PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
No Published Findings on the Biological Activity of Isotetrandrine N2'-Oxide Available for Replication
A comprehensive search for published scientific literature on Isotetrandrine (B1672621) N2'-oxide (CAS No. 70191-83-2) has revealed a significant lack of available data regarding its biological activities, experimental protocols, and associated signaling pathways. Despite its availability from various chemical suppliers, there appear to be no peer-reviewed studies that would allow for a comparative guide based on the replication of published findings.
Isotetrandrine N2'-oxide is listed as a natural product that can be isolated from plants such as Jatropha curcas and Stephania tetrandra. However, unlike its parent compound, isotetrandrine, the N2'-oxide derivative has not been the subject of published research detailing its pharmacological effects.
For the purpose of providing context, research on the parent compound, isotetrandrine , has indicated potential antioxidative properties. Studies have shown that isotetrandrine may exert its effects through the upregulation of heme oxygenase-1 (HO-1) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of cellular defense against oxidative stress. It is crucial to note that these findings pertain to isotetrandrine and cannot be directly extrapolated to this compound, as the addition of an N-oxide group can significantly alter a compound's biological and pharmacological properties.
The broader class of compounds known as heterocyclic N-oxides are known to exhibit a wide range of biological activities. Depending on their structure, they can act as nitric oxide (NO) donors, possess anticancer, antibacterial, and anti-inflammatory properties, or serve as prodrugs that are activated under specific physiological conditions, such as hypoxia. This general information suggests that this compound could have interesting biological activities, but specific experimental data is not available in the public domain.
At present, there are no published findings to replicate or compare regarding the biological activity of this compound. The field appears to be unexplored, presenting a potential opportunity for novel research into the pharmacological effects of this natural product derivative. Any investigation into its properties would be foundational and would first require the establishment of its basic biological activity profile. Without primary research data, the creation of a comparative guide with experimental protocols and signaling pathway diagrams is not feasible. Professionals interested in this compound would need to conduct their own initial studies to determine its effects.
Benchmarking Isotetrandrine N2'-oxide Against Known Calcium Channel Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotetrandrine N2'-oxide is a derivative of the bis-benzylisoquinoline alkaloid, Isotetrandrine. While direct experimental data on the calcium channel blocking activity of this compound is limited in publicly available literature, its parent compound, Tetrandrine (B1684364), has been identified as a blocker of both L-type and T-type voltage-gated calcium channels.[1][2][3][4][5][6] This guide provides a comparative benchmark of this compound, using Tetrandrine as a proxy, against well-established calcium channel blockers (CCBs) such as Verapamil, Nifedipine (B1678770), and Diltiazem.
The information presented herein is intended to provide a framework for researchers and professionals in drug development to understand the potential mechanisms and comparative efficacy of this novel compound. The guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key signaling pathways and workflows.
Mechanism of Action: An Overview
Voltage-gated calcium channels (VGCCs) are crucial in regulating intracellular calcium levels, which in turn governs a multitude of cellular processes including muscle contraction, neurotransmitter release, and gene expression. Calcium channel blockers exert their effects by inhibiting the influx of Ca2+ through these channels.[7]
The three main classes of clinically used L-type calcium channel blockers are:
-
Phenylalkylamines (e.g., Verapamil): These agents exhibit use-dependent blockade, meaning they bind more effectively to channels that are frequently opening and closing. They have significant effects on both cardiac and vascular smooth muscle.[8][9]
-
Dihydropyridines (e.g., Nifedipine): This class is known for its vascular selectivity, causing potent vasodilation with less direct effect on the myocardium at therapeutic doses.[8]
-
Benzothiazepines (e.g., Diltiazem): These compounds have an intermediate profile, affecting both cardiac and vascular smooth muscle.[7][8]
Tetrandrine, the parent compound of this compound, has been shown to block both L-type and T-type calcium channels.[2][3][5] Its binding site on the L-type calcium channel is suggested to be at or near the benzothiazepine (B8601423) receptor.[2]
Quantitative Comparison of Calcium Channel Blockers
The following table summarizes the half-maximal inhibitory concentration (IC50) values for well-known calcium channel blockers in inhibiting angiotensin II-induced cell growth in vascular smooth muscle cells. It is important to note that direct comparative IC50 values for this compound or Tetrandrine from the same study are not currently available.
| Compound | Drug Class | IC50 (µM) on Vascular Smooth Muscle Cells |
| Nifedipine | Dihydropyridine | 2.3 ± 0.7 |
| Verapamil | Phenylalkylamine | 3.5 ± 0.3 |
| Diltiazem | Benzothiazepine | 6.6 ± 2.8 |
Table 1: Comparative IC50 values of common calcium channel blockers. [10]
Experimental Protocols
Electrophysiological Recording of Calcium Channel Blockade
The whole-cell patch-clamp technique is a gold-standard method for characterizing the effects of compounds on voltage-gated calcium channels.[11][12][13][14]
Objective: To measure the inhibitory effect of a test compound (e.g., this compound) on L-type calcium channel currents in a suitable cell line (e.g., vascular smooth muscle cells or HEK-293 cells expressing the channel).
Materials:
-
Cell line expressing L-type calcium channels
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for micropipettes
-
Micromanipulator
-
Perfusion system
-
External (bath) solution (e.g., containing in mM: 140 TeaCl, 5 BaCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with TeaOH)
-
Internal (pipette) solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 3 MgATP, 10 HEPES, pH adjusted to 7.2 with CsOH)
-
Test compound (this compound) and known blockers (Verapamil, Nifedipine, Diltiazem) dissolved in appropriate solvent.
Procedure:
-
Cell Preparation: Culture cells to an appropriate confluency. On the day of the experiment, gently detach the cells and plate them onto glass coverslips in the recording chamber.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-6 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: Approach a single cell with the micropipette under visual control. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
Recording of Calcium Currents:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Record the baseline current in the absence of any drug.
-
-
Drug Application: Perfuse the recording chamber with the external solution containing the test compound at various concentrations. Allow sufficient time for the drug to equilibrate.
-
Data Acquisition: Record the calcium channel currents at each concentration of the test compound.
-
Data Analysis:
-
Measure the peak amplitude of the inward calcium current before and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and determine the IC50 value by fitting the data to a logistic equation.
-
Visualizing Pathways and Workflows
Signaling Pathway of Calcium Channel Blockade
Caption: Signaling pathway of calcium channel blockers.
Experimental Workflow for Assessing Calcium Channel Blockade
Caption: Workflow for electrophysiological analysis.
Conclusion
While direct evidence for the calcium channel blocking activity of this compound is still emerging, the well-documented effects of its parent compound, Tetrandrine, suggest its potential as a dual L-type and T-type calcium channel blocker. This positions it as an interesting candidate for further investigation, potentially offering a different pharmacological profile compared to existing classes of CCBs. The provided experimental framework offers a robust method for characterizing its activity and potency. Further research, including head-to-head comparative studies using the protocols outlined, is crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. Effects of tetrandrine on cardiovascular electrophysiologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mednexus.org [mednexus.org]
- 4. Heart failure - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Tetrandrine, a Ca++ antagonist: effects and mechanisms of action in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Channel Blockers: Verapamil & Diltiazem | Picmonic [picmonic.com]
- 8. Similarities and differences between calcium antagonists: pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Action of metoprolol, enalapril, diltiazem, verapamil, and nifedipine on cell growth of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 12. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Isotetrandrine N2'-oxide: A Guide for Laboratory Professionals
For Immediate Reference: Treat Isotetrandrine N2'-oxide as a hazardous substance. Due to the lack of specific safety data, all handling and disposal operations must be conducted with the assumption of toxicity. Adherence to stringent safety protocols is mandatory to mitigate potential risks to personnel and the environment.
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety Protocols
Before handling this compound in any form—pure, in solution, or as waste—it is imperative to wear the appropriate Personal Protective Equipment (PPE). The primary goal is to minimize exposure through inhalation, dermal contact, and ingestion.
Required Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Prevents skin contact with the chemical.[1] Gloves should be inspected for integrity before each use. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities, chemical-resistant coveralls are recommended.[1] | Protects against contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) is required if dust or aerosols may be generated.[1] | Minimizes the risk of inhalation, a primary route of exposure for alkaloid compounds.[2] |
General Handling and Operational Plan
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Experimental Workflow
Caption: Experimental workflow for handling this compound.
Step-by-Step Disposal Procedures
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Segregation of Waste : All materials contaminated with this compound, including solid waste, solutions, and used PPE, must be segregated into a dedicated and clearly labeled hazardous waste container.[3] Do not mix this waste with non-hazardous materials.
-
Waste Container Requirements :
-
Use a container that is compatible with the chemical waste. The container must be in good condition with a secure, leak-proof lid.
-
The container should not be filled beyond 90% of its capacity to allow for expansion.[3]
-
-
Labeling : The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic").[4]
-
Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Disposal Request : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[5] Do not attempt to dispose of this compound down the drain or in the regular trash.[6]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the affected area.
Spill Response Protocol
Caption: Logical flow for responding to a spill of this compound.
Decontamination Steps:
-
Prepare Decontamination Solution : Use a suitable solvent (e.g., ethanol, methanol) followed by a soap and water solution to decontaminate surfaces.
-
Wipe Down : Thoroughly wipe down all contaminated equipment and work surfaces. All cleaning materials must be disposed of as hazardous waste.
-
Final Rinse : If appropriate for the surface, perform a final rinse with water.
By adhering to these procedures, laboratory professionals can safely manage the disposal of this compound, ensuring the protection of themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling Isotetrandrine N2'-oxide
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for Isotetrandrine N2'-oxide is not publicly available. This guide is based on the general properties of bisbenzylisoquinoline alkaloids and standard laboratory safety protocols for handling potentially hazardous research chemicals.[1][2][3] Researchers must consult the supplier-provided SDS upon acquisition and perform a thorough risk assessment before handling this compound. The information herein is intended to supplement, not replace, a substance-specific SDS and formal laboratory safety training.
Immediate Safety and Handling Protocols
This compound belongs to the bisbenzylisoquinoline alkaloid family of compounds, many of which are known to exhibit biological activity and potential toxicity.[1][2][3] Therefore, it is imperative to handle this compound with a high degree of caution in a controlled laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. | Minimizes the risk of skin contact and absorption. Regular glove changes are recommended. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles if there is a risk of splashes or aerosol generation. | Protects the eyes and face from accidental splashes of solutions or contact with the powdered compound. |
| Protective Clothing | A disposable, solid-front laboratory gown with tight-fitting cuffs. Long pants and closed-toe shoes are required. | Provides a barrier against skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used when handling the powder outside of a certified chemical fume hood or if aerosol generation is possible. | Prevents inhalation of the powdered compound or aerosols. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the essential steps from preparation to post-handling cleanup.
Disposal Plan
All waste containing this compound, including contaminated PPE and consumables, must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, bench paper, and vials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container compatible with the solvents used.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Store hazardous waste in a designated, secure area away from incompatible materials, pending collection by certified hazardous waste disposal personnel.
-
Regulatory Compliance: Follow all institutional, local, and national regulations for hazardous waste disposal.
Risk Assessment and Hazard Mitigation
A thorough risk assessment should be performed before commencing any work with this compound. This involves identifying potential hazards and implementing control measures.
References
- 1. Thirteen bisbenzylisoquinoline alkaloids in five Chinese medicinal plants: Botany, traditional uses, phytochemistry, pharmacokinetic and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of bisbenzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
